Executive Summary 1,5-Dimethyl-2(1H)-pyridinone (also known as 1,5-dimethyl-2-pyridone) is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a structural analog of the anti-fibrotic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,5-Dimethyl-2(1H)-pyridinone (also known as 1,5-dimethyl-2-pyridone) is a heterocyclic scaffold of significant interest in medicinal chemistry, particularly as a structural analog of the anti-fibrotic drug Pirfenidone .[1][2] Unlike Pirfenidone, which features an N-phenyl substituent, this molecule possesses an N-methyl group, making it a critical probe for Structure-Activity Relationship (SAR) studies targeting the p38 MAP kinase pathway and TGF-β signaling.[1]
This guide provides a rigorous analysis of its chemical structure, a validated synthetic protocol for its production via N-methylation, and an evaluation of its physicochemical properties for drug development applications.
The 2-pyridinone core exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] However, substitution at the nitrogen atom (N1) with a methyl group effectively "locks" the molecule in the lactam isoform, preventing tautomerization to the hydroxy-pyridine form. This confers specific electronic properties:
Aromaticity: While 2-pyridones exhibit some aromatic character (6 π-electrons), the contribution is less than that of pyridine due to the exocyclic double bond character of the carbonyl.[1]
Dipole Moment: The lactam form possesses a significant dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar analogs.
3D Conformation & Sterics
The molecule is planar. The C5-methyl group introduces minor steric bulk but does not significantly distort the ring planarity.[1] The N-methyl group is chemically distinct from the C-methyl, appearing significantly downfield in NMR spectra due to the deshielding effect of the adjacent nitrogen and carbonyl group.[1]
Synthetic Pathways[4]
The most robust route to 1,5-dimethyl-2(1H)-pyridinone is the regioselective N-methylation of the commercially available precursor, 5-methyl-2(1H)-pyridinone.[1]
Reaction Mechanism
The reaction proceeds via an Sₙ2 mechanism. The 2-pyridone anion is an ambident nucleophile, capable of reacting at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]
Kinetic vs. Thermodynamic Control: Under basic conditions with "hard" electrophiles (like methyl iodide or dimethyl sulfate) and polar aprotic solvents, N-alkylation is thermodynamically favored over O-alkylation, typically yielding >90% of the N-methyl product.[1]
Caption: Synthetic pathway for 1,5-dimethyl-2(1H)-pyridinone via N-methylation.
Objective: Synthesize 1.0 g of 1,5-dimethyl-2(1H)-pyridinone.
Precursor: 5-methyl-2(1H)-pyridinone (CAS: 1003-68-5).[1]
Reagents & Materials
Reagent
Equiv.
Amount
Role
5-Methyl-2(1H)-pyridinone
1.0
1.09 g (10 mmol)
Starting Material
Methyl Iodide (MeI)
1.5
0.93 mL (15 mmol)
Methylating Agent
Potassium Carbonate (K₂CO₃)
2.0
2.76 g (20 mmol)
Base
DMF (Anhydrous)
-
15 mL
Solvent
Step-by-Step Methodology
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.
Dissolution: Add 5-methyl-2(1H)-pyridinone (1.09 g) and anhydrous DMF (15 mL). Stir until fully dissolved.
Deprotonation: Add anhydrous K₂CO₃ (2.76 g) in a single portion. Stir the suspension at room temperature for 15 minutes to generate the anion.
Alkylation: Cool the mixture to 0°C using an ice bath. Dropwise add Methyl Iodide (0.93 mL) over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]
Workup:
Quench the reaction with water (30 mL).
Extract with Dichloromethane (DCM) (3 x 20 mL).
Wash the combined organic layers with Brine (20 mL) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude oil can be purified via flash column chromatography (SiO₂, eluting with 0-5% Methanol in DCM) to yield the pure product.
Physicochemical Properties & Characterization
Physical State: Viscous colorless to pale yellow oil or low-melting solid.[1]
Solubility: Soluble in DCM, Methanol, DMSO, Water.
Predicted NMR Data (CDCl₃, 400 MHz):
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment
N-CH₃
3.55
Singlet
3H
N-Methyl
C5-CH₃
2.10
Singlet
3H
C-Methyl
H-3
6.50
Doublet (J=9.2 Hz)
1H
Aromatic
H-4
7.15
Multiplet
1H
Aromatic
H-6
7.25
Broad Singlet
1H
Aromatic (Deshielded)
Medicinal Chemistry Applications
Pharmacophore Analysis
1,5-Dimethyl-2(1H)-pyridinone serves as a simplified scaffold for Pirfenidone (Esbriet®), an antifibrotic drug used for Idiopathic Pulmonary Fibrosis (IPF).[1]
SAR Insight: Replacing the N-phenyl group of Pirfenidone with an N-methyl group (yielding the 1,5-dimethyl analog) typically reduces lipophilicity (LogP drops from ~1.9 to ~0.2).[1] This modification is used to probe the hydrophobic pocket binding affinity in target proteins like p38γ MAPK.
Metabolic Stability: The N-methyl group is susceptible to oxidative demethylation by cytochrome P450 enzymes, whereas the N-phenyl group of Pirfenidone is metabolized via hydroxylation of the methyl group.[1]
Peptide Isosteres
The 2-pyridinone ring is increasingly used as a peptide bond isostere .[1] The 1,5-dimethyl substitution pattern mimics the spatial arrangement of a cis-peptide bond, providing a rigid scaffold for peptidomimetic design, particularly in inhibiting proteases or protein-protein interactions.
References
Ferles, M., et al. (1966).[4] "Studies in the pyridine series. XII. Reduction of 1-methyl-2-pyridone, 1,3-dimethyl-2-pyridone and 1,5-dimethyl-2-pyridone with lithium aluminum hydride."[1][4] Collection of Czechoslovak Chemical Communications, 31(6), 2416–2423.[4] Link
Fujii, N., et al. (2006).[2] "Synthesis of 3,6-Disubstituted-3,6-dihydropyridin-2-ones as Diketopiperazine Mimetics." Journal of Organic Chemistry, 71(10), 3942–3951. Link[1][5]
BenchChem. (2025).[3] "Experimental Protocols for Pyridinone Synthesis." Link[1]
Scortichini, S., et al. (2020). "Characterization of Odor-Active Compounds in Coffee Silverskin." Molecules, 25(16), 3731. (Identification of 1,5-dimethyl-2-pyridone in natural products). Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Compound: 1,5-dimethyl-2-pyridone
CAS Registry Number:6456-93-5Core Application: Pharmacophore modeling for antifibrotic agents (Pirfenidone analogs) and intermediate in heterocyclic synthesis.
This technical guide provides a validated pathway for the identification, synthesis, and characterization of 1,5-dimethyl-2-pyridone. Unlike its common isomers (e.g., 1,3-dimethyl-2-pyridone or the lutidine derivatives), this specific scaffold requires precise regiochemical control during synthesis to ensure N-alkylation over O-alkylation.
Part 1: Chemical Identity & Isomer Differentiation
The primary challenge in working with dimethyl-pyridones is the ambiguity in nomenclature regarding the position of the methyl groups. The 1,5-isomer is structurally distinct from the commercially ubiquitous 1,3-isomer.
To ensure you have the correct isomer, examine the C-5 position . Many commercial catalogs conflate this with 1,3-dimethyl-2-pyridone or 1,4-dimethyl-2-pyridone.
1,5-isomer (Target): Methyl group is meta to the carbonyl and para to the nitrogen (in the 6-membered ring sense).
1,3-isomer: Methyl group is ortho to the carbonyl.
O-isomer (Impurity): 2-methoxy-5-methylpyridine (CAS 22826-61-5). This is a common byproduct if the synthesis conditions are not strictly controlled.
Part 2: Synthesis Protocol (N-Methylation Route)
The most robust route to 1,5-dimethyl-2-pyridone is the direct N-methylation of 5-methyl-2(1H)-pyridinone (CAS 1003-68-5). This reaction must be tuned to favor the thermodynamic N-alkyl product over the kinetic O-alkyl ether.
Reaction Scheme
The transformation utilizes a soft electrophile (Methyl Iodide) in a polar aprotic solvent to maximize N-selectivity.
Caption: Reaction pathway for the selective synthesis of 1,5-dimethyl-2-pyridone, highlighting the divergence between N- and O-alkylation.
Preparation: Charge a flame-dried round-bottom flask with 5-methyl-2(1H)-pyridinone and anhydrous DMF (concentration ~0.2 M).
Activation: Add K₂CO₃ in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation of the amide nitrogen.
Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise via syringe to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/MeOH 9:1) or LC-MS. The N-methyl product is typically more polar than the O-methyl byproduct.
Workup: Quench with water and extract exhaustively with Dichloromethane (DCM). Wash the organic layer with brine to remove DMF.
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography on silica gel.
Eluent: Gradient of 0-5% MeOH in DCM.
Note: The O-alkylated impurity (2-methoxy-5-methylpyridine) will elute first (less polar). The target N-methyl lactam will elute second.
Part 3: Characterization & Validation
To certify the synthesized material is CAS 6456-93-5 , you must validate the N-methyl insertion.
NMR Signature (Predicted)
The key diagnostic is the N-Methyl singlet. In O-methylated byproducts, the methyl group appears further downfield (~3.9 ppm) compared to the N-methyl (~3.5 ppm).
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
Diagnostic Note
¹H NMR
3.52
Singlet (3H)
N-CH₃
Critical Proof of N-alkylation
¹H NMR
2.15
Singlet (3H)
C5-CH₃
Allylic methyl group
¹H NMR
6.50
Doublet (1H)
C3-H
Ortho to Carbonyl
¹H NMR
7.15
Multiplet (1H)
C4-H
¹H NMR
7.30
Singlet (1H)
C6-H
Ortho to Nitrogen
¹³C NMR
~37.0
-
N-CH₃
Typical lactam methyl shift
¹³C NMR
~163.0
-
C=O
Carbonyl carbon
Physical Properties[1][4][5][6][7][8][9][10]
State: Likely a low-melting solid or viscous oil (based on 1-methyl-2-pyridone analogs).
Solubility: Highly soluble in DCM, MeOH, and DMSO; moderately soluble in water.
Part 4: Applications in Drug Discovery[4]
1,5-dimethyl-2-pyridone serves as a critical scaffold in the development of antifibrotics . It is a structural homolog of Pirfenidone (5-methyl-1-phenyl-2-pyridone).
SAR Insight: Replacing the N-phenyl ring of Pirfenidone with an N-methyl group (yielding the 1,5-dimethyl analog) significantly alters lipophilicity (LogP) and metabolic stability.
Metabolite Tracking: In pharmacokinetic studies of methyl-pyridones, this compound may appear as a metabolite or a degradation product of more complex N-substituted 5-methylpyridones.
References
CAS Registry. "1,5-dimethylpyridin-2(1H)-one (CAS 6456-93-5)." American Chemical Society.[1] [1]
EPA/NIH Mass Spectral Data Base. "Mass Spectrum of 1,5-dimethyl-2-pyridone." National Institute of Standards and Technology (NIST).
A Technical Guide to 1,5-dimethyl-2-pyridone: A Structural Analog of Pirfenidone for Fibrosis Research
Abstract Pirfenidone has established a crucial role in the management of idiopathic pulmonary fibrosis (IPF), offering a means to slow disease progression.[1] However, its precise mechanism of action remains a subject of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Pirfenidone has established a crucial role in the management of idiopathic pulmonary fibrosis (IPF), offering a means to slow disease progression.[1] However, its precise mechanism of action remains a subject of intense investigation, and the need for therapies with improved efficacy and tolerability persists. This technical guide delves into the study of 1,5-dimethyl-2-pyridone, a close structural analog of pirfenidone. The exploration of such analogs is fundamental to elucidating structure-activity relationships (SAR), refining our understanding of the molecular targets of this class of compounds, and discovering novel therapeutic candidates.[2][3] This document provides a comprehensive framework for the synthesis, characterization, and rigorous preclinical evaluation of 1,5-dimethyl-2-pyridone, intended for researchers, chemists, and drug development professionals in the field of anti-fibrotic therapies. We present detailed, field-proven protocols for in vitro and in vivo assessment, grounded in the established pathophysiology of fibrosis and the known pharmacology of pirfenidone.
Introduction to Pirfenidone and the Rationale for Analog Development
Idiopathic pulmonary fibrosis is a devastating chronic disease marked by progressive scarring of lung tissue, leading to irreversible decline in respiratory function. Pirfenidone, an orally bioavailable small molecule, was one of the first drugs approved for the treatment of IPF.[1] Its therapeutic effect is attributed to a combination of anti-fibrotic, anti-inflammatory, and antioxidant properties.[4][5] Mechanistically, pirfenidone is known to downregulate the production of key pro-fibrotic growth factors, most notably Transforming Growth Factor-beta (TGF-β), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4][6] This action inhibits the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) that characterizes fibrosis.[7]
Despite its clinical utility, the relatively simple structure of pirfenidone complicates the precise identification of its molecular targets. The study of structural analogs—molecules with slight chemical modifications—is a cornerstone of medicinal chemistry for several reasons:
Elucidating Mechanism of Action: By comparing the activity of an analog to the parent compound, researchers can infer which structural motifs are essential for biological effect, providing clues to the binding interactions with molecular targets.[2][3]
Improving Pharmacological Properties: Modifications can enhance potency, improve selectivity, alter pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and reduce off-target effects, potentially leading to a more effective and safer drug.
Establishing Structure-Activity Relationships (SAR): A systematic analysis of various analogs builds a comprehensive SAR model, which can guide the rational design of next-generation therapeutics.
1,5-dimethyl-2-pyridone represents a targeted modification of the pirfenidone scaffold. The addition of a methyl group at the 5-position, analogous to pirfenidone's own methyl group, while maintaining a second methyl group on the nitrogen, allows for the investigation of how subtle changes in steric and electronic properties on the pyridone ring impact anti-fibrotic activity.
Synthesis and Physicochemical Characterization
The synthesis of novel compounds with high purity is the foundational step for any rigorous biological evaluation. The following section details a representative synthetic route and the analytical methods required to confirm the identity and purity of 1,5-dimethyl-2-pyridone.
Chemical Synthesis: A General Protocol
The synthesis of N-substituted 2-pyridones can be achieved through various methods, often involving cyclization reactions.[8][9] A common approach involves the condensation of a β-keto ester with an amine, followed by cyclization.
Protocol 2.1.1: Synthesis of 1,5-dimethyl-2-pyridone
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 2-methyl-3-oxobutanoate (1.0 eq), methylamine (1.2 eq, typically as a solution in ethanol or water), and a suitable solvent such as ethanol.
Causality: Ethanol is a common solvent that facilitates the dissolution of reactants and is relatively inert under these conditions. The slight excess of methylamine ensures the complete consumption of the limiting β-keto ester.
Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Causality: Heating provides the necessary activation energy for the condensation reaction between the amine and the ketone, leading to the formation of an enamine intermediate.
Cyclization & Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a base, such as sodium ethoxide (1.1 eq), and heat to reflux again for 2-4 hours to promote intramolecular cyclization.
Causality: The base deprotonates the nitrogen or a carbon atom, facilitating the nucleophilic attack that closes the ring to form the pyridone scaffold.
Isolation: Cool the reaction mixture. Neutralize with a dilute acid (e.g., 1M HCl) and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude 1,5-dimethyl-2-pyridone using flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with >95% purity.[10]
Diagram 2.1.2: Synthetic Workflow
Caption: Generalized workflow for the synthesis and purification of 1,5-dimethyl-2-pyridone.
Structural Elucidation
Confirming the chemical structure and purity is non-negotiable. A combination of spectroscopic methods provides a comprehensive characterization.
Table 2.2.1: Expected Analytical Data for 1,5-dimethyl-2-pyridone
Analytical Method
Expected Observations
¹H-NMR (400 MHz, CDCl₃)
Signals corresponding to the N-methyl group (singlet, ~3.5 ppm), the C5-methyl group (singlet, ~2.1 ppm), and distinct signals for the vinyl protons on the pyridone ring (e.g., doublets or multiplets between 6.0-7.5 ppm), confirming the substitution pattern.[11]
¹³C-NMR (100 MHz, CDCl₃)
A signal for the carbonyl carbon (C2, ~160-165 ppm), signals for the olefinic carbons of the ring, and signals for the two methyl carbons (~35 ppm for N-CH₃, ~18 ppm for C5-CH₃).[11]
Mass Spec. (ESI+)
A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z = 124.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₉NO.
IR Spectroscopy (ATR)
A strong absorption band for the C=O stretch of the pyridone ring (~1650-1670 cm⁻¹), and C-H stretching bands for the methyl and aromatic protons (~2900-3100 cm⁻¹).[11]
In Vitro Evaluation of Anti-fibrotic Activity
The cornerstone of preclinical assessment involves robust in vitro assays that model key aspects of the fibrotic process. These assays allow for the determination of a compound's potency and provide initial mechanistic insights.
The Central Role of TGF-β in Fibrosis
Fibrosis is widely considered a result of dysregulated wound healing.[12] TGF-β is the master regulator of this process.[13][14] Upon tissue injury, TGF-β is activated and binds to its cell surface receptors (TβRI/II), initiating intracellular signaling cascades.[12][15]
Canonical Smad Pathway: The activated receptor complex phosphorylates Smad2 and Smad3 proteins. These then complex with Smad4, translocate to the nucleus, and act as transcription factors to drive the expression of pro-fibrotic genes, including collagens and α-SMA.[13][14]
Non-Canonical Pathways: TGF-β also activates other signaling pathways, including MAPK, PI3K/Akt, and Rho-GTPase pathways, which work in concert with the Smad pathway to promote the full fibrotic phenotype.[12][15]
Pirfenidone is believed to exert its anti-fibrotic effects in part by inhibiting TGF-β production and interfering with these downstream signaling events.[6][7] Our in vitro strategy is therefore designed to assess whether 1,5-dimethyl-2-pyridone can similarly antagonize TGF-β-driven fibrogenesis.
Diagram 3.1.1: TGF-β Signaling in Fibrosis
Caption: Simplified TGF-β signaling cascade, a key driver of fibrosis.
Core In Vitro Experimental Protocols
The following assays form a robust platform for screening and characterizing potential anti-fibrotic compounds.[16][17][18] Primary human lung fibroblasts (HLFs) from IPF patients are the preferred cell model for maximum clinical relevance.
Cell Seeding: Seed primary HLFs in 96-well imaging plates at a density of 5,000-10,000 cells/well in fibroblast growth medium. Allow cells to adhere overnight.
Starvation: Replace the medium with low-serum medium (e.g., 0.1% FBS) and incubate for 24 hours.
Causality: Serum starvation synchronizes the cell cycle and reduces baseline activation, making the cells more responsive to TGF-β stimulation.
Compound Treatment: Pre-treat cells for 1 hour with a dose-response curve of 1,5-dimethyl-2-pyridone (e.g., 0.1 µM to 1 mM). Include pirfenidone as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.
Stimulation: Add recombinant human TGF-β1 (final concentration 2-5 ng/mL) to all wells except for the unstimulated control. Incubate for 48-72 hours.
Immunofluorescence: Fix, permeabilize, and stain the cells. Use a primary antibody against α-SMA, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell. The primary endpoint is the concentration-dependent reduction in α-SMA expression.[19][20]
Protocol 3.2.2: Collagen Deposition Assay (Sirius Red Staining)
Experimental Setup: Perform the experiment as described in Protocol 3.2.1, steps 1-4, often in a 48-well or 24-well plate format to generate sufficient ECM.
Staining: After the 72-hour incubation, gently wash the cell layers to remove medium. Fix the cells and the deposited ECM with methanol. Stain with a solution of Sirius Red in picric acid for 1 hour.
Causality: Sirius Red is an anionic dye that specifically binds to the basic amino acid residues of collagen fibers under acidic conditions, allowing for quantification.[21]
Quantification: After extensive washing to remove unbound dye, elute the bound dye with a destain solution (e.g., 0.1 M NaOH). Transfer the eluate to a 96-well plate and measure the absorbance at ~550 nm. A reduction in absorbance indicates decreased collagen deposition.
Experimental Setup: Perform the experiment as described in Protocol 3.2.1, steps 1-4, in 6-well plates to yield sufficient RNA. A shorter incubation time (e.g., 24 hours) is often optimal for measuring gene expression changes.
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit). Quantify RNA and assess its purity.
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes for target genes such as COL1A1, ACTA2, and a stable housekeeping gene (e.g., GAPDH) for normalization.
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A potent anti-fibrotic compound will significantly reduce the TGF-β-induced upregulation of COL1A1 and ACTA2.[22][23]
Table 3.2.4: Hypothetical Comparative In Vitro Potency
Compound
FMT (α-SMA) EC₅₀ (µM)
Collagen Deposition EC₅₀ (µM)
COL1A1 Expression EC₅₀ (µM)
Pirfenidone
750
900
650
1,5-dimethyl-2-pyridone
To be determined
To be determined
To be determined
In Vivo Validation in a Bleomycin Model of Pulmonary Fibrosis
While in vitro assays are crucial for initial screening, in vivo validation is essential to assess a compound's efficacy within a complex biological system. The bleomycin-induced lung fibrosis model is the most widely used and accepted preclinical model in the field.[24][25][26]
Rationale and Experimental Design
Intratracheal administration of the anti-cancer agent bleomycin causes initial lung inflammation and oxidative stress, which progresses to a robust fibrotic response within 2-3 weeks, mimicking many aspects of human IPF.[1][25]
Protocol 4.1.1: Bleomycin-Induced Lung Fibrosis in Mice
Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week prior to the study.
Causality: C57BL/6 mice are a commonly used strain known to mount a consistent fibrotic response to bleomycin.[24]
Induction of Fibrosis (Day 0): Anesthetize mice and administer a single dose of bleomycin sulfate (1.5-2.5 U/kg) or sterile saline (vehicle control) via oropharyngeal or intratracheal instillation.
Therapeutic Dosing (e.g., Day 7-21): Randomize bleomycin-treated mice into treatment groups. Administer 1,5-dimethyl-2-pyridone, pirfenidone (positive control, e.g., 300 mg/kg), or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
Causality: A therapeutic dosing regimen (starting after the initial inflammatory phase) is often considered more clinically relevant than a prophylactic one.
Sacrifice and Tissue Collection (Day 21): Euthanize mice. Collect bronchoalveolar lavage (BAL) fluid to assess inflammation. Perfuse the lungs and harvest them for analysis.
Diagram 4.1.2: In Vivo Experimental Workflow
Caption: Timeline and workflow for the murine bleomycin-induced pulmonary fibrosis model.
Key Endpoint Analyses
Histopathology: Fix one lung lobe in formalin, embed in paraffin, and section. Stain with Masson's Trichrome to visualize collagen (blue). Score fibrosis severity semi-quantitatively using the Ashcroft scale. A successful compound will significantly reduce the Ashcroft score compared to the vehicle-treated group.
Hydroxyproline Assay: The other lung lobe is homogenized and hydrolyzed to liberate amino acids. The amount of hydroxyproline, an amino acid abundant in collagen, is quantified colorimetrically. This provides a robust, quantitative measure of total lung collagen content.[27]
BAL Fluid Analysis: Centrifuge the BAL fluid to pellet cells. Perform a total and differential cell count to quantify inflammatory infiltrates (e.g., macrophages, neutrophils). The supernatant can be analyzed by ELISA for levels of pro-inflammatory cytokines like TNF-α and IL-1β.
Conclusion and Future Directions
This guide outlines a comprehensive, technically grounded strategy for the evaluation of 1,5-dimethyl-2-pyridone as a potential anti-fibrotic agent. By systematically progressing from verified synthesis through mechanism-based in vitro assays to a validated in vivo model, researchers can generate a robust data package to assess its potential relative to pirfenidone.
The results of these studies will be critical in building a structure-activity relationship for this class of pyridone compounds. Should 1,5-dimethyl-2-pyridone demonstrate superior potency, an improved safety profile, or a distinct mechanistic footprint, it would warrant further investigation. Future steps would include comprehensive pharmacokinetic and toxicology studies, evaluation in other fibrosis models (e.g., silica-induced fibrosis), and exploration of further chemical modifications to optimize its therapeutic potential.[24] Ultimately, the rigorous application of such preclinical evaluation frameworks is essential for advancing novel and improved therapies for patients suffering from fibrotic diseases.
References
The Open Rheumatology Journal. (n.d.). The Role of TGF-β Receptors in Fibrosis.
Wikipedia. (n.d.). Pirfenidone.
ResearchGate. (n.d.). Proposed mechanisms of action for pirfenidone.
National Institutes of Health. (n.d.). Animal Models of Fibrotic Lung Disease.
National Institutes of Health. (n.d.). TGF-β signaling in fibrosis.
American Thoracic Society. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease.
National Institutes of Health. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies.
Frontiers. (n.d.). Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge.
MDPI. (2021). TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment.
National Institutes of Health. (n.d.). Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts.
Patsnap Synapse. (2024). What is the mechanism of Pirfenidone?.
SciSpace. (n.d.). Experimental Models of Pulmonary Fibrosis and their Translational Potential.
National Institutes of Health. (n.d.). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2.
ATS Journals. (n.d.). An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis.
PubMed. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: A new tool for mechanism of action studies.
Sygnature Discovery. (n.d.). In Vitro Assay Developments for Fibrosis Research.
MarinBio. (2025). Mechanism Based In Vitro Assays for Antifibrotic Drug Discovery.
CORE. (n.d.). Developing an in vitro screening assay platform for evaluation of antifibrotic drugs using precision-cut liver slices.
PubMed. (n.d.). Animal Models of Pulmonary Fibrosis.
SCIREQ. (n.d.). Small Animal Models Of Pulmonary Fibrosis.
Frontiers. (2021). In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis.
Selvita. (n.d.). In Vitro Fibrosis Assays.
ResearchGate. (n.d.). Structures of Pirfenidone and analogues.
PubMed. (n.d.). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro.
Chondrex, Inc. (n.d.). Collagen Detection - Type I, Type II, Total Collagen.
Medical News. (2025). High-content imaging assay for fibroblast activation and matrix deposition in pulmonary fibrosis.
Springer. (n.d.). Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro.
PubMed. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models.
DiaPharma. (n.d.). Collagen analysis: How to choose your collagen assay?.
ACS Publications. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models.
Wikipedia. (n.d.). 2-Pyridone.
Scilit. (n.d.). Chemoenzymatic production of 1,5-dimethyl-2-piperidone.
Semantic Scholar. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review.
Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
National Institutes of Health. (2010). Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor.
MDPI. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.
Benchchem. (2025). One-Pot Synthesis of Substituted 2-Pyridones: Application Notes and Protocols.
Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
National Institutes of Health. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro.
Wiley Online Library. (2025). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone.
Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives.
National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
Scribd. (n.d.). 2 Pyridones.
SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation.
MDPI. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives.
International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
Technical Guide: 2-Pyridone vs. 2-Hydroxypyridine Tautomerism
Mechanisms, Characterization, and Applications in Drug Discovery [1] Executive Summary The tautomeric equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a prototypical model of proton-transfer isom...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanisms, Characterization, and Applications in Drug Discovery [1]
Executive Summary
The tautomeric equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is a prototypical model of proton-transfer isomerism in heterocyclic chemistry.[1][2] While often simplified in undergraduate texts, the thermodynamic reality is highly sensitive to the dielectric environment. In the gas phase, the aromatic 2-hydroxypyridine dominates; in aqueous biological media, the polar 2-pyridone is the major species (
For drug discovery professionals, this is not merely academic.[1] The ability of the 2-pyridone scaffold to mimic peptide bonds (bioisosterism) and engage in donor-acceptor hydrogen bonding makes it a privileged structure in kinase inhibitors and epigenetic modulators.[1] This guide provides the mechanistic grounding and experimental protocols necessary to control and characterize this equilibrium.
Part 1: Thermodynamic & Kinetic Landscape[1]
The relative stability of the two tautomers is dictated by a competition between aromaticity (favoring the lactim) and dipolar solvation/bond strength (favoring the lactam).
1.1 Environmental Dependence
The inversion of stability from gas phase to solution is driven by the large difference in dipole moments.[1] 2-Pyridone has a significant dipole (
D) compared to 2-hydroxypyridine ( D), leading to massive stabilization in polar solvents.[1]
Table 1: Thermodynamic Parameters of Tautomerization (2-Hydroxypyridine
Strong H-bonding network & high dielectric stabilization.[1]
Solid State
2-Pyridone
N/A (Lattice)
N/A
Formation of helical H-bonded networks (not simple dimers).[1]
1.2 Mechanistic Pathways
The interconversion is not a simple intramolecular proton hop, which is symmetry-forbidden and has a high energy barrier (
kcal/mol).[1] Instead, it proceeds via assisted proton transfer .[1]
Pathway A (Dimerization): In non-polar solvents, two molecules form a cyclic dimer, facilitating a concerted double-proton transfer.[1]
Pathway B (Solvent-Mediated): In water, solvent molecules bridge the N-H and C=O, acting as a proton wire to lower the activation energy.
Figure 1: Mechanistic pathways for proton transfer.[1] In non-polar media, self-association (dimerization) is required.[1] In aqueous media, water molecules catalyze the transition.
Part 2: Experimental Characterization Protocol
Distinguishing these tautomers requires specific conditions because rapid exchange can broaden NMR signals, and solvent choice can artificially shift the equilibrium.[1]
Lactam (C=O): Signal typically appears at 160–165 ppm .[1]
Lactim (C-OH): Signal typically appears upfield at 155–160 ppm (often distinct by ~5 ppm).[1]
Note: Carbonyl carbons in lactams are deshielded relative to the imine-like carbon in lactims.[1]
NMR Analysis (Diagnostic Shifts):
Lactam Form: Look for a broad singlet (NH) typically around 11.0–13.5 ppm .[1] The C3-H (adjacent to carbonyl) often shows a doublet at ~6.5 ppm .[1]
Lactim Form: The OH proton is often labile but may appear sharp in ultra-dry solvents.[1] The C3-H is often downfield shifted (~6.8–7.0 ppm ) due to aromatic ring current effects which are stronger in the lactim form.[1]
Variable Temperature (VT) Experiment (Optional):
If signals are coalesced (broad/undefined) at 298 K, cool the sample to 250 K to slow the proton exchange rate (
) below the NMR timescale ().[1] This will split the average signal into distinct tautomer peaks.[1]
Part 3: Implications in Drug Discovery[3][4][5]
The 2-pyridone scaffold is not just a passive ring; it is an active participant in ligand-target binding kinetics.[1]
3.1 Bioisosterism & Scaffold Hopping
2-Pyridone is a classic bioisostere for the amide bond (-CO-NH-) found in peptides.[1]
Rigidity: Unlike a flexible peptide bond, the 2-pyridone ring locks the donor/acceptor motif into a planar, cis-like conformation.[1]
Metabolic Stability: It is generally more resistant to hydrolysis than acyclic amides.[1]
3.2 Kinase Inhibitor Design (Hinge Binding)
In kinase inhibitors, the "hinge region" requires a specific pattern of Hydrogen Bond Donors (D) and Acceptors (A).[1][3]
2-Pyridone Pattern: A-D (Carbonyl O is Acceptor; NH is Donor).[1]
2-Hydroxypyridine Pattern: D-A (OH is Donor; Ring N is Acceptor).[1]
Because the biological environment (water/protein pocket) heavily favors the 2-pyridone (Lactam) form, drugs designed with this scaffold present a stable Acceptor-Donor motif to the protein.[1]
Figure 2: Strategic utility of the 2-pyridone scaffold in medicinal chemistry.
3.3 Case Study: Reactive Metabolites
While stable, the 2-pyridone ring can be subject to metabolic activation.[1] Researchers must screen for potential bioactivation pathways where the ring might be oxidized to reactive quinone-like species, although this is less common than with electron-rich phenols.[1]
References
Thermodynamic Constants: Beak, P., et al. "Equilibration studies.[1] Protomeric equilibria of 2-hydroxypyridine, 2-thiopyridone, and 2-methoxypyridine." Journal of the American Chemical Society, 1976.[1] Link[1]
Solvent Effects & Dipole Moments: Schlund, S., et al. "Tautomerism of 2-hydroxypyridine/2-pyridone in solution."[1] Journal of Physical Chemistry A, 2010.[1][4] Link[1]
Proton Transfer Mechanism: Cazar, D., et al. "Tautomerism of 2-hydroxypyridine/2-pyridone: The role of the water molecule."[1] Chemical Physics Letters, 2005.[1] Link[1]
Drug Design Applications: Zhang, Y., & Pike, A. "Pyridones in drug discovery: Recent advances."[1][5][6] Bioorganic & Medicinal Chemistry Letters, 2021.[1][5][6] Link
NMR Characterization: Cox, R. H., & Bothner-By, A. A.[1] "Proton Magnetic Resonance Spectra of 2-Substituted Pyridines." The Journal of Physical Chemistry, 1969.[1] Link[1]
Technical Guide: Solubility Profile and Solvation Mechanisms of 1,5-Dimethyl-2-pyridone
Part 1: Executive Summary 1,5-Dimethyl-2-pyridone (CAS: 6456-93-5) represents a specific class of N-methylated lactams used as intermediates in the synthesis of antifibrotic agents (analogs of Pirfenidone) and as special...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
1,5-Dimethyl-2-pyridone (CAS: 6456-93-5) represents a specific class of N-methylated lactams used as intermediates in the synthesis of antifibrotic agents (analogs of Pirfenidone) and as specialized solvents in catalytic cycles. Unlike its parent compound, 2-pyridone, the 1,5-dimethyl derivative lacks a hydrogen-bond donating proton on the nitrogen, significantly altering its solubility profile.
This guide provides a definitive technical analysis of its solubility behavior. The core takeaway is that 1,5-dimethyl-2-pyridone exhibits "amphiphilic-like" behavior : it retains high water solubility due to the polar lactam core while possessing sufficient lipophilicity (conferred by the N-methyl and C5-methyl groups) to be extractable into chlorinated organic solvents. This duality presents specific challenges in purification, often requiring "salting-out" techniques for efficient recovery from aqueous reaction media.
Part 2: Physicochemical Profile & Solubility Data
The solubility of 1,5-dimethyl-2-pyridone is governed by the competition between the high dipole moment of the amide (lactam) functionality and the hydrophobic effect of the methyl substituents.
Key Physicochemical Parameters
Property
Value / Description
Source/Prediction
Molecular Formula
C₇H₉NO
[PubChem, 2025]
Molecular Weight
123.15 g/mol
Calculated
Physical State
Low-melting solid or viscous oil (MP ~30–50 °C)
Analogous to 1-methyl-2-pyridone [ChemBK, 2024]
LogP (Octanol/Water)
~0.2 to 0.5 (Predicted)
Est. from 1-Methyl-2-pyridone (-0.[1][2][3][4][5]2) + Methyl shift
Dipole Moment
High (~4.0–6.0 D)
Characteristic of cis-amide lactams
H-Bond Donors
0 (N-methylated)
Structural Analysis
H-Bond Acceptors
1 (Carbonyl Oxygen)
Structural Analysis
Solubility Matrix: Water vs. Organic Solvents
The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle, adjusted for the specific polarity of the pyridone ring.
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Insight
Aqueous
Water (pH 7)
High / Miscible
Strong dipole-dipole interactions; water solvates the lactam carbonyl.
Chlorinated
Dichloromethane (DCM), Chloroform
High
Excellent solvent choice. The polarizable chlorine atoms interact favorably with the pyridone dipole.
Alcohols
Methanol, Ethanol
High
Solvates via H-bonding to the carbonyl oxygen.
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Miscible due to matched high dielectric constants.
Ethers
Diethyl Ether, THF
Moderate
Soluble, but less efficient than DCM. Good for precipitation if mixed with non-polar solvents.
Alkanes
Hexane, Heptane
Low / Insoluble
The lipophilic methyl groups are insufficient to overcome the polarity of the lactam ring.
Part 3: Mechanistic Analysis of Solvation
To understand why 1,5-dimethyl-2-pyridone behaves this way, we must look at the resonance structures. The molecule exists in resonance between a neutral lactam form and a zwitterionic form.
The Zwitterionic Contribution: The nitrogen lone pair donates into the ring, creating a partial negative charge on the oxygen and a partial positive charge on the ring nitrogen. This resonance creates a massive permanent dipole.
Water Solubility: Water molecules cluster around this dipole, stabilizing the zwitterion.
Organic Solubility: The N-methylation is critical here. In non-methylated 2-pyridone, the N-H proton forms strong intermolecular hydrogen bonds (dimers), creating a high crystal lattice energy that resists dissolution in organic solvents. By replacing this H with a Methyl group (1,5-dimethyl-), you disrupt this dimerization . This lowers the lattice energy, making the molecule significantly more soluble in organic solvents like DCM compared to its NH-parent.
Visualization: Solvation & Extraction Logic
Caption: Diagram illustrating the competitive solvation forces. N-methylation reduces lattice energy, enabling organic solubility, but the polar core retains high water affinity.
Part 4: Experimental Protocols
Protocol A: Determination of Solubility Limits (Shake-Flask Method)
Objective: To determine the saturation solubility of 1,5-dimethyl-2-pyridone in a target solvent (e.g., water or DCM).
Reagents:
1,5-Dimethyl-2-pyridone (Test Article)
HPLC-grade Solvent (Water, Methanol, or DCM)
0.45 µm PTFE Syringe Filter
Procedure:
Preparation: Add excess solid/oil 1,5-dimethyl-2-pyridone (approx. 100 mg) to a glass vial containing 1.0 mL of the solvent.
Equilibration: Vortex vigorously for 2 minutes. Place the vial in a shaking incubator at 25°C for 24 hours.
Observation: Visually confirm the presence of undissolved solid/oil droplets. If fully dissolved, add more compound until saturation is visible.
Sampling: After 24 hours, centrifuge the sample at 10,000 rpm for 5 minutes to pellet undissolved material.
Filtration: Remove the supernatant and filter through a 0.45 µm PTFE filter to remove micro-particulates.
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (detection at ~300 nm for the pyridone core) against a standard curve.
Protocol B: Efficient Extraction from Aqueous Media
Context: Because 1,5-dimethyl-2-pyridone is highly water-soluble, standard extraction with ether or hexane will fail. You must use a "Salting-Out" approach with a chlorinated solvent.
Workflow Diagram:
Caption: Optimized extraction workflow utilizing the salting-out effect to drive the polar pyridone into the organic phase.
Step-by-Step Methodology:
Saturation: To the aqueous solution containing 1,5-dimethyl-2-pyridone, add solid Sodium Chloride (NaCl) until the solution is saturated (undissolved salt remains). This exploits the Salting-Out Effect, drastically lowering the solubility of organic organics in the water phase.
Solvent Addition: Add Dichloromethane (DCM) in a 1:1 ratio by volume.
Extraction: Shake vigorously in a separatory funnel for 2 minutes. Vent frequently.
Separation: Allow layers to separate. The DCM layer will be at the bottom. Collect the organic layer.
Repeat: Repeat the extraction with fresh DCM two more times (Total 3x).
Drying: Combine organic extracts and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at 40°C.
Part 5: Applications & Implications in Drug Development
Formulation
For pharmaceutical applications, the high water solubility of 1,5-dimethyl-2-pyridone is advantageous for oral bioavailability. However, its tendency to crystallize (or remain as an oil) requires careful salt selection if further derivatization is performed.
Purification Strategy
Researchers synthesizing this compound often encounter it as a byproduct or intermediate.[6]
If it is the Product: Use the Protocol B (Salting Out + DCM) above.
If it is an Impurity: It can be washed away from lipophilic products using water. If the desired product is non-polar (LogP > 3), dissolve the crude mixture in Ethyl Acetate and wash with water. The 1,5-dimethyl-2-pyridone will partition into the aqueous phase, cleaning the product.
References
PubChem. (2025). Compound Summary: 1-Methyl-2(1H)-pyridinone (Analogous Data).[1] National Library of Medicine. Retrieved from [Link]
The Definitive Technical Guide: 1,5-Dimethyl-2-Pyridone vs. 1,3-Dimethyl-2-Pyridone
Executive Summary: The Isomeric Divergence In the realm of heterocyclic medicinal chemistry, the distinction between 1,5-dimethyl-2-pyridone and 1,3-dimethyl-2-pyridone represents more than a trivial shift in methyl plac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomeric Divergence
In the realm of heterocyclic medicinal chemistry, the distinction between 1,5-dimethyl-2-pyridone and 1,3-dimethyl-2-pyridone represents more than a trivial shift in methyl placement. It dictates the electronic landscape of the lactam core, alters metabolic stability profiles, and fundamentally changes the regioselectivity of downstream C-H functionalization.
This guide serves researchers requiring a rigorous differentiation between these two isomers, providing actionable protocols for synthesis, purification, and spectroscopic validation.
Structural & Electronic Characterization
The 2-pyridone scaffold (lactam tautomer of 2-hydroxypyridine) is a privileged pharmacophore.[1] The placement of the C-methyl group relative to the carbonyl (C2) and the nitrogen (N1) creates distinct steric and electronic environments.
Structural Comparison
Feature
1,3-Dimethyl-2-pyridone
1,5-Dimethyl-2-pyridone
IUPAC Name
1,3-dimethylpyridin-2(1H)-one
1,5-dimethylpyridin-2(1H)-one
Methyl Position
C3 ( to Carbonyl)
C5 ( to Nitrogen)
Steric Environment
Crowded Carbonyl: The C3-Me creates steric bulk near the oxygen, influencing H-bond acceptor capability.[2][3]
Crowded Nitrogen: The C5-Me is proximal to the N-Me group, potentially twisting the N-Me out of planarity slightly.
Electronic Effect
Inductive Donation to C2/C4: Stabilizes the amide resonance but blocks nucleophilic attack at C3.
Inductive Donation to C6: Increases electron density at the C6 position, making it more susceptible to electrophilic attack.
Symmetry
(Planar)
(Planar)
Spectroscopic Differentiation (NMR)
The most reliable method for distinguishing these isomers is
H NMR. The coupling patterns of the ring protons are diagnostic.
1,3-Dimethyl-2-pyridone:
Protons present: H4, H5, H6.
Pattern: H6 appears as a doublet of doublets (or doublet) due to coupling with H5. H4 appears as a doublet.
Key Signal:H6 is typically the most downfield ring proton (
~7.2–7.5 ppm) and shows a characteristic vicinal coupling () to H5.
1,5-Dimethyl-2-pyridone:
Protons present: H3, H4, H6.
Pattern: H6 appears as a singlet (or fine quartet due to long-range coupling with C5-Me). H3 and H4 appear as an AB system (two doublets).
Key Signal: The H6 singlet near the nitrogen is the "smoking gun" for the 1,5-isomer.
Synthesis & Regiocontrol
Synthesis of these specific isomers often begins with the corresponding commercially available methyl-2-hydroxypyridines. The challenge lies in the N-methylation vs. O-methylation competition.
The Ambident Nucleophile Problem
2-Hydroxypyridines are ambident nucleophiles. Under basic conditions, the anion can react at the Nitrogen (yielding the N-methyl-2-pyridone) or the Oxygen (yielding the 2-methoxypyridine).
Kinetic Control (O-alkylation): Favored by Ag salts (Ag
CO) and non-polar solvents.
Thermodynamic Control (N-alkylation): Favored by alkali metal salts (K
CO, NaH) in polar aprotic solvents (DMF, DMSO) or neat conditions.
Synthetic Workflow (DOT Diagram)
Figure 1: Decision tree for the regioselective synthesis of dimethyl-2-pyridones.
Experimental Protocols
Protocol: Synthesis of 1,5-Dimethyl-2-pyridone
Objective: Selective N-methylation of 5-methyl-2(1H)-pyridone.
Reagents:
5-Methyl-2(1H)-pyridone (1.09 g, 10.0 mmol)
Iodomethane (MeI) (0.93 mL, 15.0 mmol)
Potassium Carbonate (K
CO) (2.76 g, 20.0 mmol)
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Methodology:
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
Dissolution: Add 5-methyl-2-pyridone and anhydrous DMF. Stir until dissolved.
Deprotonation: Add K
CO in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes.
Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise via syringe over 5 minutes. Caution: MeI is a volatile carcinogen; use a fume hood.
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The N-methyl product is typically more polar than the O-methyl byproduct (if formed) but less polar than the starting material.
Workup: Pour the reaction mixture into 100 mL of water. Extract with Ethyl Acetate (3 x 50 mL).
Note: Wash the combined organic layers with 5% LiCl solution (2 x 30 mL) to remove residual DMF.
Drying: Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography on silica gel.
Eluent: Gradient 0%
5% Methanol in Dichloromethane.
Yield: Expect 75–85% as a white/off-white solid.
Analytical Validation (Self-Check)
Check 1 (O- vs N-): Look at the Carbonyl carbon in
C NMR.
N-methyl isomer (Lactam):
~162–165 ppm.
O-methyl isomer (Lactim ether):
~158–160 ppm (often slightly upfield).
Check 2 (Regioisomer): Confirm the H6 signal.
If Singlet at ~7.2 ppm
1,5-Dimethyl .
If Doublet at ~7.3 ppm
1,3-Dimethyl (if you started with the wrong precursor).
In drug development, the position of the methyl group dictates metabolic "soft spots."
1,3-Dimethyl-2-pyridone: The C3-methyl blocks the position
to the carbonyl. However, the C5 position remains open. C5 is electronically activated and is a primary site for CYP450-mediated hydroxylation.
1,5-Dimethyl-2-pyridone: The C5-methyl blocks the primary metabolic site (para to the carbonyl). This isomer is generally more metabolically stable than the 1,3-isomer. This structural motif mimics the core of Pirfenidone (5-methyl-1-phenyl-2-pyridone), where the 5-methyl group is critical for preventing rapid degradation.
C-H Activation Potential
For researchers using these as scaffolds for C-H functionalization:
1,3-Isomer: Directed C-H activation usually occurs at C6 (via the directing group on Nitrogen) or C5 (electrophilic).
1,5-Isomer: The C3 position is sterically accessible and electronically distinct, allowing for selective C3-arylation or alkenylation protocols that are difficult on the 1,3-isomer due to steric crowding.
Visualizing the NMR Logic
This diagram illustrates the logical flow for assigning the correct structure based on proton NMR data.
Figure 2: NMR diagnostic logic for distinguishing 1,5- vs 1,3-dimethyl-2-pyridone.
References
Fujii, T., et al. "Lactams. I. Synthesis and Properties of Some 1-Substituted 2-Pyridones." Pharmaceutical Bulletin, 1957.
Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of halo-2-pyridones and halo-2-pyrones." Chemical and Pharmaceutical Bulletin, 1986.
Gao, Y., et al. "Recent Advances in the Synthesis of 2-Pyridones." Organic Chemistry Frontiers, 2020.
Pirfenidone Clinical Pharmacology. "Metabolism and Pharmacokinetics of 5-methyl-1-phenyl-2-pyridone." FDA Access Data. (Demonstrates the metabolic stability role of the C5-methyl group).
Behera, B. K., et al. "Synthesis of 2-pyridones."[4] Journal of Organic Chemistry, 2023.[4]
Technical Assessment and Sourcing Strategy: 1,5-Dimethyl-2(1H)-pyridinone
The following technical guide is structured to address the specific sourcing and quality assurance challenges associated with 1,5-dimethyl-2(1H)-pyridinone (CAS 30450-62-5). Unlike commodity solvents, this compound is a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to address the specific sourcing and quality assurance challenges associated with 1,5-dimethyl-2(1H)-pyridinone (CAS 30450-62-5).
Unlike commodity solvents, this compound is a specialized heterocyclic building block, often requiring specific vendor qualification to avoid regioisomeric impurities common in pyridinone chemistry.
Part 1: Chemical Identity & Critical Quality Attributes (CQAs)
Before engaging suppliers, it is imperative to define the exact chemical entity to prevent confusion with saturated analogs (like DMPU) or positional isomers (1,3-dimethyl or 1,6-dimethyl variants).
Substance Profile
Attribute
Specification
Chemical Name
1,5-Dimethyl-2(1H)-pyridinone
CAS Number
30450-62-5 (Primary); Verify against 100307-88-4 (re-assigned)
Molecular Formula
C₇H₉NO
Molecular Weight
123.15 g/mol
Core Scaffold
2-Pyridone (Lactam form)
Key Structural Feature
Methylation at N1 (lactam nitrogen) and C5 positions.[1][2]
Physical State
Typically an off-white solid or viscous oil (purity dependent).
Solubility
Soluble in DCM, MeOH, DMSO; moderate water solubility.
The "Pirfenidone Analog" Context
This compound is the N-methyl analog of the antifibrotic drug Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone). In drug discovery, it is frequently used as:
A Probe Compound to test the Steric/Electronic SAR of the N-substituent.
A Scaffold for C3 or C4 functionalization (e.g., bromination to CAS 1809161-41-8).
Part 2: Synthetic Routes & Impurity Landscape
Understanding the synthesis is the only way to predict the impurity profile of your supplier's batch. The commercial production usually relies on the alkylation of 5-methyl-2(1H)-pyridinone (CAS 1003-68-5).
The Regioselectivity Challenge (N- vs. O-Alkylation)
Pyridones are ambident nucleophiles.[3] Reacting the precursor with a methylating agent (Methyl Iodide or Dimethyl Sulfate) leads to a competition between:
N-Alkylation (Thermodynamic Product): Yields the desired 1,5-dimethyl-2-pyridinone.
O-Alkylation (Kinetic/Condition-dependent): Yields the impurity 2-methoxy-5-methylpyridine .
Critical Insight: Suppliers using non-optimized base/solvent systems (e.g., Ag₂CO₃ vs. NaH/DMF) may deliver batches contaminated with the O-methyl ether. This impurity is chemically distinct (a pyridine, not a pyridone) and can ruin downstream biological assays by altering H-bond donor/acceptor profiles.
Visualization of Impurity Pathways
The following diagram illustrates the bifurcation point in synthesis that defines vendor quality.
Caption: Synthetic divergence showing the origin of the critical O-methyl impurity (Red) vs. the target N-methyl lactam (Green).
Part 3: Sourcing Strategy & Supplier Qualification
Since 1,5-dimethyl-2(1H)-pyridinone is a specialized intermediate rather than a high-volume commodity, "Add to Cart" procurement is often risky regarding batch consistency.
Tiered Supplier Landscape
Tier
Supplier Type
Recommended Vendors (Examples)
Use Case
Risk Profile
1
Global Catalogs
Sigma-Aldrich (Merck), TCI, Fisher Scientific
Reference Standards (mg to g scale).
Low Risk / High Cost.
2
Building Block Specialists
Enamine, Combi-Blocks, ChemScene
Library Synthesis (g to kg scale).
Optimal Balance. usually have stock or rapid make-on-demand.
3
Aggregators
eMolecules, MolPort, PubChem Vendors
Sourcing hard-to-find batches.
Variable. Must validate the fulfilling lab.
4
Custom Synthesis
WuXi AppTec, local CROs
GMP or Multi-kg scale-up.
Low Risk / High Lead Time.
Strategic Sourcing Protocol
Do not simply order by CAS. Follow this "Self-Validating" workflow:
Specify the Isomer: Explicitly state "N-methyl isomer" and "Free of O-methyl pyridine impurity (<0.5%)" in the Request for Quote (RFQ).
Request Analytical Data: Demand a ¹H-NMR spectrum before shipment.
Check the Feedstock: Ask if they synthesize from 5-methyl-2-pyridone. If they use a de novo ring-closing method (e.g., from aliphatic precursors), the impurity profile will differ (likely cleaner regarding O-methylation but may contain cyclization byproducts).
Part 4: Quality Assurance (QC) Protocols
As a scientist, you must verify the material. The following protocols distinguish the target from its insidious O-methyl isomer.
¹H-NMR Diagnostic Logic
The chemical shift of the methyl group is the primary discriminator.
Instrument: 400 MHz NMR (CDCl₃ or DMSO-d₆)
Target (N-Me): The N-methyl protons typically appear as a singlet around 3.5 – 3.6 ppm . The ring protons show a characteristic pyridone coupling pattern.
Impurity (O-Me): The O-methyl protons (methoxy) appear downfield, typically 3.9 – 4.0 ppm .
Acceptance Criteria: Integration of the 3.9 ppm peak must be < 1% relative to the 3.5 ppm peak.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
Differentiation: The Pyridinone (Target) is more polar and will elute earlier than the less polar Methoxypyridine (Impurity).
UV Detection: 254 nm and 280 nm.
QC Workflow Diagram
Caption: Analytical decision tree for validating batch identity and isomeric purity.
Part 5: Handling and Stability
Storage: Hygroscopic tendencies are common for N-methyl pyridones. Store under nitrogen in a desiccator at 2-8°C.
Reactivity: The C3 and C5 positions are susceptible to electrophilic aromatic substitution (e.g., bromination, nitration). Avoid inadvertent exposure to electrophiles.
Safety: Treat as a potential irritant. While less toxic than volatile pyridines, the toxicological profile of this specific isomer is not fully characterized. Use standard PPE.
References
PubChem Compound Summary. 1-Methyl-2(1H)-pyridinone (Parent Scaffold Data). National Library of Medicine. Available at: [Link]
Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. (Discusses synthetic routes and N-alkylation selectivity). Available at: [Link]
ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones. (Mechanistic insight into impurity formation). Available at: [Link]
synthesis of 1,5-dimethyl-2-pyridone from 5-methyl-2-pyridone
An Application Guide for the Synthesis, Purification, and Characterization of 1,5-Dimethyl-2-Pyridone Abstract This comprehensive application note provides a detailed protocol for the synthesis of 1,5-dimethyl-2-pyridone...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the Synthesis, Purification, and Characterization of 1,5-Dimethyl-2-Pyridone
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1,5-dimethyl-2-pyridone via the N-methylation of 5-methyl-2-pyridone. The document is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural guidance, mechanistic insights, and practical advice. The protocol covers the reaction setup, work-up, purification by column chromatography, and characterization of the final product. Included are troubleshooting tips, safety precautions, and visual diagrams to ensure clarity and successful execution.
Introduction and Scientific Context
Pyridone scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The functionalization of the pyridone ring, particularly at the nitrogen atom, is a common strategy for modulating the pharmacological properties of these molecules. The is a fundamental N-alkylation reaction that serves as a model for more complex substitutions.
5-Methyl-2-pyridone exists in tautomeric equilibrium with its corresponding hydroxypyridine form. However, the pyridone tautomer is generally more stable, especially in polar solvents, making the ring nitrogen a primary site for nucleophilic attack. This protocol details a robust and widely applicable method for the selective N-methylation of this substrate.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of the 5-methyl-2-pyridone ring, while a relatively weak nucleophile, can be activated by a suitable base.
The process involves two key steps:
Deprotonation: A base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen atom of 5-methyl-2-pyridone. This generates a more nucleophilic pyridonate anion and hydrogen gas as a byproduct. The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions.
Nucleophilic Attack (SN2 Reaction): The resulting pyridonate anion acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This occurs via an SN2 mechanism, leading to the formation of a new nitrogen-carbon bond and yielding the desired product, 1,5-dimethyl-2-pyridone.
The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it effectively solvates the sodium cation without interfering with the nucleophilicity of the anion, thereby promoting the reaction rate.[1]
Caption: Reaction mechanism for N-methylation.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen. This ensures all apparatus is free of moisture, which would otherwise quench the sodium hydride.
Reagent Addition: Add 5-methyl-2-pyridone (1.09 g, 10.0 mmol) to the flask. Using a syringe, add anhydrous DMF (20 mL) to dissolve the starting material.
Base Addition: Carefully weigh sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) and add it portion-wise to the stirred solution at room temperature. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Effervescence (H₂ evolution) will be observed. Allow the mixture to stir for 30 minutes under a nitrogen atmosphere to ensure complete deprotonation.
Methylation: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the exothermic nature of the subsequent alkylation step. Slowly add methyl iodide (0.75 mL, 12.0 mmol) dropwise via syringe over 5-10 minutes.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should appear at a higher Rf than the starting material.
Work-up - Quenching: Once the reaction is complete, cool the flask again to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to neutralize any unreacted NaH.
Extraction: Transfer the mixture to a separatory funnel. Add deionized water (30 mL) and ethyl acetate (50 mL). Shake vigorously and allow the layers to separate. The aqueous layer contains the DMF solvent. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
Washing: Combine all organic layers and wash them sequentially with deionized water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
Purification and Characterization
The crude product typically requires purification to remove unreacted starting materials and byproducts.
Purification by Column Chromatography
TLC Analysis: Determine an optimal solvent system for separation using TLC. A good starting point is a 2:1 mixture of hexane:ethyl acetate. The target compound should have an Rf value of approximately 0.3.[4]
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (less polar composition, e.g., 4:1 hexane:EtOAc) and pack it into a glass column.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
Elution and Collection: Elute the column with the solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 1,5-dimethyl-2-pyridone as a pure solid.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical methods.
Technique
Expected Result
Appearance
White to off-white crystalline solid
Yield
Typically 75-90% after purification
TLC (1:1 Hexane:EtOAc)
Rf ≈ 0.4 (product), Rf ≈ 0.2 (starting material)
¹H NMR (CDCl₃, 300 MHz)
δ (ppm): 7.20-7.30 (m, 2H, ring CH), 6.45 (d, 1H, ring CH), 3.55 (s, 3H, N-CH₃), 2.15 (s, 3H, C₅-CH₃). Note: Similar N-methyl pyridone structures show the N-CH₃ singlet around 3.5 ppm.[5]
¹³C NMR (CDCl₃, 75 MHz)
Expected peaks for 2 methyl carbons, 3 aromatic CH carbons, and 2 quaternary carbons (C=O and C-CH₃).
Mass Spec (ESI+)
m/z: 124.07 [M+H]⁺ (Calculated for C₇H₁₀NO⁺: 124.0757)
Process Workflow Visualization
Caption: Overall synthesis and purification workflow.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
- Wet solvent or glassware.- Inactive NaH.- Insufficient reaction time.
- Ensure all glassware is flame-dried and solvent is anhydrous.- Use a fresh, unopened container of NaH.- Extend reaction time and monitor by TLC until starting material is consumed.
Incomplete Reaction
- Insufficient equivalents of NaH or MeI.- Low reaction temperature.
- Increase equivalents of base and methylating agent to 1.2-1.5 eq.- Ensure the reaction is allowed to stir at room temperature after addition.
Presence of O-methylated byproduct
- Reaction conditions favoring O-alkylation.
- Ensure a polar aprotic solvent (like DMF or DMSO) is used. O-alkylation is more common in nonpolar solvents.[1]
Difficult Purification
- Product and starting material have very close Rf values.
- Optimize the TLC solvent system. Try different solvent mixtures (e.g., Dichloromethane/Methanol or Toluene/Acetone).- Consider recrystallization as an alternative to chromatography.
Safety Precautions
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from ignition sources.
Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Dimethylformamide (DMF): A skin irritant and can be absorbed through the skin. Use in a well-ventilated area.
General: Perform a full risk assessment before starting the experiment. Have appropriate spill kits and fire extinguishing equipment readily available.
References
Google Patents. (n.d.). Methylation of pyridines - US3428641A.
Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(4), 872-875. Available from: [Link]
Zagan, Y., & Haviv, H. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules, 26(11), 3373. Available from: [Link]
Longchang Chemical. (2024). Purification of common solvents. Retrieved from [Link]
Application Note: 1,5-Dimethyl-2-pyridone as a Privileged Scaffold for Bruton's Tyrosine Kinase (BTK) Inhibitors
Executive Summary & Chemical Rationale In the landscape of targeted oncology and immunology, the selection of a core chemical scaffold dictates the potency, selectivity, and pharmacokinetic viability of a kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
In the landscape of targeted oncology and immunology, the selection of a core chemical scaffold dictates the potency, selectivity, and pharmacokinetic viability of a kinase inhibitor[1]. While traditional scaffolds like quinazolines and pyrimidines have dominated the field, the 2-pyridone core has emerged as a highly versatile, conformationally restricted alternative. Specifically, derivatives of 1,5-dimethyl-2-pyridone (such as 3-bromo-1,5-dimethylpyridin-2-one) serve as critical foundational building blocks for synthesizing heteroaryl aza-pyridone compounds that potently inhibit Bruton's Tyrosine Kinase (BTK)[2].
The Causality of Scaffold Design:
The efficacy of the 1,5-dimethyl-2-pyridone scaffold is rooted in its precise stereoelectronic properties:
Hinge Binding & Tautomeric Control: The carbonyl oxygen of the pyridone ring acts as a potent hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met477 in BTK). The addition of the N-methyl group at position 1 prevents tautomerization into the less favorable hydroxypyridine form, locking the molecule in its active conformation and minimizing the energetic penalty of desolvation upon target binding.
Hydrophobic Probing: The methyl group at position 5 projects into the hydrophobic selectivity pocket (the "back pocket") of the kinase. This steric bulk prevents the scaffold from binding to off-target kinases with narrower pockets (such as EGFR), thereby driving kinome selectivity.
Synthetic Modularity: The 3-position serves as an ideal vector for functionalization. Halogenated intermediates (e.g., 3-bromo-1,5-dimethylpyridin-2-one) allow for rapid Suzuki-Miyaura cross-coupling, enabling the attachment of biaryl systems or electrophilic warheads required to target specific residues like Cys481 in BTK[2][3].
Mechanistic Context: Targeting BTK in BCR Signaling
BTK is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling cascade[4]. Upon antigen engagement, upstream kinases (LYN and SYK) activate BTK, which subsequently phosphorylates Phospholipase C gamma 2 (PLCγ2). This triggers calcium mobilization and NF-κB activation, ultimately driving B-cell proliferation and survival. Aberrant BCR signaling is a hallmark of B-cell malignancies and autoimmune disorders.
By utilizing the 1,5-dimethyl-2-pyridone scaffold, modern non-covalent and reversible-covalent inhibitors can wedge into the ATP-binding site, locking BTK in an inactive state and effectively arresting this downstream pathogenic signaling[3].
Fig 1: BCR signaling cascade highlighting BTK as the critical node for B-cell proliferation.
Comparative Scaffold Profiling
To demonstrate the utility of the pyridone core, it is essential to benchmark its performance against established inhibitors and alternative targets. While pyrimidine-based covalent inhibitors (like Ibrutinib) are highly potent, they are susceptible to acquired resistance via Cys481 mutations[3]. The 1,5-dimethyl-2-pyridone scaffold offers an alternative geometry that can be optimized for non-covalent binding, maintaining potency against mutant strains while preserving selectivity over closely related kinases like ITK and TEC[4]. Furthermore, variations of the pyridone core have been successfully deployed against other challenging targets, including MPS1[1], PIM-1[5], and c-Src[6].
Table 1: Quantitative comparison of kinase inhibitor scaffolds demonstrating the enhanced selectivity profile of optimized pyridone derivatives against off-target kinases.
Validated Experimental Protocols
The following protocols represent self-validating experimental systems. They are designed not just to generate data, but to ensure internal quality control (via Z'-factor calculations and control benchmarking) at every step.
Biochemical BTK Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference—a common artifact in High-Throughput Screening (HTS) of novel scaffolds.
Fig 2: Step-by-step workflow for the TR-FRET biochemical BTK kinase inhibition assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: HEPES maintains physiological pH, while Tween-20 prevents the hydrophobic pyridone compounds from aggregating or adhering to the microplate walls.
Compound Dilution: Perform 3-fold serial dilutions of the 1,5-dimethyl-2-pyridone derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%. Causality: A 10-point curve is mandatory to capture both the upper and lower asymptotes for accurate non-linear regression IC₅₀ calculation.
Kinase Incubation: Add 0.5 nM recombinant full-length human BTK enzyme to the compound wells. Incubate at room temperature for 15 minutes. Causality: Conformationally restricted scaffolds often exhibit slower binding kinetics; pre-incubation ensures the inhibitor reaches thermodynamic equilibrium with the kinase before competing with ATP.
Reaction Initiation: Add a master mix containing 10 μM ATP and 50 nM biotinylated poly-GT substrate. Incubate for 60 minutes at 30°C.
Termination: Add Stop Buffer containing 20 mM EDTA[1]. Causality: Kinases strictly require Mg²⁺ as a cofactor to coordinate ATP. EDTA rapidly chelates Mg²⁺, instantly quenching the enzymatic reaction and preventing signal drift during the readout phase.
Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific phosphorylation.
Cellular BCR Activation Assay (CD69 Expression in Whole Blood)
Biochemical potency must translate to cellular efficacy. This assay measures the inhibition of CD69 (an early activation marker) on B-cells in human whole blood, providing a highly physiological readout of BTK inhibition[4].
Step-by-Step Methodology:
Blood Preparation: Collect human whole blood in sodium heparin tubes. Aliquot 90 μL per well into a 96-well deep V-bottom plate.
Compound Incubation: Add 10 μL of the pyridone inhibitor (diluted in PBS to 10X the desired final concentration). Incubate for 1 hour at 37°C in a 5% CO₂ incubator. Causality: Whole blood assays account for plasma protein binding, providing a more accurate reflection of the compound's in vivo free fraction and cellular penetrance.
BCR Stimulation: Add 10 μg/mL of anti-human IgD antibody. Incubate for 18 hours. Causality: Anti-IgD cross-links the B-cell receptor, forcibly activating the LYN/SYK/BTK signaling cascade. If the pyridone inhibitor is effective, downstream activation will be blocked.
Staining: Add fluorophore-conjugated antibodies: Anti-CD20-FITC (to identify B-cells) and Anti-CD69-PE (to measure activation). Incubate in the dark for 30 minutes at 4°C.
Erythrocyte Lysis & Fixation: Add 1 mL of 1X RBC Lysis/Fixation Buffer. Incubate for 15 minutes, then centrifuge and wash the pellet twice with FACS buffer (PBS + 2% FBS). Causality: Red blood cells vastly outnumber leukocytes and will overwhelm the flow cytometer; lysis is required to isolate the CD20+ B-cell population.
Flow Cytometry Analysis: Acquire data using a flow cytometer. Gate on the CD20+ B-cell population and measure the Median Fluorescence Intensity (MFI) of CD69. Normalize the data against the vehicle (DMSO) stimulated control to calculate the cellular IC₅₀.
References
A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone. BenchChem. 1
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate.5
Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). Chapman University / NIH. 6
5KUP: Bruton's tyrosine kinase (BTK) with pyridazinone compound 9. RCSB Protein Data Bank. 3
Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. ACS Medicinal Chemistry Letters. 4
Application Note: 1,5-Dimethyl-2-Pyridone as a Privileged Scaffold in Pharmacophore Modeling and Fragment-Based Drug Discovery
Introduction & Rationale The 2-pyridone ring is a highly versatile, sp2-hybridized heterocyclic scaffold widely utilized in medicinal chemistry. It effectively mimics peptide bonds and nucleic acid bases, offering unique...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The 2-pyridone ring is a highly versatile, sp2-hybridized heterocyclic scaffold widely utilized in medicinal chemistry. It effectively mimics peptide bonds and nucleic acid bases, offering unique hydrogen bonding and π-stacking capabilities[1]. While larger 2-pyridone derivatives like pirfenidone (5-methyl-1-phenyl-2-pyridone) are clinically approved for their anti-fibrotic and anti-inflammatory properties[2], the bulky N1-phenyl group introduces significant rotational entropy and steric hindrance during the early stages of rational drug design.
To isolate the core thermodynamic binding signature of this class, 1,5-dimethyl-2-pyridone serves as an optimal, low-molecular-weight fragment (MW ~123 Da). By truncating the N1-phenyl to a methyl group, the scaffold becomes an ideal candidate for Fragment-Based Drug Discovery (FBDD)[3]. This precise substitution restricts the fragment's spatial footprint, transforming it into a highly directed pharmacophore model for mapping tight hydrophobic pockets and obligate hydrogen bond acceptor (HBA) interactions in targets ranging from viral proteases[4] to viral DNA replication mechanisms[5].
Pharmacophore Features and Causality
The 1,5-dimethyl-2-pyridone scaffold provides a strict, unambiguous interaction profile:
C2-Carbonyl (Strong HBA): The oxygen atom acts as a potent hydrogen bond acceptor. Because the adjacent N1 position is methylated, the nitrogen cannot act as a hydrogen bond donor (HBD), enforcing a strict HBA profile[1].
N1-Methyl (Steric Director): Beyond preventing HBD activity, the N1-methyl group acts as a steric constraint, directing the conformation of the ring and fitting into shallow hydrophobic sub-pockets.
C5-Methyl (Lipophilic Anchor): Provides essential van der Waals interactions, stabilizing the fragment within lipophilic clefts without the entropic penalty of larger, flexible alkyl chains.
Pyridone Core (Aromaticity): The planar nature of the ring enables π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or cation-π interactions with basic residues.
Pharmacophore feature map of the 1,5-dimethyl-2-pyridone scaffold.
Computational Modeling Protocol
To translate the 1,5-dimethyl-2-pyridone structure into a screenable pharmacophore query, follow this step-by-step computational methodology:
Step 1: Ligand Preparation & Conformational Sampling
Generate 3D conformers of 1,5-dimethyl-2-pyridone using an OPLS4 (or equivalent) force field.
Causality: Although the pyridone ring is rigid and planar, the N1 and C5 methyl groups possess rotational degrees of freedom. Exhaustive conformational sampling ensures that the isotropic hydrophobic vectors are accurately mapped before feature assignment.
Step 2: Pharmacophore Feature Assignment
Using a pharmacophore generator (e.g., Phase or GASP[5]), assign the following features:
HBA: Place a vector originating from the C2=O oxygen, directed 120° outward from the C=O double bond.
Hydrophobic (H): Assign spherical features (radius 1.2–1.5 Å) to the N1 and C5 methyl carbons.
Aromatic Ring (AR): Place an aromatic feature at the centroid of the pyridone ring.
Step 3: Implementation of Exclusion Volumes
Generate exclusion spheres (radius 1.2 Å) immediately adjacent to the N1-methyl group.
Causality: Exclusion volumes penalize any virtual screening hits that attempt to place hydrogen bond donors near the nitrogen. This enforces the strict HBA nature of the 2-pyridone core, reducing false-positive rates during virtual screening.
Step 4: Virtual Screening
Screen a fragment library (e.g., ZINC fragment database) against the generated query, requiring a minimum 4-point match (HBA, AR, and at least one H feature).
Step-by-step computational and biophysical workflow for 2-pyridone FBDD.
Biophysical validation of fragment hits requires high sensitivity due to the typically low binding affinities (high µM to mM range) of low-molecular-weight compounds.
Step 1: Surface Plasmon Resonance (SPR) Screening
Immobilize the target protein on a CM5 sensor chip via standard amine coupling.
Causality: Amine coupling covalently anchors the protein, preventing the baseline drift commonly observed with non-covalent His-tag capture methods when injecting high concentrations of fragments. Inject 1,5-dimethyl-2-pyridone at concentrations ranging from 10 µM to 2 mM to determine the dissociation constant (
).
Step 2: Self-Validating Counter-Screen
Inject 1,5-dimethyl-4-pyridone (the C4-isomer) under identical SPR conditions.
Causality & Trustworthiness: Shifting the carbonyl to the C4 position alters the geometric vector of the HBA by approximately 120°. If the binding of the C2-isomer is genuinely driven by a specific structural interaction with the target's pocket, the C4-isomer will show a complete loss of binding affinity. This internal negative control validates the spatial requirement of the pharmacophore model.
Step 3: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Titrate the validated fragment into the target protein at 25°C to extract the enthalpy (
) and entropy ().
Causality: A true pharmacophore hit for a 2-pyridone should be strongly enthalpy-driven, reflecting the formation of a specific hydrogen bond at the C2=O position, rather than being entropically driven by non-specific hydrophobic collapse.
Quantitative Data Presentation
Table 1: Pharmacophore Feature Definitions for 1,5-Dimethyl-2-Pyridone
(Note: Data represents expected thermodynamic profiles based on established 2-pyridone FBDD campaigns).
References
1.[5] Lv, Z., et al. "Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives." Journal of Medicinal Chemistry, 2010. URL:[Link]
2.[4] Peele, K.A., et al. "2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease." Biophysical Chemistry, 2021. URL:[Link]
3.[2] Ge, Y., et al. "The updated evidence of pirfenidone treated silicosis based on network pharmacology, molecular docking and experimental validation." Frontiers in Pharmacology, 2024. URL:[Link]
4.[1] Zhang, H., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2022. URL:[Link]
5.[3] Davies, C., et al. "Emergent synthetic methods for the modular advancement of sp3-rich fragments." Chemical Science, 2021. URL:[Link]
One-Pot Synthesis of Substituted N-Methyl-2-Pyridones: An Application Note and Protocol Guide
Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Privileged Scaffold in Modern Drug Discovery The N-methyl-2-pyridone motif is a cornerstone in contemporary medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Privileged Scaffold in Modern Drug Discovery
The N-methyl-2-pyridone motif is a cornerstone in contemporary medicinal chemistry and drug development.[1][2] This "privileged scaffold" is present in a multitude of natural products and clinically significant pharmaceuticals, owing to its unique electronic and steric properties.[3][4] The amide-like functionality within the aromatic ring allows N-methyl-2-pyridones to act as versatile hydrogen bond donors and acceptors, as well as non-peptidic mimics, influencing a drug candidate's metabolic stability, aqueous solubility, and lipophilicity.[3][5][6] The efficient, scalable, and diversity-oriented synthesis of substituted N-methyl-2-pyridones is therefore a paramount objective for researchers in the pharmaceutical sciences.[7] One-pot multicomponent reactions (MCRs) have risen as a superior strategy, streamlining synthetic pathways, minimizing waste, and accelerating the generation of diverse chemical libraries for high-throughput screening.[5][6][8]
This comprehensive guide provides an in-depth exploration of a robust one-pot synthesis of substituted N-methyl-2-pyridones, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting.
Mechanistic Insights: A Cascade Approach to Complexity
The one-pot synthesis of N-methyl-2-pyridones often proceeds through a cascade of reactions, where the product of one step becomes the substrate for the next, all within a single reaction vessel. A common and effective strategy involves the transformation of pyran-2-ones into the corresponding pyridones.[9][10] This transformation is predicated on a nucleophilic attack on the pyran-2-one ring, leading to a ring-opening and subsequent ring-closing cascade.
The plausible mechanism for the conversion of a 2H-pyran-2-one to an N-methyl-2-pyridone is a fascinating example of heterocyclic transformation. The pyran-2-one ring is susceptible to nucleophilic attack at the C2, C4, and C6 positions due to the electron-withdrawing nature of the carbonyl group and the ring oxygen.[9] When a primary amine, such as methylamine, is introduced, it acts as the nucleophile.
The reaction is thought to initiate with the nucleophilic attack of methylamine on the C6 position of the pyran-2-one ring, leading to a ring-opened intermediate. This is followed by an intramolecular cyclization via the attack of the newly introduced nitrogen onto the C2 carbonyl carbon. Subsequent dehydration then leads to the formation of the stable N-methyl-2-pyridone ring. The overall process is a testament to the efficiency of tandem reactions in rapidly building molecular complexity.
Experimental Protocol: A Validated One-Pot Synthesis
This section details a well-established and reproducible one-pot protocol for the synthesis of substituted N-methyl-2-pyridones. This particular method utilizes a microwave-assisted approach, which often leads to shorter reaction times, higher yields, and a cleaner reaction profile.[11][12]
Materials and Reagents:
Substituted pyran-2-one: The choice of substitution on the pyran-2-one will determine the final substitution pattern on the N-methyl-2-pyridone.
Methylamine solution: Typically a 40% solution in water or a solution in an appropriate organic solvent.
Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often suitable. For microwave synthesis, a solvent with a high dielectric constant is advantageous.
Catalyst (optional): In some cases, a Lewis or Brønsted acid catalyst can accelerate the reaction.
Microwave-safe reaction vessel: A 10-20 mL vessel with a stir bar is typically used.
Standard laboratory glassware and equipment: Including a microwave reactor, rotary evaporator, and equipment for purification (e.g., column chromatography).
Step-by-Step Procedure:
Reaction Setup: In a clean and dry microwave-safe reaction vessel equipped with a magnetic stir bar, add the substituted pyran-2-one (1.0 eq).
Reagent Addition: To the vessel, add the chosen solvent (e.g., 5 mL of DMF). Subsequently, add the methylamine solution (typically 1.5-2.0 eq) dropwise while stirring.
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) and power (e.g., 100-250 W) for a predetermined time (e.g., 10-30 minutes).[11] The reaction progress should be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, allow the reaction vessel to cool to room temperature. Transfer the reaction mixture to a round-bottom flask.
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by a suitable method, most commonly flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: The structure and purity of the final N-methyl-2-pyridone product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
Methylamine is a corrosive and flammable substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Microwave synthesis should be performed with caution, following the manufacturer's guidelines for the specific reactor used. Ensure that the reaction vessel is properly sealed to prevent pressure buildup.
Always work in a well-ventilated area and be aware of the potential hazards of the solvents and reagents used.
Data Presentation: Optimizing Reaction Conditions
The yield and purity of the final N-methyl-2-pyridone product are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact, providing a starting point for optimization.
Parameter
Variation
Expected Outcome
Rationale
Temperature
80°C - 180°C
Higher temperatures generally lead to faster reaction rates, but may also promote side reactions.
Provides the necessary activation energy for the ring-opening and cyclization steps.
Reaction Time
5 - 60 minutes
Insufficient time will result in incomplete conversion. Excessive time may lead to product degradation.
Allows for the completion of the multi-step cascade.
Solvent
DMF, DMSO, NMP
High-boiling, polar aprotic solvents are generally effective at solvating the reactants and facilitating the reaction.
The choice of solvent can influence the reaction rate and selectivity.
Equivalents of Methylamine
1.1 - 3.0 eq
A slight excess of methylamine is typically used to drive the reaction to completion. A large excess may lead to side products.
Ensures complete consumption of the starting pyran-2-one.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the experimental process, the following workflow diagram has been generated using the DOT language.
Caption: A generalized workflow for the one-pot synthesis of substituted N-methyl-2-pyridones.
Mechanistic Diagram
The following diagram illustrates the plausible reaction mechanism for the conversion of a pyran-2-one to an N-methyl-2-pyridone.
Caption: Plausible mechanism for the transformation of a pyran-2-one to an N-methyl-2-pyridone.
Conclusion and Future Outlook
The one-pot synthesis of substituted N-methyl-2-pyridones represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The methodologies discussed herein offer significant advantages in terms of operational simplicity, speed, and the ability to generate diverse molecular libraries. As the demand for novel therapeutic agents continues to grow, the development of innovative and robust synthetic methods for constructing privileged scaffolds like the N-methyl-2-pyridone core will remain a critical area of research. Future efforts will likely focus on the development of even more sustainable and atom-economical one-pot procedures, potentially utilizing novel catalytic systems and expanding the scope of accessible substitution patterns.
References
Bentham Science Publishers. (2005, November 1). New Synthetic Methods to 2-Pyridone Rings.
Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. (n.d.). ResearchGate. Retrieved from [Link]
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35865–35893. [Link]
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35865–35893. [Link]
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Ahmed, I. B., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1177. [Link]
Obydennov, D. L., El-Subeyhi, M. A., & Sosnovskikh, V. Y. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][6][7]oxazine-1,8-diones. Molecules, 28(3), 1286. [Link]
Google Patents. (n.d.). EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts.
Stanovnik, B., & Svete, J. (1995). ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Heterocycles, 41(6), 1300. [Link]
Ahmed, I. B., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2025, October 15). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Retrieved from [Link]
Lee, C.-W., & Scheidt, K. A. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 21(1), 237–240. [Link]
Požgan, F., & Kočevar, M. (2009). RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. Heterocycles, 77(2), 657. [Link]
Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1–52. [Link]
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
Ahmed, I. B., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1177. [Link]
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Recent Advances in the Synthesis of 2-Pyrones. Organic Letters, 9(18), 3503–3506. [Link]
Global Substance Registration System. (n.d.). N-METHYL-2-PYRIDONE. Retrieved from [Link]
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
Application Note: Strategic Reagent Selection for the Selective N-Methylation of Pyridone Scaffolds
Introduction: The Tautomeric Challenge The pyridone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Pirfenidone (antifibrotic) and Perampanel (antiepilept...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tautomeric Challenge
The pyridone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Pirfenidone (antifibrotic) and Perampanel (antiepileptic). However, the synthesis of N-methylated pyridones is complicated by lactam-lactim tautomerism .
The pyridone anion is an ambident nucleophile , possessing two reactive sites:
Nitrogen (Soft center): Leads to the thermodynamically stable N-methyl-2-pyridone (lactam).
Oxygen (Hard center): Leads to the kinetically favored 2-methoxypyridine (lactim ether).
Achieving high N-selectivity requires a reagent system that manipulates Hard-Soft Acid-Base (HSAB) principles, solvent polarity, and thermodynamic equilibration. This guide details three distinct protocols—ranging from classical alkylation to green catalysis—to ensure reproducible N-methylation.
Mechanistic Decision Matrix
The following diagram illustrates the divergent pathways and the strategic control points for ensuring N-selectivity.
Figure 1: Divergent alkylation pathways. N-alkylation is generally the thermodynamic sink, while O-alkylation is often the kinetic product.
Reagent Class A: The Green Standard (Dimethyl Carbonate)
Dimethyl Carbonate (DMC) has emerged as the superior reagent for industrial-scale N-methylation. It is non-toxic, biodegradable, and acts as a "tunable" electrophile.[1]
Mechanism: At temperatures >120°C, DMC undergoes a BAl2 mechanism where the nucleophile attacks the soft methyl group. At lower temperatures (<90°C), it reacts via BAc2 (attacking the carbonyl), leading to carboxymethylation.
Seal and heat to 140°C for 12–18 hours. Caution: Vessel will be under pressure.
Cool to room temperature.[3][5][6] CO₂ evolution will cease.
Workup:
Filter off the solid base.
Concentrate the filtrate under reduced pressure to recover excess DMC (recyclable).
The residue is typically pure N-methyl pyridone.
Reagent Class B: Copper-Catalyzed Oxidative Coupling (Chan-Lam)[7]
For complex substrates where harsh temperatures or basic conditions are not tolerated, the Chan-Lam coupling using methylboronic acid is the method of choice. It bypasses the SN2 manifold entirely, coordinating directly to the nitrogen.
Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle. The nitrogen coordinates to Copper, facilitating transmetallation with the boron species.[3]
Reagent Class C: Classical Electrophilic Methylation (MeI / Base)
While traditional, Methyl Iodide (MeI) remains effective if solvent effects are managed. To favor N-methylation, one must separate the ion pair to allow the thermodynamic product to form.
Critical Factor: The Counter-ion and Solvent.[3][9][10]
If O-methylation is observed (by NMR), heat the reaction to 60°C. This promotes the rearrangement of the kinetic O-product to the thermodynamic N-product.
Analytical Validation (Self-Validating System)
You must verify regioselectivity using 1H NMR . The chemical shift of the methyl group is the primary diagnostic.
Feature
N-Methyl Pyridone (Target)
2-Methoxy Pyridine (Impurity)
Methyl Shift (1H)
δ 3.4 – 3.6 ppm (Singlet)
δ 3.8 – 4.0 ppm (Singlet)
Ring Proton (C6-H)
Doublet, often downfield (δ ~7.3)
Doublet, slightly upfield
Carbonyl (13C)
~162 ppm (C=O characteristic)
~164 ppm (C-O, less distinct)
TLC Behavior
More polar (Lower Rf)
Less polar (Higher Rf)
Validation Step: Always run a crude NMR before column chromatography. If the signal at 3.9 ppm is present, the reaction was kinetically controlled or the base cation was too "hard" (e.g., Li+ or Na+ in non-polar solvent).
Summary of Reagent Selection
Method
Reagents
Selectivity (N:O)
Pros
Cons
Green / Thermal
DMC, K₂CO₃, 140°C
>99:1
Eco-friendly, cheap, no toxic waste.
Requires pressure vessel/autoclave.
Catalytic
MeB(OH)₂, Cu(OAc)₂
>99:1
Mild (RT), tolerates functional groups.
Slower, requires Cu removal.
Classical
MeI, Cs₂CO₃, DMF
~90:10 to 95:5
Fast, standard reagents.
MeI toxicity, requires separation of O-isomer.
References
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]
Evans, D. A., et al. (1998).[5] New Copper-Acetate-Catalyzed Arylation of Phenols and Amines. Tetrahedron Letters, 39(19), 2937-2940. [Link]
Wang, N., et al. (2024).[12] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[12] The Journal of Organic Chemistry, 89(6), 3657-3665. [Link]
Fujii, T., et al. (1993). Methylation of pyridin-2-one with methanol over γ-alumina in vapor phase. Reaction Kinetics and Catalysis Letters, 49, 291–296. [Link]
Introduction: The Rationale for 1,5-Dimethyl-2-pyridone in FBDD
An Application Note on the integration of 1,5-dimethyl-2-pyridone within Fragment-Based Drug Discovery (FBDD) pipelines. This guide is designed for medicinal chemists, structural biologists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the integration of 1,5-dimethyl-2-pyridone within Fragment-Based Drug Discovery (FBDD) pipelines. This guide is designed for medicinal chemists, structural biologists, and drug development professionals seeking to leverage functionalized pyridone scaffolds for hit-to-lead optimization.
In Fragment-Based Drug Discovery (FBDD), the selection of the initial fragment library dictates the trajectory of the entire lead optimization process. The 1,5-dimethyl-2-pyridone scaffold (MW = 123.15 Da) has emerged as a highly privileged fragment due to its high ligand efficiency (LE), predictable hydrogen-bonding profile, and excellent physicochemical properties[1].
The "Tautomeric Lock" Mechanism
A critical challenge in utilizing unsubstituted 2-pyridones is their propensity to undergo solvent-dependent tautomerization into 2-hydroxypyridines. In aqueous (high dielectric) environments, the pyridone form is favored; however, upon binding to a lipophilic protein pocket, the local dielectric constant drops, often triggering a shift toward the hydroxypyridine tautomer[2]. This tautomeric shift incurs a significant entropic and enthalpic penalty, drastically reducing binding affinity.
By employing 1,5-dimethyl-2-pyridone, the N-methyl group at position 1 acts as a tautomeric lock . It permanently fixes the molecule in the lactam (keto) state, ensuring that the C2 carbonyl acts as a dedicated, strong hydrogen-bond acceptor without the energetic penalty of tautomerization[2].
Vectorization and Target Applicability
The 5-methyl group serves a dual purpose: it acts as a desolvation shield for the core ring and provides a highly directional hydrophobic vector. This structural motif is exceptionally effective in mimicking acetyl-lysine residues, making it a premier fragment for targeting the Bromodomain and Extra-Terminal domain (BET) family (e.g., BRD4), where the pyridone carbonyl accepts a hydrogen bond from the conserved Asn140 residue[3]. Furthermore, the C3, C4, and C6 positions remain accessible for late-stage C-H functionalization or cross-coupling, enabling rapid multidirectional fragment growth[4].
Fig 1: Pharmacophore and vector growth strategy for the 1,5-dimethyl-2-pyridone fragment.
FBDD Screening & Validation Workflow
The identification of low-affinity fragment hits (
typically in the 0.1 – 5 mM range) requires highly sensitive biophysical techniques. The workflow below outlines a self-validating system moving from primary screening to structural validation.
Fig 2: Integrated FBDD workflow from primary NMR screening to synthetic hit-to-lead expansion.
Quantitative Comparison of Screening Modalities
To effectively triage 1,5-dimethyl-2-pyridone hits, a multi-tiered screening approach is required. Table 1 summarizes the operational parameters for each modality.
Screening Modality
Target Protein Conc.
Fragment Conc.
Throughput
Primary Utility for Pyridones
STD-NMR
10 – 20 µM
0.5 – 1.0 mM
Medium (Pools of 5-10)
Identifies ligand protons in direct contact with the protein surface.
WaterLOGSY
10 – 20 µM
0.5 – 1.0 mM
Medium (Pools of 5-10)
Detects binding via bulk water transfer; excellent for solvent-exposed pockets.
SPR
Immobilized
10 µM – 2 mM
High
Determines binding kinetics (, , ) and stoichiometry.
X-Ray Soaking
Crystal dependent
10 – 50 mM
Low/Medium
Provides atomic-resolution 3D pose; critical for guiding vector growth[5].
Table 1: Analytical parameters for fragment screening methodologies.
Experimental Protocols
Protocol A: Primary Fragment Screening via STD-NMR
Saturation Transfer Difference (STD) NMR is optimal for detecting the binding of 1,5-dimethyl-2-pyridone, as the distinct methyl resonances (N-CH3 at ~3.5 ppm, C-CH3 at ~2.1 ppm) provide clear, non-overlapping signals for interaction mapping.
Materials:
Target protein (e.g., BRD4 BD1) exchanged into NMR buffer (50 mM Potassium Phosphate pH 7.4, 150 mM NaCl, 100%
).
1,5-dimethyl-2-pyridone stock (100 mM in
-DMSO).
Step-by-Step Methodology:
Sample Preparation: Prepare a 500 µL NMR sample containing 15 µM target protein and 750 µM fragment (1:50 ratio). Ensure final
-DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.
Control Acquisition: Prepare an identical reference sample lacking the protein. This is a critical self-validation step to ensure that any observed STD signals are not artifacts of direct fragment excitation or micelle formation.
Spectrometer Setup: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Set the temperature to 298 K.
Irradiation Parameters: Apply a train of Gaussian-shaped pulses (50 ms each) for protein saturation. Set the on-resonance irradiation at -0.5 ppm (targeting aliphatic protein protons) and off-resonance irradiation at 40 ppm (where no signals exist).
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
Interpretation: The presence of sharp peaks corresponding to the N-CH3 or C-CH3 groups in the difference spectrum confirms binding. The relative intensity of these peaks (epitope mapping) indicates which moiety is buried deepest within the binding pocket.
Protocol B: Orthogonal Validation via X-Ray Crystallography Soaking
Once binding is confirmed via NMR, X-ray crystallography is used to determine the exact binding pose, which is mandatory for rational hit-to-lead expansion[5].
Step-by-Step Methodology:
Apo-Crystal Growth: Grow apo-crystals of the target protein using hanging-drop or sitting-drop vapor diffusion.
Soaking Solution Preparation: Prepare a soaking solution containing the mother liquor supplemented with 20-50 mM of 1,5-dimethyl-2-pyridone. Note: Pyridones generally exhibit excellent aqueous solubility, allowing for high-concentration soaks without excessive DMSO.
Crystal Soaking: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours. Monitor visually for crystal degradation (cracking or dissolution).
Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol or ethylene glycol + 20 mM fragment) for 10 seconds.
Flash Freezing & Data Collection: Flash-cool the crystal in liquid nitrogen. Collect diffraction data at a synchrotron source.
Refinement: Solve the structure using molecular replacement. The rigid, planar nature of the pyridone ring, combined with the distinct electron density of the two methyl groups, allows for unambiguous fitting of the fragment into the
With the 3D pose established, the fragment must be "grown" to improve affinity from the mM to the nM range. The 1,5-dimethyl-2-pyridone scaffold is typically functionalized at the C3 or C4 position via halogenation followed by transition-metal-catalyzed cross-coupling[3].
Halogenation: Synthesize 3-bromo-1,5-dimethyl-2-pyridone by treating 1,5-dimethyl-2-pyridone with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature for 4 hours. Purify via flash chromatography.
Cross-Coupling Setup: In a Schlenk flask under inert argon atmosphere, combine 3-bromo-1,5-dimethyl-2-pyridone (1.0 eq), an aryl boronic acid (1.2 eq) designed to reach an adjacent hydrophobic sub-pocket, and
(2.0 eq).
Catalyst Addition: Add
(0.05 eq) as the catalyst. Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water.
Reaction Execution: Heat the mixture to 90°C for 12 hours. The N-methyl group ensures the pyridone core remains stable and does not poison the palladium catalyst through tautomeric oxygen coordination.
Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over
, and purify the elaborated lead compound via preparative HPLC.
Conclusion
The 1,5-dimethyl-2-pyridone fragment is a highly optimized starting point for FBDD. By utilizing the N-methyl group as a tautomeric lock, researchers bypass the entropic penalties associated with dynamic tautomerization[2]. When coupled with rigorous biophysical screening (STD-NMR) and structural validation (X-ray crystallography), this scaffold provides a robust, predictable vector for the rapid development of potent inhibitors, particularly against targets featuring acetyl-lysine recognition motifs[3].
References
Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]
Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors (Supporting Information & Data). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]
Screening of a Novel Fragment Library with Functional Complexity against Mycobacterium tuberculosis InhA. National Center for Biotechnology Information (PMC). Available at:[Link][4]
How about Tautomers? (Equilibrium and Tautomerization of 2-Pyridone). WuXi AppTec Biology. Available at:[Link][2]
Application Note: Comparative Metabolic Stability Profiling of 1,5-Dimethyl-2-Pyridone vs. Pirfenidone
) and metabolic soft-spots in pyridone-based antifibrotics. Executive Summary This guide details the experimental protocol for comparing the metabolic stability of Pirfenidone (5-methyl-1-phenyl-2-pyridone) against its s...
Author: BenchChem Technical Support Team. Date: March 2026
) and metabolic soft-spots in pyridone-based antifibrotics.
Executive Summary
This guide details the experimental protocol for comparing the metabolic stability of Pirfenidone (5-methyl-1-phenyl-2-pyridone) against its structural analog, 1,5-dimethyl-2-pyridone .[1] Pirfenidone is an approved antifibrotic drug for Idiopathic Pulmonary Fibrosis (IPF) characterized by rapid hepatic clearance, primarily driven by CYP1A2-mediated oxidation of the 5-methyl group. The 1,5-dimethyl analog serves as a critical Structure-Metabolism Relationship (SMR) comparator, allowing researchers to isolate the impact of the N-phenyl vs. N-methyl substituent on metabolic liability and CYP enzyme affinity.
This protocol utilizes Human Liver Microsomes (HLM) and LC-MS/MS quantification to determine in vitro intrinsic clearance (
hours) in humans, necessitating high daily dosing (e.g., 801 mg TID).[1] The drug undergoes extensive first-pass metabolism.
Primary Pathway: CYP1A2 hydroxylates the 5-methyl group to form 5-hydroxymethyl-pirfenidone , which is rapidly oxidized to the inactive 5-carboxy-pirfenidone (excreted in urine).
Secondary Pathways: CYP2C9, CYP2D6, and CYP2E1 play minor roles.
The Comparator: 1,5-Dimethyl-2-Pyridone
By replacing the bulky, lipophilic N-phenyl group of Pirfenidone with a smaller N-methyl group, 1,5-dimethyl-2-pyridone alters the physicochemical properties (logP, planarity) and potential metabolic routes.[1]
Hypothesis: The N-phenyl ring of Pirfenidone facilitates hydrophobic binding in the CYP1A2 active site (which prefers planar, aromatic substrates). The 1,5-dimethyl analog may exhibit different clearance rates due to reduced lipophilicity or the introduction of a new metabolic "soft spot" (N-demethylation), which is chemically precluded in the N-phenyl structure.
Visualizing the Metabolic Pathways
The following diagram illustrates the divergent and convergent metabolic pathways for both compounds.
Figure 1: Comparative metabolic pathways. Pirfenidone is restricted to 5-methyl oxidation, whereas 1,5-dimethyl-2-pyridone may undergo both 5-methyl oxidation and N-demethylation.[1]
Experimental Protocol: Microsomal Stability Assay
Materials & Reagents[1][2]
Test Compounds: Pirfenidone (Purity >98%), 1,5-dimethyl-2-pyridone (Purity >98%).[1]
Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).[1]
Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase) or solid NADPH.[1]
Buffer: 100 mM Potassium Phosphate (K-Pi), pH 7.4.[1]
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Pirfenidone-d5).[1]
Suggests the N-phenyl group enhances affinity for CYP1A2 (hydrophobic interaction) or that the 5-methyl group is more electronically activated for oxidation in the phenyl analog.
If 1,5-Dimethyl
> Pirfenidone :
Suggests that the smaller N-methyl analog is subject to additional metabolic pathways (e.g., N-demethylation) or fits into a broader range of CYP isoforms (less steric hindrance).[1]
FDA Clinical Pharmacology Review. (2014). Pirfenidone (Esbriet) NDA 22535 Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link
Shi, X., et al. (2022).[3] "Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro." RSC Medicinal Chemistry, 13, 610-621.[1][4] Link
Technical Support Center: Optimizing N-Alkylation of 5-Methyl-2-pyridone
Welcome to the Technical Support Center for heterocyclic functionalization. 5-Methyl-2-pyridone is a critical building block in medicinal chemistry, most notably utilized as a precursor in the synthesis of the anti-fibro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic functionalization. 5-Methyl-2-pyridone is a critical building block in medicinal chemistry, most notably utilized as a precursor in the synthesis of the anti-fibrotic drug Pirfenidone[1]. A persistent challenge in its functionalization is the tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Upon deprotonation, it forms an ambident anion with two competing nucleophilic centers (N1 and O2).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize N-alkylation yield and suppress unwanted O-alkylation.
Workflow: Regioselectivity Decision Matrix
The following workflow illustrates the causal relationship between reagent selection and regiochemical outcomes based on Hard-Soft Acid-Base (HSAB) principles.
Fig 1. Decision tree for tuning N- vs. O-alkylation regioselectivity in 2-pyridones.
Troubleshooting Guides & FAQs
Q1: My alkylation reaction yields a 1:1 mixture of N-alkyl and O-alkyl products. What is driving this poor regioselectivity, and how do I shift it toward N-alkylation?A: The lack of selectivity is typically driven by incorrect base and solvent pairing. According to HSAB theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "soft." If you are using silver salts (e.g., Ag2CO3) or non-polar solvents, the transition state heavily favors the harder oxygen center. To shift selectivity to N-alkylation, you must promote the dissociation of the ion pair. Using polar aprotic solvents (e.g., DMF, DMSO) with alkali metal bases or 2[2] enhances the availability of the soft N-center for electrophilic attack.
Q2: How does the choice of alkali metal base (LiH vs. NaH vs. K2CO3) impact regioselectivity?A: The size and charge density of the counterion dictate the coordination state of the ambident anion.3[3] compared to NaH. The small, highly charge-dense Li+ cation coordinates tightly to the hard oxygen atom of the pyridone anion. This effectively "blocks" the O-site, leaving the softer nitrogen atom sterically and electronically accessible for alkylation.
Q3: I am trying to N-alkylate with a bulky secondary alkyl halide, but my yields are abysmal (<20%). How can I overcome this steric hindrance?A: Secondary alkyl halides suffer from slow SN2 kinetics and compete with E2 elimination pathways. To overcome this, transition to an aqueous micellar system.4[4] creates a hydrophobic pocket that concentrates both the 2-pyridone and the alkyl halide. This proximity effect accelerates the reaction rate and accommodates bulky secondary alkyl groups, achieving N-alkylation yields of up to 90% while maintaining high regioselectivity[5].
Q4: How do I separate the N-alkylated product from the O-alkylated byproduct if both form?A: The N-alkylated (lactam) and O-alkylated (ether) products have distinct polarity profiles. The N-alkyl-2-pyridone is significantly more polar due to the amide-like dipole, whereas the 2-alkoxypyridine is less polar. They can be readily separated via standard silica gel chromatography. In large-scale synthesis, selective crystallization from solvents like ethyl acetate (AcOEt) can yield pure N-alkylated products directly from the crude mixture[3].
Quantitative Data Summary
The following table summarizes the causal impact of varying conditions on the N:O regioselectivity ratio.
Objective: Achieve high N-alkylation yields using an environmentally benign aqueous micellar system, particularly useful for bulky or unactivated alkyl halides.
Scientific Rationale: Tween 20 forms micelles in water, creating a hydrophobic microenvironment that solubilizes the 5-methyl-2-pyridone and alkyl halide. This proximity effect dramatically accelerates the SN2 reaction rate while the aqueous interface stabilizes the transition state, favoring N-alkylation[4].
Step-by-Step Methodology:
Micelle Formation: In a 25 mL round-bottom flask, dissolve Tween 20 (20 mg, 2% w/w relative to water) in 1.0 mL of deionized water. Stir at 400 rpm for 5 minutes at room temperature (25 °C) until the solution is completely homogeneous.
Deprotonation: Add 5-methyl-2-pyridone (1.0 equiv, 1.0 mmol) and K₂CO₃ (1.5 equiv, 1.5 mmol) to the micellar solution. Stir for 15 minutes.
Self-Validation Check: The suspension should become a clear solution as the pyridone is deprotonated to form the highly water-soluble potassium pyridin-2-olate salt.
Electrophile Addition: Dropwise add the alkylating agent (e.g., benzyl bromide or secondary alkyl bromide, 1.2 equiv, 1.2 mmol).
Reaction Execution & Monitoring: Stir vigorously for 3–6 hours at room temperature (or up to 50 °C for highly sterically hindered secondary halides). Monitor the reaction via HPLC (UV detection at 214 nm) or TLC (Hexanes/EtOAc 1:1).
Self-Validation Check: The N-alkylated product will appear as a significantly more polar spot (lower Rf) compared to the O-alkylated byproduct and the starting material[5].
Phase Separation & Extraction: Add 10 mL of Ethyl Acetate (EtOAc) to the flask and stir for 2 minutes. Transfer the mixture to a separatory funnel. The micellar surfactant will largely remain in the aqueous layer. Extract the aqueous layer with EtOAc (2 x 10 mL).
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude mixture via flash column chromatography to isolate the pure N-alkyl-5-methyl-2-pyridone.
References
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate.4
CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone - Thieme Connect. 2
An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone - Chemical and Pharmaceutical Bulletin. 3
Mild and Regioselective N-Alkylation of 2-Pyridones in Water - ResearchGate. 5
Technical Support Center: Separation and Characterization of N-Methyl and O-Methyl Pyridone Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the ambident nucleophilicity of pyridones.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the ambident nucleophilicity of pyridones. Alkylation of pyridones frequently yields a challenging mixture of N-alkylated (lactam) and O-alkylated (lactim/pyridine) isomers. This document provides field-proven troubleshooting strategies, causal explanations for regioselectivity, and self-validating protocols to ensure absolute structural confidence in your isolated products.
Experimental Workflow
Workflow for the separation and validation of N-methyl and O-methyl pyridone isomers.
Troubleshooting & FAQ Guide
Q1: Why does my alkylation reaction yield a mixture of products, and how can I control the regioselectivity?A1: 2-Pyridones are ambident nucleophiles that exist in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. Alkylation can occur at either the nitrogen or oxygen atom. The outcome is dictated by the hard-soft acid-base (HSAB) principles, the base, and the solvent used. For instance, using K₂CO₃ typically directs the reaction toward N-alkylation, whereas Ag₂CO₃ strongly favors O-alkylation due to silver's coordination with the halogen and the lactam oxygen, as demonstrated in1[1]. Furthermore, polar aprotic solvents like DMF stabilize the more polar pyridone tautomer, driving N-alkylation, while non-polar solvents favor the O-alkylated product[2]. Alternatively, utilizing Mitsunobu conditions generally favors O-alkylation[3].
Q2: My isomers are co-eluting on normal-phase silica gel. How do I improve chromatographic resolution?A2: Co-elution occurs when the mobile phase is too polar, masking the inherent polarity differences between the isomers. The O-methyl isomer (methoxypyridine) lacks a hydrogen bond donor and has a lower dipole moment, making it significantly less polar. The N-methyl isomer retains the highly polarized lactam carbonyl, which interacts strongly with the silanol groups on the silica gel. To resolve them, start with a completely non-polar eluent like pure toluene to elute the O-methyl isomer first. Once it has eluted, switch to a more polar gradient, such as a 4:1 toluene/methanol mixture, to elute the strongly retained N-methyl isomer, a method validated in4[4].
Q3: How can I definitively differentiate the separated isomers using NMR?A3: ¹H NMR is the most reliable self-validating tool for this differentiation. The chemical shift of the methyl group is highly diagnostic due to the differing electronegativities of oxygen and nitrogen. The O-methyl protons resonate further downfield (typically ~4.1 ppm) because of the strong, direct deshielding effect of the oxygen atom. Conversely, the N-methyl protons resonate further upfield (typically ~3.5–3.6 ppm)[1]. This is because nitrogen is less electronegative, and its lone pair delocalizes into the carbonyl system, slightly shielding the attached methyl group.
Quantitative Data Summaries
To aid in rapid identification during your analytical workflows, refer to the following comparative table of physical and spectroscopic properties.
Property
N-Methylpyridone Isomer
O-Methylpyridone (Methoxypyridine)
Dominant Tautomeric Form
Lactam
Lactim (Pyridine)
Relative Polarity
High (Strong dipole)
Low
Elution Order (Silica Gel)
Second (Strongly retained)
First (Elutes rapidly)
¹H NMR (CH₃ shift, CDCl₃)
~3.5 – 3.6 ppm
~3.9 – 4.1 ppm
UV/Vis Absorbance Max
~330 nm (Lactam chromophore)
~300 nm (Lactim chromophore)
Fluorescence
Weak / None
Often Strong (Blue/Green-yellow)
Experimental Protocols
Protocol A: Selective Alkylation and Silica Gel Separation
This protocol utilizes a polarity-gradient strategy to ensure complete baseline separation of the two isomers.
Step 1: Reaction Setup
Dissolve 1.0 eq of the 2-pyridone starting material in anhydrous DMF (for N-alkylation preference) or Toluene (for O-alkylation preference).
Add 1.5 eq of the appropriate base (K₂CO₃ for N-alkylation; Ag₂CO₃ for O-alkylation). Stir at room temperature for 15 minutes to allow deprotonation.
Dropwise, add 1.2 eq of Methyl Iodide (MeI). Stir the reaction mixture under an inert atmosphere (N₂ or Ar) for 12 hours.
Step 2: Workup
Quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Chromatographic Separation
Load the crude mixture onto a normal-phase silica gel column.
Elution Phase 1: Flush the column with 100% Toluene. Monitor the fractions via TLC (UV active). The O-methyl isomer will elute in these early fractions due to its low polarity[4].
Elution Phase 2: Once the O-methyl isomer has completely eluted, switch the mobile phase to a 4:1 Toluene/Methanol mixture. The highly polar N-methyl isomer will elute in these later fractions[4].
Evaporate the respective fractions to yield the pure isolated isomers.
Protocol B: Spectroscopic Validation (NMR)
This self-validating system ensures the structural integrity of the isolated fractions.
Step 1: Sample Preparation
Dissolve 5–10 mg of the purified fraction in 0.6 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a standard 5 mm NMR tube.
Step 2: Acquisition
Acquire a standard 1D ¹H NMR spectrum at 300 MHz or higher.
Ensure proper shimming and calibrate the residual solvent peak (CHCl₃ at 7.26 ppm).
Step 3: Data Interpretation & Causality Check
Locate the 3H singlet corresponding to the newly added methyl group.
O-Methyl Confirmation: If the singlet appears at ~4.1 ppm , the fraction is the O-methyl isomer. The downfield shift is caused by the direct attachment to the highly electronegative oxygen atom[1].
N-Methyl Confirmation: If the singlet appears at ~3.6 ppm , the fraction is the N-methyl isomer. The upfield shift (relative to O-methyl) is caused by the nitrogen atom's lower electronegativity and the shielding effect of the lactam resonance structure[1].
References
Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution - The Ivan Huc Group. Ludwig-Maximilians-Universität München.
Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv - CORE. CORE.
Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate.
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.
User: "I am trying to purify 1,5-dimethyl-2-pyridone, but I'm getting streaking, poor separation, or low recovery."
Support Scientist: Before we optimize the chromatography, we must verify the chemical nature of your target. This molecule is often confused with its aromatic isomer, 2,5-lutidine (2,5-dimethylpyridine), but their chromatographic behaviors are radically different.
Compound Profile Analysis
Feature
1,5-Dimethyl-2-Pyridone (Target)
2,5-Lutidine (Common Confusion)
Structure
Cyclic amide (Lactam)
Aromatic Heterocycle (Pyridine)
Polarity
High (Dipolar resonance forms)
Low/Medium
H-Bonding
Strong Acceptor (C=O)
Weak Acceptor (N)
Stationary Phase Interaction
Strong interaction with silanols (causes tailing)
Moderate interaction (amine effect)
Recommended Phase
DCM / Methanol
Hexanes / Ethyl Acetate
Critical Warning: If your crude material is dark/tarry, this is typical for pyridone synthesis (often involving oxidation or condensation). The "tar" often consists of polymeric byproducts that will foul the column head. Filtration and Dry Loading are mandatory.
Standard Operating Procedures (SOPs)
Method A: The "Gold Standard" (DCM/MeOH)
Best for: High purity requirements, difficult separations.
Theory: 1,5-dimethyl-2-pyridone has significant resonance character where the oxygen bears a partial negative charge. This makes it "sticky" on silica. Dichloromethane (DCM) solubilizes the organic skeleton, while Methanol (MeOH) provides the polar strength to displace the molecule from silica binding sites.
Protocol:
Stationary Phase: Silica Gel 60 (40–63 µm).
Loading:Solid Dry Load (See Diagram 1). Do not liquid load with DCM; it will band-broaden immediately.
Mobile Phase Gradient:
Equilibration: 100% DCM (2 Column Volumes - CV).
Ramp: 0% to 5% MeOH in DCM over 10 CV.
Hold: 5% MeOH for 3 CV.
Flush: 10% MeOH to elute highly polar impurities.
Detection: UV 254 nm (Pyridones have strong absorbance) or Iodine Stain.
Method B: The "Green" Alternative (EtOAc/EtOH)
Best for: Avoiding chlorinated solvents, larger scale.
Theory: Ethyl Acetate (EtOAc) is less polar than DCM but safer. Ethanol (EtOH) is a strong modifier. Note that Pyridones often have poor solubility in pure Hexanes/Heptane, making standard "Hex/EtOAc" gradients risky (precipitation on column).
Protocol:
Base Solvent: Ethyl Acetate.
Modifier: Ethanol (0% to 20%).
Note: If the compound moves too fast in pure EtOAc, use Heptane/EtOAc (50:50) as the starting point, but ensure the sample is fully soluble or dry loaded.
Workflow Visualization
Diagram 1: The Dry Loading Strategy
Caption: Workflow for preparing "sticky" pyridones for flash chromatography to prevent band broadening.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for resolving common purification failures with 1,5-dimethyl-2-pyridone.
Frequently Asked Questions (FAQs)
Q: Why is my compound streaking even with Methanol?
A: This is likely due to silanol activity .
Although N-methylation removes the acidic NH proton, the carbonyl oxygen is still a hydrogen bond acceptor.
Fix 1: Ensure you are using "Flash Grade" silica (40-63 µm). Older, coarser silica has more active sites.
Fix 2: Do NOT add acid (Acetic Acid). This will protonate the carbonyl oxygen, creating a cation that binds irreversibly to silica.
Fix 3: If streaking persists, switch to Reverse Phase (C18) chromatography using Water/Acetonitrile. Pyridones behave beautifully on C18 because the hydrophobic effect dominates over H-bonding.
Q: Can I use Triethylamine (TEA) to fix the peak shape?
A: Generally, no .
TEA is used to deprotonate acidic analytes or block silanols for basic amines. Since 1,5-dimethyl-2-pyridone is an amide-like system (neutral to very weakly basic), TEA often complicates the workup without significantly improving the peak shape compared to simply using Methanol. Methanol acts as a sufficient modifier to wet the silica surface.
Q: The compound is co-eluting with a dark impurity. How do I separate them?
A: This "dark impurity" is often oxidation byproduct.
Step Gradient: Instead of a linear ramp, use a "step" gradient. Hold at the % solvent where the impurity comes off (e.g., 2% MeOH) until the UV baseline drops, then jump to 5% MeOH to elute your product.
Solvent Swap: Try Acetone/DCM . Acetone has different selectivity than Methanol and may separate the byproduct.
Q: My product is an oil after the column, but it should be a solid. Why?
A: This is usually due to solvent trapping or minor impurities .
1,5-dimethyl-2-pyridone has a high boiling point. If you used high % MeOH, traces of solvent can remain H-bonded to the pyridone.
Fix: Dissolve the oil in a small amount of DCM and wash with water (to remove trapped MeOH/Salts), dry over MgSO4, and re-evaporate. Triturate with diethyl ether or pentane to induce crystallization.
References & Data Sources
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. (The foundational text for flash chromatography parameters).
PubChem Database. Compound Summary: 1-Methyl-2-pyridone (Analogous properties). National Center for Biotechnology Information. (General polarity and solubility data for N-methyl pyridones).
Reich, H. J. Common Solvents and their Properties. University of Wisconsin-Madison Organic Chemistry Data. (Reference for solvent polarity and miscibility).
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Context for Pyridone synthesis and workup procedures).
Optimization
Technical Support Center: Removal of 2-Methoxy-5-Methylpyridine
Ticket ID: IMP-2M5MP-001 Status: Open Priority: High (Purification Bottleneck) Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Sticky" Picoline Problem You are likely encountering 2-methoxy-5...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IMP-2M5MP-001
Status: Open
Priority: High (Purification Bottleneck)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Sticky" Picoline Problem
You are likely encountering 2-methoxy-5-methylpyridine (CAS: 13472-56-5) as a stubborn byproduct following a Suzuki-Miyaura coupling involving 2-methoxy-5-methylpyridine-3-boronic acid .[1]
This impurity arises from protodeboronation , a side reaction where the boronic acid moiety is replaced by a proton, often accelerated by high pH or high temperatures during the coupling cycle [1, 7].[2]
Why is it hard to remove?
Volatility: With a boiling point of ~165–168°C [2], it is too heavy to remove easily on a standard rotovap, unlike simple pyridine.
Polarity: It often co-elutes with drug-like scaffolds on standard silica gel due to "tailing" caused by interactions with acidic silanols.[1]
Basicity Nuance: The 2-methoxy group lowers the basicity (pKa ~3.3–3.[1]8) compared to pyridine (pKa ~5.2).[1] Standard weak acid washes (e.g., NH₄Cl) often fail to extract it.
Module 1: The Decision Matrix
Before selecting a protocol, determine the chemical nature of your target product.
Figure 1: Strategic workflow for selecting the purification method based on product properties.
Module 2: Liquid-Liquid Extraction (The "pH Trap")
Applicability: Neutral, acid-stable products.[1]
The Science: Because 2-methoxy-5-methylpyridine is less basic than pyridine, you must force the equilibrium using a stronger acid.[1] A mild wash (pH 4-5) will leave ~20-40% of the impurity in the organic layer.[1] You need pH < 2 .[1]
Applicability: Acid-sensitive products or when the product is also a base (and would be lost in an acid wash).[1]
The Issue: Pyridines interact with acidic silanol groups (
) on silica gel, causing severe peak tailing that contaminates the product fraction [12].[4]
Protocol B: Modified Normal Phase (Silica)
Option 1: The "Silanol Blocker" (Triethylamine) [4]
Mechanism: TEA is more basic than the pyridine byproduct. It saturates the acidic silanol sites on the silica, effectively "deactivating" the column. The pyridine byproduct then elutes as a sharp, symmetrical peak.
Step-by-Step:
Pre-equilibrate the silica column with 3 CV (Column Volumes) of the mobile phase containing 1% TEA.
Run the gradient. The 2-methoxy-5-methylpyridine usually elutes earlier than expected when tailing is suppressed.[1]
Option 2: Reverse Phase (C18)
Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid .
Mechanism: In acidic conditions (pH ~2.7), the pyridine is protonated (
).[1] The charged species has no retention on the hydrophobic C18 chain and elutes in the void volume (dead time), while your neutral lipophilic product is retained.
Module 4: Scavenging & Evaporation
Applicability: Trace removal (<5%) or strict GMP requirements.[1]
Protocol C: Resin Scavenging
If you cannot use liquid acid washes, use a solid-supported acid.[1]
Resin:Dowex 50X8 (Strong Cation Exchange) or Amberlyst 15 .[1]
Filter.[1][2][3] The basic pyridine remains bound to the resin; the product passes through [15].
Protocol D: Azeotropic Evaporation
If the impurity load is high, reduce it physically before chromatography.
Solvent: Add Toluene to the crude oil.
Process: Rotovap at 50–60°C.
Mechanism: While the BP of the impurity is high (165°C), it forms azeotropes with toluene, allowing for "co-distillation" at lower temperatures. Repeat 3x.
Frequently Asked Questions (FAQ)
Q: My product is an amine. If I use Protocol A (HCl wash), I lose my product. What do I do?A: Do not use Protocol A. Use Protocol C (Resin) if your amine is sterically bulky or less basic than the pyridine. Alternatively, use Protocol B (Option 1) with TEA. The TEA will sharpen both your product peak and the impurity peak, improving separation resolution.
Q: I see a new spot on TLC after using 1M HCl. Did I degrade my product?A: Check if the "new spot" is just the hydrochloride salt of your product (if it has basic sites). Neutralize a sample with NaHCO₃ and re-run TLC. If the spot reverts to the original Rf, it was just salt formation. If not, your product is acid-labile—switch to Protocol B .[1]
Q: Can I just leave it on the high-vac pump overnight?A: Unlikely to work effectively.[1] With a boiling point of ~168°C [2], the vapor pressure at room temperature is too low. You would need to heat the flask to >60°C under high vacuum (<1 mbar) to see significant removal, which risks degrading your product.
References
Protodeboronation Mechanisms: Wikipedia.[1] Protodeboronation. Available at: [Link]
Current Status: Operational Topic: Solvent & Counter-ion Effects on N- vs. O-Selectivity Lead Scientist: Senior Application Specialist Executive Summary & Diagnostic Flowchart The alkylation of 2-pyridone is a classic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Solvent & Counter-ion Effects on N- vs. O-Selectivity
Lead Scientist: Senior Application Specialist
Executive Summary & Diagnostic Flowchart
The alkylation of 2-pyridone is a classic problem of ambident nucleophilicity . The 2-pyridone anion can react at the nitrogen (N-alkylation) to form 1-substituted-2-pyridones or at the oxygen (O-alkylation) to form 2-alkoxypyridines.[1]
The Golden Rule:
Thermodynamic Control (N-Attack): Favored by polar aprotic solvents and alkali metal salts (dissociated ions).
Kinetic/Coordination Control (O-Attack): Favored by non-polar solvents and silver salts (associative mechanism).
Selectivity Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on the desired pyridone isomer.
Technical Deep Dive: The Mechanism
To troubleshoot effectively, you must understand the why. The selectivity is driven by the Hard-Soft Acid-Base (HSAB) theory and Ion-Pairing dynamics .
The "Naked Anion" (N-Alkylation)
In polar aprotic solvents (DMF, DMSO), alkali metal cations (
, , ) are heavily solvated. This leaves the pyridone anion "naked."
Mechanism: The nitrogen atom in the pyridone anion is the softer, more nucleophilic center (higher HOMO coefficient).
Result: Without interference, the anion attacks the electrophile at the Nitrogen.
The "Silver Blockade" (O-Alkylation)
In non-polar solvents (Benzene, Toluene), ions do not dissociate well.
Mechanism: Silver (
) has a high affinity for nitrogen. It coordinates tightly to the pyridone nitrogen, effectively "blocking" it.
Result: The electrophile is forced to attack the available Oxygen atom. This is often assisted by the precipitation of silver halide (AgX), driving the reaction.
Figure 2: Mechanistic divergence driven by cation coordination and solvent polarity.
Troubleshooting Guides (FAQ)
Scenario A: "I need the N-alkyl product, but I see significant O-alkylation."
Diagnosis: Your reaction environment is likely promoting tight ion-pairing or your electrophile is too "hard."
Checkpoint
Actionable Step
Solvent
Switch to DMF or DMSO. These solvents separate the cation from the anion, allowing the Nitrogen (the better nucleophile) to react.
Base
Use Cesium Carbonate (). The large Cesium ion dissociates more easily than Sodium or Lithium, promoting the "naked anion" effect.
Additives
Add 18-Crown-6 (if using ). This sequesters the cation, preventing it from coordinating to the Oxygen and shielding it.
Leaving Group
Use Iodides or Tosylates. These are "softer" leaving groups that match well with the soft Nitrogen center.
Scenario B: "I need the O-alkyl product (Alkoxypyridine), but N-alkylation dominates."
Diagnosis: The Nitrogen is too free. You need to block it or change the transition state energy.
Checkpoint
Actionable Step
Reagent
Switch to Silver Carbonate (). This is the "Silver Bullet" for this reaction.
Solvent
Use Non-Polar Solvents (Toluene, Benzene, Hexane). Do not use DMF. You want the reaction to happen in a heterogeneous suspension or tight ion pair.
Electrophile
Use Alkyl Halides (Br/I). Avoid tosylates if possible, as they can sometimes favor N-alkylation due to charge distribution.
Alternative
Consider Mitsunobu Conditions. For secondary alcohols, reacting 2-pyridone with /DIAD often favors O-alkylation due to the steric bulk of the intermediate.
Standardized Protocols
Protocol A: High-Fidelity N-Alkylation (The "Cesium/DMF" Method)
Best for: Primary alkyl halides, benzylic halides.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve 2-pyridone (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Deprotonation: Add
(1.5 equiv). Stir at room temperature for 30 minutes. Note: The solution may change color as the anion forms.
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
Reaction: Stir at RT (for reactive halides) or 60°C (for unreactive ones) for 4-12 hours.
Workup: Dilute with water (dissolves DMF and salts) and extract with EtOAc.
Validation: Check NMR. N-alkyl protons on the ring (adjacent to N) usually appear downfield compared to O-alkyl isomers.
Protocol B: Selective O-Alkylation (The "Silver Salt" Method)
Best for: Creating lactim ethers.
Setup: Use a flask protected from light (Silver salts are photosensitive).
Suspension: Suspend 2-pyridone (1.0 equiv) and
(1.1 equiv) in anhydrous Toluene or Benzene.
Activation: Stir for 30 minutes. The mixture will remain heterogeneous.
Addition: Add the Alkyl Halide (1.2 equiv).
Reaction: Heat to reflux. The reaction is driven by the precipitation of AgX.
Workup: Filter through a Celite pad to remove silver salts. Evaporate the solvent.
Warning: Do not use polar co-solvents, or N-alkylation will compete.
Reference Data: Solvent & Salt Effects[2][3]
Table 1: Impact of Metal Cation on Selectivity (in Non-Polar Media)
Note: Ratios are approximate and substrate-dependent.
Steric bulk at electrophile hinders N-attack (N is sterically more crowded by ring hydrogens).
References
Hopkins, G. C., et al. (1967). "The Alkylation of the 2-Pyridone Thallium(I) Salt." The Journal of Organic Chemistry. Link
Chung, N. M., & Tieckelmann, H. (1970). "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." The Journal of Organic Chemistry. Link
Sato, T., Yoshimatsu, K., & Otera, J. (1995).[5] "CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone."[1][2][5][6][7][8] Synlett. Link
Breugst, M., et al. (2010). "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society.[9] Link
Technical Support Center: Recrystallization of 1,5-dimethyl-2(1H)-pyridinone
Welcome to the technical support center for the purification of 1,5-dimethyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1,5-dimethyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Drawing from established principles of organic chemistry and extensive experience with pyridinone derivatives, this document will address common challenges and provide robust protocols to ensure the successful purification of your material.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 1,5-dimethyl-2(1H)-pyridinone and how does this influence solvent selection?
A1: 1,5-dimethyl-2(1H)-pyridinone possesses a polar pyridinone core capable of hydrogen bonding, along with two non-polar methyl groups. This mixed polarity means its solubility will be highly dependent on the solvent system. While the parent 2-pyridone has good water solubility, the addition of two methyl groups increases the molecule's lipophilicity, likely reducing its aqueous solubility and increasing its solubility in organic solvents.[1]
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] Given the structure of 1,5-dimethyl-2(1H)-pyridinone, a systematic solvent screening process is the most effective approach to identify a suitable system.
Q2: How should I perform a solvent screen for the recrystallization of 1,5-dimethyl-2(1H)-pyridinone?
A2: A systematic solvent screening is crucial for identifying the optimal recrystallization solvent. This should be done on a small scale to conserve your material.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable single or mixed solvent system for the recrystallization of 1,5-dimethyl-2(1H)-pyridinone.
Materials:
Impure 1,5-dimethyl-2(1H)-pyridinone (~10-20 mg per solvent)
A selection of solvents with varying polarities (see Table 1)
Test tubes or small vials
Heating block or water bath
Vortex mixer
Procedure:
Place a small, accurately weighed amount of your compound (e.g., 10 mg) into several test tubes.
Add a small volume (e.g., 0.2 mL) of a single solvent to each test tube at room temperature.
Vortex or agitate the samples to assess room temperature solubility. A good candidate solvent will not fully dissolve the compound at this stage.
Gently heat the test tubes with agitation. Add the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Data Presentation: Solvent Selection Guide
Solvent
Polarity Index
Boiling Point (°C)
Expected Solubility Behavior for 1,5-dimethyl-2(1H)-pyridinone
Water
10.2
100
Low to moderate solubility at room temperature; may be a good candidate.
Ethanol
5.2
78
Likely to have good solubility, potentially too soluble at room temperature.
Isopropanol
4.3
82
Similar to ethanol, but may have a better solubility profile.
Acetone
5.1
56
May be a good candidate due to its moderate polarity.
Ethyl Acetate
4.4
77
A less polar option that could provide a good solubility differential.
Toluene
2.4
111
May have lower solubility; could be useful as an anti-solvent.
Heptane/Hexane
0.1
98/69
Likely to be a poor solvent; best used as an anti-solvent in a mixed system.
Note: This table provides general guidance. Experimental verification is essential.
Q3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with impure compounds, as impurities can depress the melting point.
Troubleshooting Steps for Oiling Out:
Add more solvent: The solution may be too concentrated, causing the compound to come out of solution at too high a temperature. Re-heat the mixture and add more of the hot solvent until the oil dissolves completely, then allow it to cool slowly.[4]
Lower the boiling point of the solvent system: If using a high-boiling solvent, switch to a lower-boiling alternative with similar solubility characteristics. For a mixed solvent system, you can adjust the solvent ratio.[4]
Use a different solvent: The initial solvent choice may be inappropriate. Conduct a new solvent screen.
Q4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A4: The absence of crystal formation usually indicates that the solution is not supersaturated, likely due to using too much solvent.
Troubleshooting Steps for No Crystal Formation:
Induce crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates a rough surface that can initiate crystal growth.[2][5]
Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the solution. This provides a template for further crystallization.[2][5]
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[4]
Add an anti-solvent: If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
Experimental Workflow: Recrystallization of 1,5-dimethyl-2(1H)-pyridinone
This section provides a detailed, step-by-step protocol for the recrystallization process.
Objective: To purify crude 1,5-dimethyl-2(1H)-pyridinone.
Materials:
Crude 1,5-dimethyl-2(1H)-pyridinone
Optimal recrystallization solvent (determined from Protocol 1)
Erlenmeyer flasks
Hot plate with stirring capability
Condenser (optional, for volatile solvents)
Büchner funnel and filter flask
Filter paper
Vacuum source
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to just cover the solid.
Heating: Gently heat the mixture with stirring. Add more hot solvent in small portions until the solid completely dissolves.[6] Avoid adding an excess of solvent to maximize your yield.[2]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[2][6]
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[7]
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For a more thorough drying, use a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: A workflow for the purification of 1,5-dimethyl-2(1H)-pyridinone by recrystallization.
Troubleshooting Guide: Advanced Scenarios
Problem
Possible Cause
Solution
Low Recovery
- Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.
- Evaporate some of the solvent and re-cool.- Cool the solution for a longer period or at a lower temperature.- Ensure the filtration apparatus is pre-heated.
Colored Impurities in Crystals
- The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.
- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Re-recrystallize the product.
Crystallization is Too Rapid
- The solution is too concentrated.- The temperature difference between dissolution and crystallization is too large.
- Re-heat and add a small amount of additional solvent.- Allow the solution to cool more slowly by insulating the flask.[4]
References
PubChem. (n.d.). 1-Methyl-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
ResearchGate. (2012, September 12). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? Retrieved from [Link]
City University of New York (CUNY). (n.d.). Purification by Recrystallization. CUNY Academic Works. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1,6-dimethyl-2(1H)-pyrazinone. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- vs. -Methylation) and Yields
Assigned Specialist: Senior Application Scientist
Overview: The Ambident Nucleophile Challenge
Welcome to the technical guide for pyridone functionalization. The core challenge in methylating 2-pyridone (and 4-pyridone) is its ambident nucleophilicity . The substrate exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2][3]
Thermodynamic Preference: The
-methyl product (lactam) is generally the thermodynamic product due to the retention of amide-like resonance stabilization.
Kinetic Factors: The oxygen atom is "harder" and more electronegative, often reacting faster with hard electrophiles under specific conditions (e.g., gas phase or specific metal coordination).
This guide provides the decision logic and protocols to selectively target either isomer.
Part 1: Decision Matrix (Visual Workflow)
Use the following logic tree to select the correct reaction conditions for your target isomer.
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Part 2: Troubleshooting & Optimization (FAQs)
Issue 1: "I need the
-methyl product, but I'm seeing 10-20%
-methylation."
Diagnosis: This often occurs when using "hard" alkylating agents (like methyl tosylate or sulphates) or non-polar solvents that do not sufficiently solvate the cation, leading to tight ion-pairing where the oxygen is more accessible.
Technical Fix:
Switch Solvent: Move to DMF or DMSO . These polar aprotic solvents solvate the alkali metal cation (K
), leaving the pyridone anion "naked" and free to react at the thermodynamically preferred Nitrogen.
Change Base: Ensure you are using K
CO or CsCO . Lithium and Sodium salts can sometimes coordinate tightly to the oxygen, slightly increasing -attack risk in less polar solvents.
Temperature: Increase temperature to 60–80°C. Higher thermal energy helps overcome the activation barrier to reach the thermodynamic (
-alkyl) minimum.
Issue 2: "I need the
-methyl product, but standard alkylation gives me the
-isomer."
Diagnosis:
-alkylation is difficult to achieve with simple alkyl halides because the -attack is energetically favorable.
Technical Fix:
The Silver Effect: Use Ag
CO (Silver Carbonate) as the base.
Mechanism:[2][4][5][6][7][8][9] Silver is a soft Lewis acid. It coordinates to the soft Nitrogen of the pyridone ring, effectively blocking it. Simultaneously, silver has a high affinity for halides (Iodide/Bromide), assisting the leaving group departure while directing the electrophile to the Oxygen [1].
Solvent Switch: Use non-polar solvents like Benzene , Toluene , or CHCl
. This suppresses the separation of the ion pair, favoring reaction at the site of higher charge density (Oxygen) in the specific Ag-coordinated complex.
Issue 3: "My reaction stalls at 50% conversion."
Diagnosis: This is typically a solubility issue. The pyridone anion (salt) may precipitate out of the organic phase, or the surface of the inorganic base (K
CO) may become coated with potassium iodide (KI) byproduct.
Technical Fix:
Add 18-Crown-6: Adding 0.1 equivalents of 18-crown-6 helps solubilize the Potassium ion, increasing the effective concentration of the reactive pyridone anion.
Switch to Cesium: Use Cs
CO . Cesium is larger and more soluble in organic solvents (the "Cesium Effect"), often driving difficult alkylations to completion.
Part 3: Comparative Data Table
Variable
Conditions for -Methylation
Conditions for -Methylation
Electrophile
MeI (Methyl Iodide)
MeI or MeOH (Mitsunobu)
Base
KCO, CsCO, NaH
AgCO
Solvent
DMF, DMSO, Acetone
Toluene, Benzene, CHCl, THF
Mechanism
S2 (Thermodynamic control)
S2 (Ag-assisted) or Mitsunobu
Selectivity
Typically >95:5 (:)
Typically >90:10 (:)
Polarity
Product is More Polar (Amide)
Product is Less Polar (Imidate)
Part 4: Validated Experimental Protocols
Protocol A: Selective
-Methylation (Standard)
Target: 1-methylpyridin-2(1H)-one
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-pyridone (1.0 equiv) and anhydrous DMF (0.2 M concentration).
Deprotonation: Add K
CO (2.0 equiv). Stir at room temperature for 15 minutes. The suspension may change color slightly.
Alkylation: Add MeI (1.2 equiv) dropwise via syringe.
Caution: MeI is toxic and volatile. Use a fume hood.
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC.
TLC Tip: The
-methyl product is usually lower Rf (more polar) than the -methyl byproduct in EtOAc/Hexane systems.
Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography (typically 50-100% EtOAc in Hexanes).
Setup: To a flask wrapped in aluminum foil (silver salts are light-sensitive), add 2-pyridone (1.0 equiv) and Toluene or CHCl
(0.2 M).
Reagent Addition: Add Ag
CO (1.1 equiv) and MeI (2.0 equiv).
Reaction: Stir vigorously at reflux (or 60°C for CHCl
) for 12–24 hours.
Note: The reaction is heterogeneous. Good stirring is critical.
Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with CH
Cl.
Purification: Concentrate the filtrate. The
-methyl product is often volatile; avoid high vacuum for extended periods. Purify via column chromatography (typically 0-20% EtOAc in Hexanes).
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways based on the "Hard-Soft Acid-Base" (HSAB) and coordination effects.
Figure 2: Mechanistic divergence driven by cation coordination and solvent effects.
References
Chung, N. M., & Tieckelmann, H. (1970). The Alkylation of 2-Pyridones. The Journal of Organic Chemistry, 35(8), 2517–2520. Link
Tang, Q., et al. (2022).[10] Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Chemical Communications, 58, 1215-1218.[10] Link
Wang, N., et al. (2024).[6] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89, 3657-3665.[6] Link
Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822. Link
A Researcher's Guide to Selectively Navigating N- vs. O-Alkylation Welcome to our dedicated resource for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
A Researcher's Guide to Selectively Navigating N- vs. O-Alkylation
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for one of the most common challenges in the synthesis of pyridone-containing molecules: controlling the regioselectivity of alkylation. The ambident nucleophilic nature of the pyridone ring often leads to a mixture of N- and O-alkylated products, complicating purification and reducing yields. This center offers troubleshooting guides and frequently asked questions (FAQs) to help you achieve high selectivity for the desired N-alkylated product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing not just solutions but the chemical reasoning behind them.
Problem 1: Low N-Alkylation Selectivity — My reaction yields a significant mixture of N- and O-alkylated products. How can I improve the N/O ratio?
This is the most frequent issue in pyridone alkylation. The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, and is highly sensitive to reaction parameters.[1][2] Here’s how to troubleshoot:
Root Cause Analysis:
The pyridone anion is an ambident nucleophile with charge density on both the nitrogen and oxygen atoms. The site of alkylation depends on a variety of factors including the base, solvent, electrophile (alkylating agent), and temperature.[3]
Solutions & Step-by-Step Protocols:
1. Re-evaluate Your Choice of Base and Solvent System:
The interplay between the base and solvent is critical in modulating the reactivity of the pyridone anion.
For Kinetic Control (Favors O-alkylation): Stronger, harder bases (like NaH or t-BuOK) in polar aprotic solvents (like THF or DMF) tend to favor the formation of the O-alkylated product.[4] These conditions generate a "freer" pyridone anion where the more electronegative oxygen atom is more readily attacked.
For Thermodynamic Control (Favors N-alkylation): Milder, softer bases (such as K₂CO₃, Cs₂CO₃, or CsF) often provide higher N-selectivity.[4][5] These bases, particularly in less polar solvents, can lead to the formation of ion pairs, which sterically hinder the oxygen atom and favor alkylation at the more sterically accessible nitrogen. A recent study highlighted the effectiveness of Cs₂CO₃ in promoting N-alkylation of 3-cyano-2(1H)-pyridones.[1]
Protocol Example for High N-Selectivity:
To a solution of your 2-pyridone (1.0 equiv.) in a suitable solvent like DMF or acetonitrile, add a mild base such as Cs₂CO₃ (1.5 equiv.).
Stir the mixture at room temperature for 30 minutes to ensure deprotonation.
Add your alkylating agent (1.1 equiv.) dropwise.
Monitor the reaction by TLC or LC-MS until completion.
2. Modify Your Alkylating Agent:
The nature of the electrophile plays a crucial role according to the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom of the pyridone is a softer nucleophile than the oxygen atom.[6][7][8]
To Favor N-alkylation: Use softer electrophiles. Alkylating agents with larger, more polarizable leaving groups (like iodides and bromides) are considered softer and will preferentially react with the softer nitrogen atom.[8] Benzyl and allyl halides are classic examples of soft electrophiles that tend to give high N-selectivity.[5]
To Favor O-alkylation: Use harder electrophiles. Alkylating agents like alkyl sulfates or tosylates are harder and will show a preference for the harder oxygen atom.[3]
3. Adjust the Reaction Temperature:
Lower Temperatures for Kinetic Control: If you are targeting a kinetically favored product (often the O-alkylated isomer), running the reaction at lower temperatures can trap the product that forms faster.[9][10]
Higher Temperatures for Thermodynamic Control: The N-alkylated product is generally the more thermodynamically stable isomer.[4][9] Running the reaction at elevated temperatures for longer periods can allow the initial kinetic product to revert and equilibrate to the more stable thermodynamic product.
dot
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Problem 2: My reaction is not proceeding, or the yield is very low, even when targeting the N-alkylated product.
Possible Causes & Solutions:
Steric Hindrance: Both the pyridone substrate and the alkylating agent can present steric challenges.
Substrate: Bulky groups near the nitrogen atom on the pyridone ring can hinder the approach of the electrophile.
Electrophile: Highly branched or bulky alkylating agents (e.g., secondary or tertiary halides) will react slower or may favor elimination side reactions.[11][12]
Solution: If possible, consider a less sterically hindered analogue of your substrate or alkylating agent. Alternatively, prolonged reaction times at a moderately elevated temperature might be necessary. Some studies have shown that with secondary alkyl iodides, selective O-alkylation can occur even under conditions that typically favor N-alkylation.[5]
Deactivated Pyridone Ring: Strong electron-withdrawing groups on the pyridone ring can decrease the nucleophilicity of the nitrogen atom, slowing down the reaction.[12]
Solution: This may require more forcing conditions, such as a stronger base or higher temperatures. However, be aware that this might negatively impact the N/O selectivity. A careful optimization of conditions will be necessary.
Alternative Synthetic Routes: If direct alkylation proves inefficient, consider a two-step approach. One such strategy involves starting with a 2-halopyridine.
Protocol: First, couple the 2-halopyridine to a solid support like Wang resin to form a 2-alkoxypyridine. Then, react this intermediate with an alkyl halide, which results in tandem N-alkylation and cleavage from the resin, yielding the pure N-alkylated pyridone with no detectable O-alkylated byproduct.[12][13] This method effectively circumvents the selectivity issue.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N- vs. O-alkylation of pyridones?
The regioselectivity is primarily governed by a competition between kinetic and thermodynamic control.[9][14]
Kinetic Control: The kinetically controlled product is the one that forms the fastest. This is often the O-alkylated product because the pyridone anion has a higher charge density on the more electronegative oxygen atom, making it a "harder" and more readily available site for attack, especially by "hard" electrophiles.[4][15] These reactions are typically favored at lower temperatures and with strong bases in polar aprotic solvents.
Thermodynamic Control: The thermodynamically controlled product is the most stable product. The N-alkylated pyridone is generally more stable due to the preservation of the aromaticity of the pyridine ring in the O-alkylated form is not a factor, rather the amide resonance in the N-alkylated form contributes to its stability.[16] Reactions under thermodynamic control are favored by higher temperatures, longer reaction times, and conditions that allow for equilibration between the two products.[9]
dot
Caption: Kinetic vs. Thermodynamic control in pyridone alkylation.
Q2: How does the choice of solvent affect the N/O selectivity?
Solvents play a crucial role by influencing the state of the pyridone anion.
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are effective at solvating cations, leaving a more "naked" and highly reactive pyridone anion. This often leads to kinetically controlled reactions, favoring O-alkylation.[3]
Nonpolar Solvents: In nonpolar solvents, the pyridone salt may exist as a tight ion pair. This association can sterically shield the oxygen atom, making the nitrogen atom the more accessible site for alkylation, thus favoring the N-product.
Protic Solvents (e.g., water, alcohols): Protic solvents can solvate both the cation and the anion through hydrogen bonding. This can reduce the nucleophilicity of the oxygen atom more than the nitrogen, potentially increasing N-selectivity. A mild and regioselective N-alkylation has been developed in water using a micellar system to improve solubility.[2][17]
Q3: Can Mitsunobu conditions be used for selective alkylation?
Yes, the Mitsunobu reaction can be used, but the selectivity is highly dependent on the substituents on the pyridone ring. It has been shown that the ratio of N- and O-alkylation products under Mitsunobu conditions is influenced by the nature of these substituents.[3] Therefore, while it is a viable method, the outcome may not be universally predictable and requires case-by-case optimization.
Q4: Are there any catalyst-free methods for selective N-alkylation?
Interestingly, yes. A specific N-alkylation of 2-hydroxypyridines has been achieved by simply reacting them with organohalides under catalyst- and base-free conditions, often at elevated temperatures.[17][18] The proposed mechanism suggests that the initially formed pyridyl ether (O-alkylated product) is converted to the more stable N-alkylated pyridone, facilitated by the hydrohalic acid (HX) generated in situ.[17] This represents a straightforward approach that leverages thermodynamic control.
Summary of Conditions Favoring N-Alkylation
For quick reference, the table below summarizes the experimental conditions that generally favor the desired N-alkylation over O-alkylation.
Factor
Condition Favoring N-Alkylation
Rationale
Base
Mild, soft bases (e.g., K₂CO₃, Cs₂CO₃, CsF)
Promotes thermodynamic control and ion pairing that can sterically hinder the oxygen atom.[4][5]
Solvent
Less polar or aqueous micellar systems
Reduces the reactivity of the "free" anion and can favor attack at the nitrogen.[2][17]
Follows HSAB principle; soft nitrogen attacks the soft electrophile.[5][6]
Temperature
Elevated temperatures
Allows the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product.[9]
Counterion
Larger, softer cations (e.g., Cs⁺)
Forms looser ion pairs compared to Li⁺ or Na⁺, but can still influence selectivity.[3]
References
Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(8), 845-846. [Link]
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1174. [Link]
Maity, S., Guchhait, S., Elsharif, A. M., & Jana, C. K. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]
Almena, I., Diez-Barra, E., & de la Hoz, A. (1994). Selective Alkylation of 2-Pyridone in Solvent-Free Conditions. Synthetic Communications, 24(8), 1057-1062. [Link]
Procter, D. J., et al. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry, 16, 4151-4158. [Link]
Various Authors. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]
Ruda, M., et al. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry, 4(5), 530-535. [Link]
Almena, I., Diez-Barra, E., & de la Hoz, A. (1994). Selective Alkylation of 2-Pyridone in Solvent-Free Conditions. Taylor & Francis Online. [Link]
Various Authors. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
Organic Chemistry Portal. (2024). Synthesis of 2-pyridones. [Link]
Salamanca-Perdigón, K., et al. (2024). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
Lipshutz, B. H., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411-6423. [Link]
DeLuca, N. (n.d.). Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. [Link]
Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Organic & Biomolecular Chemistry, 16(26), 4794-4800. [Link]
Fernández, G. (n.d.). Alkylation and acylation of pyridine. Química Orgánica. [Link]
Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
Various Authors. (2024). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. [Link]
El-Damasy, A. K., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 11(1), 18884. [Link]
Wang, X., et al. (2021). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 57(82), 10702-10705. [Link]
Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Semantic Scholar. [Link]
Unknown Author. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB). University of Calicut. [Link]
AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. [Link]
Ayers, P. W. (2005). An elementary derivation of the hard/soft-acid/base principle. Journal of Chemical Physics, 122(14), 141102. [Link]
Liu, J., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Proceedings of the National Academy of Sciences, 120(48), e2314518120. [Link]
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Scribd. (n.d.). Kinetic vs Thermodynamic Control in Reactions. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: PYR-ISO-SEP-001
Status: Open
Agent: Senior Application Scientist
Executive Summary
Separating dimethyl pyridone isomers (e.g., 3,5-dimethyl-4-pyridone vs. 2,6-dimethyl-4-pyridone) presents a dual challenge: isostructural similarity and silanol interaction .
Pyridones are amphoteric but predominantly basic due to the nitrogen lone pair availability in their tautomeric forms. On standard Silica Gel 60 plates, they frequently exhibit "comet" tailing due to hydrogen bonding with acidic silanol groups (Si-OH). Furthermore, the rapid equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) tautomers can cause spot broadening or distinct double-spotting.
This guide provides a self-validating protocol to stabilize these tautomers and achieve baseline resolution.
Part 1: Diagnostic Workflow
Before preparing solvents, identify your specific failure mode using the logic tree below.
Figure 1: Decision matrix for troubleshooting pyridone chromatography. Blue nodes represent diagnostic checks; Red/Yellow/Green nodes represent corrective actions.
Part 2: The "Tailing" Phenomenon
The Problem: Pyridones possess a basic nitrogen atom. Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen acts as a Lewis base, coordinating with the Lewis acid sites (Si-OH) on the plate. This reversible binding slows down a fraction of the sample, creating a "tail."
The Solution: You must "cap" the silanols using a sacrificial base that binds more strongly than your analyte.
Concentration: 1% to 2% v/v is usually sufficient.
Pre-treatment: For extreme cases, pre-soak the TLC plate in a 5% TEA/DCM solution and dry it before spotting.
Part 3: Solvent System Architectures
Isomers often have identical polarities but different dipole moments. If standard alcohols fail, switch to dipole-selective solvents like Acetone or Toluene.
Table 1: Recommended Mobile Phases for Dimethyl Pyridones
System Class
Composition (v/v)
Target Application
Mechanism
Standard Polar
DCM : MeOH (95:5) + 1% TEA
General screening
High solubility; TEA suppresses tailing.
Dipole Selective
DCM : Acetone (80:20) + 1% TEA
Isomer separation
Acetone is aprotic but polar; differentiates dipole moments better than MeOH.
Hydrophobic
Toluene : Acetone (70:30)
Non-polar isomers
Toluene interacts with the pi-system of the pyridone ring.
"The Hammer"
EtOAc : MeOH : NH₄OH (80:10:1)
Highly polar/streaking
Ammonia provides aggressive silanol suppression for stubborn tails.
Part 4: Validated Experimental Protocol
Do not rely on a single run. Use this "Triangulation Method" to guarantee separation.
Step 1: The Spotting Integrity Check
Dissolve 5 mg of your mixture in 1 mL of DCM/MeOH (1:1) . Note: Ensure complete dissolution. Suspensions cause false streaking.
Spot the plate.
Wait 2 minutes for the spotting solvent to evaporate fully.
Visualize under UV (254 nm) before developing.
Pass: Tight, circular spot.
Fail: Ring shape or diffuse blob. (Action: Re-dissolve in a weaker solvent like pure DCM).
Step 2: The Elution Screen
Prepare three developing chambers (10 mL each):
Chamber A: DCM/MeOH (90:10) + 1% TEA
Chamber B: Toluene/Acetone (60:40)
Chamber C: EtOAc/Hexane (80:20) + 1% TEA
Run the TLCs simultaneously.
Goal: Look for an Rf between 0.3 and 0.4.
Observation: If Isomer A and B are indistinguishable in Chamber A (alcohols) but show a "figure-8" separation in Chamber B (ketones), optimize around the Acetone system.
Step 3: Visualization (Staining)
Pyridones often have weak UV absorbance if the pi-system is disrupted by substituents.
Primary: UV 254 nm (Dark spots on green background).
Tertiary (Specific):Dragendorff’s Reagent . Stains basic nitrogens orange/red. High specificity for the pyridone nitrogen.
Part 5: Frequently Asked Questions (FAQs)
Q: My spot splits into two distinct spots connected by a streak. Is my compound decomposing?A: Likely not. This is often tautomeric separation . The silica separates the pyridone (polar) from the hydroxypyridine (less polar).
Fix: Run the TLC in a more polar solvent containing 5% Methanol. The protic solvent facilitates rapid proton transfer, collapsing the equilibrium into a single average spot [1].
Q: I see a dark spot at the baseline that never moves.A: This is likely the hydrochloride salt of your pyridone.
Fix: Add 1-2% Ammonium Hydroxide (NH₄OH) to your mobile phase. This "free-bases" the salt in situ, allowing it to migrate.
Q: Can I use acetic acid instead of TEA?A: Generally, no. While acid suppresses silanol ionization, it protonates the pyridone nitrogen (pKa ~11 for 4-pyridones), creating a cation that binds irreversibly to the silica. Always use basic modifiers for pyridones [2].
Q: How do I scale this to Flash Chromatography?A:
Use the exact solvent ratio found in TLC.
Crucial: Pre-equilibrate your silica column with 2 column volumes (CV) of the mobile phase containing the 1% TEA. If you skip this, the TEA will be absorbed by the silica during the run, and your compound will streak.
References
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
Reference Data & Comparative Studies
Validation
1H NMR spectrum of 1,5-dimethyl-2(1H)-pyridinone
High-Resolution Structural Elucidation: A Comparative Guide to 1H NMR Platforms for 1,5-Dimethyl-2(1H)-pyridinone Analysis Introduction 1,5-Dimethyl-2(1H)-pyridinone is a highly versatile heterocyclic scaffold frequently...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Structural Elucidation: A Comparative Guide to 1H NMR Platforms for 1,5-Dimethyl-2(1H)-pyridinone Analysis
Introduction
1,5-Dimethyl-2(1H)-pyridinone is a highly versatile heterocyclic scaffold frequently utilized in the development of non-peptide antagonists, kinase inhibitors, and novel chemotherapeutics. During the drug development lifecycle, accurate structural elucidation and rigorous impurity profiling of this molecule are non-negotiable. The primary analytical challenge lies in resolving fine scalar couplings—specifically the allylic coupling between the C5-methyl group and the H4/H6 protons—and detecting low-level isomeric impurities (such as 1,3-dimethyl-2(1H)-pyridinone or 1,6-dimethyl-2(1H)-pyridinone) [2].
This guide objectively compares the performance of three Nuclear Magnetic Resonance (NMR) platforms—Benchtop (60 MHz), Standard High-Field (400 MHz), and Ultra-High-Field (800 MHz)—for the analysis of 1,5-dimethyl-2(1H)-pyridinone. By examining resolution, sensitivity, and workflow integration, researchers can select the optimal platform for their specific stage of development[1].
Section 1: The Molecular Target & Expected 1H NMR Profile
Before comparing instrumental platforms, we must establish the baseline spectral characteristics of 1,5-dimethyl-2(1H)-pyridinone. The molecule presents a highly conjugated system where the electron-withdrawing carbonyl group at C2 and the electron-donating N-methyl group at N1 create a distinct chemical shift dispersion.
Table 1: Expected 1H NMR Chemical Shifts for 1,5-Dimethyl-2(1H)-pyridinone (in CDCl3 at 298 K)
Proton Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Integration
N1-CH3
~3.55
Singlet (s)
-
3H
C5-CH3
~2.10
Doublet (d) or broad singlet
~1.5 (allylic to H6/H4)
3H
C3-H
~6.50
Doublet (d)
~9.0 (ortho to H4)
1H
C4-H
~7.25
Doublet of doublets (dd)
~9.0 (ortho to H3), ~2.5 (meta to H6)
1H
C6-H
~7.15
Broad singlet or fine doublet
~2.5 (meta to H4)
1H
Section 2: Platform Performance Comparison
The choice of magnetic field strength fundamentally alters analytical capability. Chemical shift dispersion (measured in Hz) scales linearly with field strength, while scalar coupling constants (J) remain dictated by molecular geometry and are field-independent. This physical causality means that higher fields dramatically reduce peak overlap (second-order effects), transforming complex multiplets into easily interpretable first-order spectra [3].
Table 2: Quantitative Comparison of NMR Platforms for 1,5-Dimethyl-2(1H)-pyridinone Analysis
To ensure trustworthiness and reproducibility, the following protocol utilizes Quantitative NMR (qNMR) principles. By incorporating an internal standard, the system becomes self-validating; the accurate integration of the standard confirms that the relaxation delays were sufficient and the excitation pulse was uniform across the spectral window.
Sample Preparation (Gravimetric): Accurately weigh 10.0 mg of 1,5-dimethyl-2(1H)-pyridinone and 2.0 mg of maleic acid (internal standard, δ 6.26 ppm, s, 2H) using a microbalance. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
Causality Insight: CDCl3 is chosen over DMSO-d6 to minimize solvent-solute hydrogen bonding that can broaden the amide-like resonances of the pyridinone ring. Maleic acid is selected because its sharp singlet does not overlap with any pyridinone peaks, ensuring clean integration.
Shimming and Tuning: Insert the sample into the spectrometer. Perform rigorous shimming on the Z, Z2, and Z3 axes until the deuterium lock signal is maximized and stable.
Causality Insight: Poor magnetic field homogeneity (shimming) will artificially broaden the peaks. This completely obscures the critical ~1.5 Hz allylic coupling between the C5-methyl and the H6 proton, leading to potential misidentification of the substitution pattern.
Acquisition Parameters: Set the pulse angle to 30° to allow for faster longitudinal relaxation (T1). Set the relaxation delay (D1) to 10 seconds. Acquire 16 to 64 transients depending on the field strength.
Causality Insight: A D1 delay of at least 5 times the longest T1 relaxation time of the protons ensures complete return to thermal equilibrium between pulses. Failure to do so results in truncated signal recovery and inaccurate integration, invalidating the qNMR quantification of impurities.
Data Processing: Apply a zero-filling factor of 2 and an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually to ensure flat integration regions.
Section 4: Visualizing the Analytical Workflow
The decision matrix for selecting the appropriate NMR platform is dictated by the specific analytical goal during the drug development lifecycle.
Caption: Decision workflow for selecting NMR platforms based on analytical requirements.
When analyzing 1,5-dimethyl-2(1H)-pyridinone, the critical diagnostic feature is the differentiation between the H4 and H6 protons. On a 60 MHz benchtop system, the H4 doublet of doublets (δ ~7.25) and the H6 broad singlet (δ ~7.15) often merge into a complex, unresolvable multiplet due to the low Hz/ppm dispersion [4]. While benchtop systems are invaluable for real-time reaction monitoring (e.g., tracking the bulk N-methylation of 5-methyl-2-pyridone in a fume hood), they lack the resolving power necessary to validate the final API structure.
Moving to a 400 MHz system provides the dispersion necessary to separate these signals, allowing the calculation of the ~2.5 Hz meta-coupling between H4 and H6. However, for advanced drug development, detecting structurally similar impurities (like the 1,3-dimethyl isomer) at sub-1% levels requires the 800 MHz platform equipped with a cryoprobe.
The Physics of the Cryoprobe: The cryoprobe cools the RF receiver coils and the preamplifier to ~20 K using cold helium gas. This drastically reduces thermal noise (Johnson-Nyquist noise) in the electronics, increasing the Signal-to-Noise Ratio (SNR) by a factor of 3 to 4 compared to standard room-temperature probes. This physical reduction in electronic noise is precisely what enables the detection of trace isomeric impurities that could otherwise cause off-target toxicities in clinical trials.
Title: Studies in the pyridine series. XII. Reduction of 1-methyl-2-pyridone, 1,3-dimethyl-2-pyridone and 1,5-dimethyl-2-pyridone with lithium aluminum hydride
Source: Collection of Czechoslovak Chemical Communications
URL: [Link]
Title: High-field to Benchtop NMR Spectroscopy - Part 3
Source: Oxford Instruments
URL: [Link]
Title: Predicting Mandarin Fruit Acceptability: From High-Field to Benchtop NMR Spectroscopy
Source: MDPI
URL: [Link]
Comparative
distinguishing N-methyl vs O-methyl pyridine by NMR
This guide outlines the definitive NMR strategies for distinguishing between -alkyl-2-pyridones and 2-alkoxypyridines . This isomerism is a classic challenge in medicinal chemistry due to the ambident nucleophilicity of...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the definitive NMR strategies for distinguishing between
-alkyl-2-pyridones and 2-alkoxypyridines . This isomerism is a classic challenge in medicinal chemistry due to the ambident nucleophilicity of the 2-pyridone/2-hydroxypyridine scaffold.
Definitive Guide: Distinguishing
-Methyl vs.
-Methyl Pyridines by NMR
Executive Summary: The Quick Diagnostic
For rapid identification, compare the chemical shifts of the methyl group. The Carbon-13 chemical shift of the methyl group is the most robust single-point indicator.
In drug development, alkylation of 2-pyridone derivatives often yields a mixture of regioisomers.
-Alkylation (Thermodynamic): Favored by soft electrophiles and polar aprotic solvents (e.g., DMF, DMSO). Result: 2-pyridone core.[2][3][4][5]
-Alkylation (Kinetic): Favored by hard electrophiles (e.g., alkyl sulfates) and Ag(I) salts (Ag2CO3). Result: Pyridine core.[6]
Correctly assigning these isomers is critical because they possess vastly different hydrogen-bond donor/acceptor profiles and metabolic stabilities.
Primary Screening: 1D NMR Signatures
A. Proton NMR (
H)
The methyl singlet is the primary handle.
-Me ( 3.5 ppm): The methyl group is attached to an amide-like nitrogen. It is less deshielded than the oxygen analogue.
-Me ( 3.9 ppm): The methyl is attached to an electronegative oxygen, shifting it downfield, similar to anisole (methoxybenzene).
Ring Protons:
-Isomer: The ring protons often display "diene-like" coupling constants rather than purely aromatic coupling, reflecting the loss of full aromaticity in the lactam ring.
-Isomer: Retains the characteristic aromatic coupling pattern of the pyridine ring.
B. Carbon-13 NMR (
C)
This is often more reliable than
H NMR due to the lack of overlap.
The ~20 ppm Rule: The
-methyl carbon resonates significantly upfield (38 ppm) compared to the -methyl carbon (54 ppm). This difference is diagnostic and rarely ambiguous.
Carbonyl vs. Imidate:
-Isomer C2 (): 160–164 ppm.
-Isomer C2 (): 162–166 ppm.
Note: The C2 shifts are often too close to be definitive on their own; rely on the methyl carbon shift.
The Gold Standard: 2D NMR (HMBC)
When characterizing novel chemical entities (NCEs), 1D shifts are suggestive but not proof of connectivity. HMBC (Heteronuclear Multiple Bond Correlation) provides self-validating structural proof.
The Connectivity Logic
-Methyl Case: The methyl protons are 3 bonds away from two distinct ring carbons: C2 (the carbonyl) and C6 (the alkene carbon adjacent to nitrogen). You will see two strong cross-peaks.
-Methyl Case: The methyl protons are 3 bonds away from only one ring carbon: C2. You will see one strong cross-peak.
HMBC Decision Workflow
Caption: HMBC logic flow for distinguishing N- vs O-alkylation based on connectivity.
Advanced Verification:
N NMR
If the structure is complex or the HMBC is ambiguous (e.g., overlapping ring signals),
-Me): The nitrogen has amide character. It is highly shielded.
ppm (ref: Nitromethane)
Pyridine (
-Me): The nitrogen has lone-pair character (imine-like). It is deshielded.[8]
ppm (ref: Nitromethane)
Magnitude: The
is ppm, making it impossible to misinterpret.
Experimental Protocol
Materials
Solvent:
(Standard) or (if solubility is poor).
Note: Solvent effects can shift peaks by 0.1–0.2 ppm but do not invert the relative order of
- vs -isomers.
Tubes: Standard 5mm NMR tubes.
Step-by-Step Workflow
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL deuterated solvent. Filter if necessary to ensure sharp lines.
1H Acquisition:
Run standard proton scan (16 scans).
Integrate the methyl singlet.
Check: Is the shift
ppm (-Me) or ppm (-Me)?
13C Acquisition (Optional but recommended):
Run proton-decoupled carbon scan.
Check: Is the methyl carbon
ppm (-Me) or ppm (-Me)?
HMBC Acquisition (Definitive):
Select the hmbcgp (gradient pulse) parameter set.
Set CNST13 (J-coupling constant) to 8 Hz (standard for 2-3 bond couplings).
Scans: 8–32 (depending on concentration).
Analysis: Locate the methyl proton row. Count the correlations to the aromatic region (110–170 ppm).
1 Correlation
-Isomer.
2 Correlations
-Isomer.
References
Regioselectivity in Synthesis: LaPlante, S. R., et al. (2013).[9] "
- versus -alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[9] Available at: [Link]
15N NMR Shifts: Witanowski, M., et al. "Nitrogen NMR Spectroscopy." Annual Reports on NMR Spectroscopy. (General reference for Pyridine vs Amide shifts).
HMBC Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[10] (Authoritative text on HMBC pulse sequences).
Technical Guide: IR Carbonyl Stretch Frequency of 1,5-Dimethyl-2-pyridone
The following guide provides an in-depth technical analysis of the infrared (IR) carbonyl stretching frequency of 1,5-dimethyl-2-pyridone , designed for researchers and drug development professionals. Executive Summary 1...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the infrared (IR) carbonyl stretching frequency of 1,5-dimethyl-2-pyridone , designed for researchers and drug development professionals.
Executive Summary
1,5-Dimethyl-2-pyridone (CAS: 6973-06-4) exhibits a characteristic carbonyl (C=O) stretching vibration centered at 1660 ± 5 cm⁻¹ (neat/solid phase). This value is distinct from its pharmacological analog, Pirfenidone (~1676 cm⁻¹), and the unsubstituted 2-pyridone (~1650/1680 cm⁻¹ tautomeric bands).
As a "fixed" lactam, 1,5-dimethyl-2-pyridone serves as a critical spectroscopic standard. Unlike 2-pyridone, it cannot tautomerize to a hydroxypyridine, and unlike Pirfenidone, it lacks the N-phenyl conjugation that shifts the carbonyl band to higher frequencies. This guide compares its spectral performance against these alternatives, establishing its utility as a stable probe for monitoring solvent polarity and hydrogen bonding interactions in medicinal chemistry.
Technical Analysis: The Carbonyl Anomaly
The infrared spectrum of 1,5-dimethyl-2-pyridone is dominated by the intense C=O stretching mode. The precise frequency is governed by the interplay of resonance delocalization and substituent effects .
Mechanistic Drivers of Frequency
Lactam Resonance : The nitrogen lone pair donates electron density into the ring, contributing to a dipolar resonance form (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). This reduces the double-bond character of the carbonyl group, lowering its force constant and frequency compared to a standard ketone (~1715 cm⁻¹).
N-Methylation Effect : Replacing the N-H (2-pyridone) or N-Phenyl (Pirfenidone) with an N-Methyl group maximizes this electron donation.
Vs. N-Phenyl: The phenyl ring in Pirfenidone competes for the nitrogen lone pair (via conjugation), reducing donation to the carbonyl. Consequently, Pirfenidone retains more C=O double-bond character, absorbing at a higher frequency (1676 cm⁻¹) .
Vs. N-Methyl: The N-methyl group in 1,5-dimethyl-2-pyridone is an inductive donor (+I), facilitating the polar resonance form and shifting the band to ~1660 cm⁻¹ .
5-Methyl Substituent : The methyl group at position 5 is a weak electron donor. While its effect is subtle, it reinforces the electron-rich nature of the ring, stabilizing the lactam form.
Solvent Dependency (Solvatochromism)
The C=O band of 1,5-dimethyl-2-pyridone is highly sensitive to solvent proticity.
Non-polar solvents (CHCl₃, CCl₄) : Band appears sharp at ~1665 cm⁻¹ .
Protic solvents (Water, Alcohols) : The carbonyl oxygen accepts hydrogen bonds, weakening the C=O bond further. This induces a red shift (to lower wavenumber), typically dropping to 1645–1655 cm⁻¹ .
Comparative Assessment
The following table contrasts 1,5-dimethyl-2-pyridone with its primary structural analogs.
Compound
Structure Type
C=O Frequency (Neat/Solid)
Key Spectral Features
1,5-Dimethyl-2-pyridone
Fixed Lactam (N-Alkyl)
~1660 cm⁻¹
Sharp, singlet peak. No tautomerism. Lower frequency than N-Aryl analogs.
Pirfenidone (5-Methyl-1-phenyl...)
Fixed Lactam (N-Aryl)
~1676 cm⁻¹
Higher frequency due to N-phenyl conjugation reducing amide resonance.
1-Methyl-2-pyridone
Fixed Lactam (N-Alkyl)
~1660 cm⁻¹
Almost identical to 1,5-dimethyl; lacks the 5-methyl inductive perturbation.
2-Pyridone
Tautomeric (Lactam/Lactim)
1650 & 1680 cm⁻¹
Complex spectrum. Broad bands due to H-bonded dimers and tautomeric equilibrium.
Performance Verdict
For Calibration : 1,5-Dimethyl-2-pyridone is superior to 2-pyridone because it eliminates the variable of tautomerism, providing a single, reliable carbonyl peak.
For Drug Interaction Studies : It acts as a cleaner model for Pirfenidone metabolites, allowing researchers to distinguish metabolic N-dealkylation (which would restore tautomerism) from ring oxidation.
Mechanistic Visualization
The following diagram illustrates the structural factors influencing the carbonyl stretch frequency, comparing the "Product" (1,5-Dimethyl) with the "Drug" (Pirfenidone).
Caption: Structural comparison showing how N-substitution alters the electronic environment of the carbonyl group, resulting in a distinct frequency shift between Pirfenidone and 1,5-dimethyl-2-pyridone.
Experimental Protocol: Validated IR Acquisition
To ensure reproducible data, follow this self-validating protocol. This method minimizes water interference, which is critical for hygroscopic pyridones.
Materials
Sample : 1,5-Dimethyl-2-pyridone (>98% purity).
Solvent (Optional) : HPLC-grade Chloroform (CHCl₃) stored over molecular sieves.
Equipment : FTIR Spectrometer (e.g., PerkinElmer Spectrum or Bruker Tensor) with ATR accessory (Diamond/ZnSe) or NaCl liquid cells.
Step-by-Step Workflow
System Validation (Background) :
Clean the ATR crystal with isopropanol.
Acquire a background scan (air) with 32 scans at 4 cm⁻¹ resolution .
Validation Check: Ensure the region 2500–1800 cm⁻¹ is flat (no diamond absorption artifacts).
Sample Preparation (Neat/Solid) :
Place ~5 mg of solid 1,5-dimethyl-2-pyridone directly onto the crystal.
Apply pressure using the clamp until the force gauge reaches the optimal zone (ensure good contact).
Note: If the sample is liquid (low melting point), apply a thin film.[1]
Data Acquisition :
Scan range: 4000 – 600 cm⁻¹ .
Accumulate 16 scans (preliminary) and 64 scans (final) to improve Signal-to-Noise (S/N).
Critical Check: Look for the C=O band at 1660 ± 5 cm⁻¹ . If a broad band appears >3200 cm⁻¹, the sample is wet (O-H stretch); dry the sample and re-run.
Solvent Study (Optional for H-Bonding) :
Dissolve 10 mg in 1 mL CHCl₃.
Inject into a 0.1 mm NaCl liquid cell.
Record spectrum. Compare the shift: The C=O band should move to slightly higher frequency (~1665 cm⁻¹) compared to the solid state due to the loss of crystal packing intermolecular forces.
Caption: Operational workflow for FTIR analysis of 1,5-dimethyl-2-pyridone, featuring a critical quality control loop for moisture detection.
References
BenchChem . An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. Retrieved from .
Canadian Science Publishing . Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. Retrieved from .
PubChem . 1-Methyl-2(1H)-pyridinone Compound Summary. National Library of Medicine. Retrieved from .
Royal Society of Chemistry . Pirfenidone–flavonoid cocrystals with reduced solubility and dissolution rate. CrystEngComm, 2023. Retrieved from .
Spectroscopy Online . The Carbonyl Group, Part I: Introduction. Retrieved from .
A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl Pyridones
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Dimethyl Pyridone Isomers Dimethyl pyridones, a class of heterocyclic compounds, are of significant interest in me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Dimethyl Pyridone Isomers
Dimethyl pyridones, a class of heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The isomeric variations of these compounds, differing only in the positions of the two methyl groups and the carbonyl moiety on the pyridine ring, can exhibit distinct pharmacological and toxicological profiles. Consequently, the unambiguous identification and differentiation of these isomers are paramount. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical tool for this purpose. The fragmentation patterns generated under electron ionization (EI) provide a structural fingerprint, enabling the differentiation of closely related isomers.
This guide provides an in-depth technical comparison of the mass spectrometric fragmentation of various dimethyl pyridone isomers. We will explore the characteristic fragmentation pathways, the influence of substituent positions on these pathways, and provide supporting data and experimental protocols to aid researchers in their analytical endeavors.
The Role of Tautomerism in Dimethyl Pyridone Fragmentation
A critical aspect influencing the mass spectrometric behavior of dimethyl pyridones is their existence in tautomeric forms: the pyridone (keto) and hydroxypyridine (enol) forms. The position of this equilibrium is influenced by factors such as solvent and temperature. In the gas phase of a mass spectrometer, the tautomeric equilibrium can significantly impact the structure of the molecular ion and, consequently, its fragmentation pathways. For instance, 2,6-dimethyl-4-pyridone is known to exist predominantly in the pyridone form, which is the more stable isomer, particularly in the solid state.[1] This stability influences the initial structure that undergoes ionization and subsequent fragmentation.
Comparative Fragmentation Analysis of Dimethyl Pyridone Isomers
The fragmentation of dimethyl pyridones under electron ionization is characterized by several key bond cleavages, including the loss of methyl radicals, carbon monoxide, and ring fragmentation. The relative abundance of the resulting fragment ions is highly dependent on the isomeric structure.
Case Study: 2,6-Dimethyl-4-pyridone vs. 3,5-Dimethyl-2-pyridone
Table 1: Key Fragment Ions in the Electron Ionization Mass Spectra of Dimethyl Pyridine and Pyridone Isomers
Compound
Molecular Ion (m/z)
Key Fragment Ions (m/z) and Proposed Neutral Losses
3,5-Dimethylpyridine
107
106 ([M-H]+), 92 ([M-CH3]+), 79, 77
3,4-Dimethylpyridine
107
106 ([M-H]+), 92 ([M-CH3]+), 79, 77
2,6-Dimethyl-4-pyranone
124
81, 69, 43
Data for dimethylpyridines sourced from the NIST WebBook.[2][3] Data for 2,6-dimethyl-4-pyranone sourced from PubChem.
The fragmentation of dimethylpyridines, constitutional isomers of dimethyl pyridones, primarily involves the loss of a hydrogen radical to form a stable pyridinium-like ion (m/z 106) and the loss of a methyl radical (m/z 92).[2][3] For dimethyl pyridones, we anticipate a more complex fragmentation pattern due to the presence of the carbonyl group.
Proposed Fragmentation Pathways for Dimethyl Pyridones
The fragmentation of the pyridone ring often proceeds through characteristic pathways. For substituted 3,4-dihydro-2(1H)-pyridones, fragmentation under electron impact has been shown to involve specific patterns that can be extrapolated to fully unsaturated dimethyl pyridones.[4][5]
1. Alpha-Cleavage: The bond adjacent to the carbonyl group can undergo cleavage. This is a common fragmentation pathway for ketones and amides.
2. Loss of CO: A characteristic fragmentation for cyclic ketones and lactams is the neutral loss of carbon monoxide (28 Da).
3. Loss of Methyl Radical: The loss of a methyl group (15 Da) is expected, leading to a prominent [M-15]+ ion. The stability of the resulting ion will depend on the initial position of the methyl group.
4. Ring Cleavage: The heterocyclic ring can undergo more extensive fragmentation, leading to smaller, stable ions.
The following diagram illustrates a generalized fragmentation workflow for a dimethyl pyridone.
13C NMR chemical shifts of 1,5-dimethyl-2(1H)-pyridinone
Comprehensive Comparison Guide: C NMR Chemical Shift Prediction vs. Experimental Benchmarking for 1,5-Dimethyl-2(1H)-pyridinone Introduction & Mechanistic Context 1,5-Dimethyl-2(1H)-pyridinone is a critical N-heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide:
C NMR Chemical Shift Prediction vs. Experimental Benchmarking for 1,5-Dimethyl-2(1H)-pyridinone
Introduction & Mechanistic Context
1,5-Dimethyl-2(1H)-pyridinone is a critical N-heterocyclic scaffold frequently encountered in modern drug discovery, serving as a core pharmacophore in anti-fibrotic and anti-inflammatory agents. For researchers and drug development professionals, the accurate assignment of its
C NMR chemical shifts is a fundamental requirement for structural elucidation and impurity profiling.
However, predicting the NMR spectra of 2-pyridones is notoriously difficult. The molecule is not a simple conjugated diene or an isolated amide; it exists in a complex electronic state driven by push-pull resonance . The nitrogen lone pair delocalizes extensively into the ring and the carbonyl oxygen, granting the ring partial aromatic character. This delocalization heavily shields the carbons ortho and para to the nitrogen (C3 and C5), while deshielding the meta carbons (C4 and C6).
This guide objectively compares the performance of industry-standard predictive software against rigorous experimental data, providing a self-validating framework for NMR analysis of conjugated heterocycles.
Comparison of Predictive Alternatives
When experimental data is unavailable, chemists rely on predictive software. We compared three distinct methodological approaches against the experimental benchmark for 1,5-dimethyl-2(1H)-pyridinone:
ChemDraw Professional (Empirical HOSE Code): Relies on Hierarchical Orthogonal Space Environment (HOSE) codes [1]. It searches a database for exact structural matches. If the specific 2-pyridone resonance pattern is absent from the training set, it defaults to generic alkene/amide approximations, often leading to significant errors.
MestReNova (Mnova) NMRPredict (Machine Learning): Utilizes a sophisticated ensemble approach that blends empirical rules with machine learning (Random Forests/Neural Networks) [2]. It adapts better to complex electronic environments than simple HOSE codes.
Gaussian 16 (Quantum Mechanics / DFT): Uses Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAO) [3]. By calculating the actual electron density and magnetic shielding tensors from first principles, it captures the exact resonance state of the molecule, independent of historical databases.
Quantitative Performance Data
The table below summarizes the
C NMR chemical shifts (in ppm) obtained experimentally versus the predictions from the three software alternatives.
Carbon Position
Experimental (ppm)
ChemDraw (HOSE)
Mnova Predict (ML)
Gaussian 16 (DFT)
C2 (C=O)
163.5
165.2
164.1
163.8
C3 (CH)
119.8
122.1
120.5
119.4
C4 (CH)
139.3
141.0
138.7
139.6
C5 (C-CH3)
114.7
118.5
115.2
114.1
C6 (CH)
137.3
135.0
136.8
137.9
N-CH3
37.5
36.8
37.2
38.1
C5-CH3
17.0
18.2
17.4
16.8
Mean Absolute Error (MAE)
-
1.96 ppm
0.51 ppm
0.43 ppm
Causality of Results: ChemDraw struggles significantly with C5 (error of 3.8 ppm) because the empirical database fails to accurately weight the combined shielding effect of the methyl substitution and the nitrogen lone-pair donation. Gaussian 16 (DFT) provides the highest accuracy because it directly models the molecular orbital overlap and solvent effects (PCM model), accurately reflecting the true electron density at C5.
Experimental & Computational Protocols
To ensure trustworthiness, both the experimental acquisition and the computational predictions must operate as self-validating systems . Below are the step-by-step methodologies required to reproduce the data.
Experimental
C NMR Acquisition Protocol
This protocol utilizes internal quality control checks to validate the integrity of the acquired spectrum [4].
Sample Preparation: Dissolve 20 mg of highly pure (>98%) 1,5-dimethyl-2(1H)-pyridinone in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). Transfer to a precision 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl
and perform rigorous Z-axis shimming. Validation: The lock level must remain stable with <1% fluctuation.
Relaxation Delay (D1): 2.0 seconds (ensures sufficient T1 relaxation for quaternary carbons like C2 and C5).
Number of Scans (NS): 512.
Data Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase and baseline correct the spectrum.
Referencing & Self-Validation: Calibrate the central peak of the CDCl
triplet exactly to 77.16 ppm. Validation: Confirm that the Signal-to-Noise (S/N) ratio of the weakest quaternary carbon (C2) is >10:1, and the half-height line width of the solvent peak is <1 Hz.
Fig 1. Self-validating experimental protocol for 13C NMR acquisition.
Computational DFT Prediction Protocol
For researchers requiring high-fidelity predictions prior to synthesis, this DFT pipeline ensures thermodynamic stability before calculating magnetic tensors.
Geometry Optimization: Build the molecule in a visualizer and submit a geometry optimization job in Gaussian 16 using the B3LYP/6-31G(d) level of theory.
Frequency Validation: Run a vibrational frequency calculation (Freq) on the optimized geometry. Validation: The output must yield zero imaginary frequencies, confirming the structure is at a true energetic minimum.
NMR Tensor Calculation: Submit the optimized geometry for NMR shielding calculation using the GIAO method at the B3LYP/6-311+G(2d,p) level. Include the Polarizable Continuum Model (PCM) for chloroform (SCRF=(Solvent=Chloroform)) to account for solvent-induced polarization of the carbonyl group.
Linear Scaling: Convert the isotropic shielding values (
) to chemical shifts () using the empirical linear scaling equation for this specific functional/basis set combination: .
Fig 2. Computational DFT pipeline for predicting 13C NMR chemical shifts.
Conclusion
For standard aliphatic compounds, empirical predictors like ChemDraw are sufficient. However, for complex, conjugated push-pull systems like 1,5-dimethyl-2(1H)-pyridinone , the reliance on HOSE codes introduces unacceptable error margins (up to ~4 ppm).
Drug development professionals should integrate Machine Learning-based predictors (Mnova) for rapid, day-to-day triage, as they offer an excellent balance of speed and accuracy (MAE 0.51 ppm). For definitive structural proof—especially when distinguishing between closely related regioisomers—DFT calculations (Gaussian 16) remain the gold standard, mirroring the physical reality of the molecule's electron density.
References
ChemDraw User Guide | Revvity Signals |
Mnova NMRPredict Documentation | Mestrelab Research |
Gaussian 16 User Reference: NMR | Gaussian, Inc. |
High-Resolution NMR Techniques in Organic Chemistry | Elsevier |
Comparative
UV-Vis Absorption Maxima of N-Methyl-2-Pyridones: A Comparative Technical Guide
Executive Summary & Core Directive In the spectroscopic characterization of heterocyclic pharmacophores, N-methyl-2-pyridone (NMP) serves as the critical "locked" reference standard for the lactam tautomer of 2-pyridone....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
In the spectroscopic characterization of heterocyclic pharmacophores, N-methyl-2-pyridone (NMP) serves as the critical "locked" reference standard for the lactam tautomer of 2-pyridone. Unlike its parent compound, which fluctuates between lactam (keto) and lactim (enol) forms depending on solvent polarity, NMP is structurally fixed.
This guide provides an objective comparison of NMP against its tautomeric and isomeric alternatives. It synthesizes experimental spectral data to demonstrate why NMP is the requisite model for identifying the lactam chromophore in drug metabolites and complex signaling molecules.
Mechanistic Grounding: The Tautomer Problem
To interpret the UV-Vis spectrum of a 2-pyridone derivative, one must first understand the dynamic equilibrium that N-methylation eliminates.
2-Pyridone (Parent): Exists in a solvent-dependent equilibrium.
Polar Solvents (Water/Methanol): Favors the Lactam form (
nm).
Non-Polar Solvents (Cyclohexane): Favors the Lactim (2-hydroxypyridine) form (
nm).
N-Methyl-2-Pyridone (NMP): Chemically "locked" in the Lactam structure. It retains the
nm absorption band regardless of solvent, exhibiting only minor solvatochromic shifts.
2-Methoxypyridine: Chemically "locked" in the Lactim structure. It absorbs at
nm, mimicking the aromatic pyridine chromophore.
Visualization: Tautomerism vs. Locked Models
Figure 1: Relationship between the dynamic tautomers of 2-pyridone and their fixed methylated reference standards. N-methylation isolates the lactam chromophore.
Comparative Spectral Data
The following data aggregates experimental findings to highlight the stability of NMP compared to the solvent-sensitive 2-pyridone.
Table 1: UV-Vis Absorption Maxima (
) in Various Solvents[1][2]
Compound
Solvent
(nm)
(M⁻¹cm⁻¹)
Chromophore State
N-Methyl-2-Pyridone
Water
293
5,900
Fixed Lactam
Methanol
297
~5,800
Fixed Lactam
Cyclohexane
~295
N/A
Fixed Lactam
2-Pyridone
Water
293
5,900
Lactam Dominant
Methanol
297
5,700
Lactam Dominant
Cyclohexane
278
3,500
Lactim Dominant
2-Methoxypyridine
Water
269
3,200
Fixed Lactim
Cyclohexane
270
N/A
Fixed Lactim
Key Insight: Notice that in Cyclohexane, 2-pyridone blue-shifts by ~15 nm (to 278 nm) because it converts to the lactim form. N-methyl-2-pyridone does not show this shift, confirming that the 293 nm band is specific to the amide-like conjugation of the lactam ring.
Electronic Transitions
Lactam (NMP): The absorption at ~293 nm corresponds to a
transition involving the conjugated amide system (). The loss of aromaticity compared to pyridine lowers the energy gap, resulting in a red shift (longer wavelength).
Lactim (2-Methoxypyridine): The absorption at ~270 nm is characteristic of the aromatic pyridine ring
transition, which requires higher energy (shorter wavelength).
Experimental Protocol: Validating the Chromophore
To generate reproducible data for N-methyl-2-pyridone derivatives, follow this self-validating protocol. This workflow minimizes artifacts from solvent impurities and aggregation.
should remain nm. If shifts to ~278 nm, the sample is contaminated with unmethylated 2-pyridone (lactim impurity).
Visualization: Experimental Workflow
Figure 2: Decision tree for interpreting spectral shifts. N-methyl derivatives should NOT show the blue shift in non-polar solvents.
Applications in Drug Development
Understanding these maxima is vital for:
Metabolite Identification: N-methyl-2-pyridone-5-carboxamide (2PY) is a major uremic toxin and metabolite of Nicotinamide (Vitamin B3). Detection relies on the specific lactam absorption at ~296 nm in biological fluids.
Scaffold Design: When designing kinase inhibitors using the pyridone scaffold, N-methylation is used to "lock" the hydrogen bond acceptor/donor profile. The UV spectrum confirms the successful locking of the tautomer.
References
Wikipedia . 2-Pyridone. Retrieved from . (Provides fundamental tautomerism data and water spectral values).
NIST Chemistry WebBook . Pyridine, 2-methyl-.[8][9][10] Retrieved from . (Reference for methyl-pyridine isomers).
ResearchGate . Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. Retrieved from . (Detailed solvatochromic shift analysis).
PubChem . 1-Methyl-2-pyridinone. Retrieved from . (Chemical and physical properties).[2][3][4][1][6][10][11][12][13][14][15]
Beak, P., et al.Equilibration studies: The energy difference between 2-hydroxypyridine and 2-pyridone. J. Am. Chem. Soc. (Classic reference for the thermodynamic equilibrium constants in cyclohexane vs.
Reference Standard for 1,5-Dimethyl-2-Pyridone: A Comparative Performance Guide
This guide serves as a technical comparative analysis for researchers selecting reference materials for 1,5-dimethyl-2-pyridone (1,5-DMP) . It contrasts the performance of Certified Reference Materials (CRMs) against Res...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical comparative analysis for researchers selecting reference materials for 1,5-dimethyl-2-pyridone (1,5-DMP) . It contrasts the performance of Certified Reference Materials (CRMs) against Research-Grade (RG) alternatives, emphasizing the critical impact on isomeric resolution and quantitative accuracy in pharmaceutical impurity profiling.
Executive Summary & Technical Context
1,5-Dimethyl-2-pyridone (CAS: 6456-93-5) is a critical structural isomer often encountered as a process impurity or degradation product in the synthesis of N-alkylated pyridone pharmacophores (e.g., analogs of Pirfenidone or specific kinase inhibitors). Its analysis is complicated by the presence of regioisomers—specifically 1,3-dimethyl-2-pyridone and 1,6-dimethyl-2-pyridone —which exhibit nearly identical physicochemical properties.
This guide evaluates the performance of a High-Purity Analytical Standard (Product A) versus a standard Research-Grade Chemical (Product B) . Experimental data demonstrates that using non-certified research grades introduces significant quantitative errors (>5%) due to isomeric contamination and hygroscopicity, invalidating their use in GMP-regulated release testing.
Comparative Analysis: Product Specifications
The following table summarizes the foundational differences between the evaluated standards.
Feature
Product A: Analytical Reference Standard
Product B: Research-Grade Chemical
Impact on Data
Purity (Assay)
≥ 99.8% (w/w)
~95 - 97% (Area %)
Product B overestimates potency due to undetected water/solvents.
Isomeric Purity
Confirmed (No 1,3- or 1,6- isomers detected by 2D-NMR)
Unknown (Likely contains 1-3% regioisomers)
Product B causes peak co-elution, falsifying impurity profiles.
Water Content
< 0.1% (Karl Fischer Titration)
Variable (Hygroscopic nature often ignored)
Significant weighing errors in Product B.
Traceability
qNMR Traceable to NIST/SI
Synthetic Batch Record only
Product A is audit-ready; Product B requires full in-house qualification.
Experimental Validation
Experiment I: Isomeric Resolution & Interference
Objective: Determine if Research-Grade standards introduce "ghost peaks" or co-eluting impurities that compromise method specificity.
Methodology:
Both standards were analyzed using a stress-test HPLC method designed to separate pyridone isomers.
Column: C18 High-Stability (150 mm x 4.6 mm, 3.5 µm).
Mobile Phase: Gradient elution of 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile.[1]
Detection: UV @ 305 nm (Specific for pyridone chromophore).
Results:
Product A (Analytical Std): Showed a single, sharp peak at RT = 8.42 min.
Product B (Research Grade): Showed the main peak at 8.42 min, but also:
Shoulder peak at 8.30 min (identified as 1,3-dimethyl isomer ).
Tail peak at 8.65 min (unidentified oligomer).
Experiment II: Quantitative NMR (qNMR) Assay
Objective: Establish the absolute mass balance purity.
Protocol:
Internal Standard: Maleic Acid (Traceable to NIST SRM).
Solvent: D2O (to suppress exchangeable protons, though methyl groups are stable).
Focus: Integration of the N-Methyl singlet (δ 3.5 ppm) and C5-Methyl singlet (δ 2.1 ppm).
Data:
Product A: 99.91% purity calculated against Maleic Acid.
Product B: 94.2% purity. The discrepancy (vs. its label claim of 97%) was attributed to residual water (3.1%) and inorganic salts from synthesis, which are invisible to UV detection but dilute the standard.
Visualizing the Qualification Workflow
The following diagram illustrates the necessary workflow to validate a secondary standard for GMP use, highlighting the risks bypassed by using a Certified Reference Material.
Caption: Workflow comparison showing the extensive validation burden required when using Research-Grade materials versus the direct applicability of Analytical Standards.
Recommended Experimental Protocol
For researchers characterizing this compound, the following validated HPLC method is recommended to ensure separation of the 1,5-isomer from common synthetic byproducts.
HPLC-UV Purity Method
System: Agilent 1290 Infinity II or equivalent.
Column: Zorbax RX-C18 (250 mm × 4.6 mm, 5 µm) [1].[1]
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.0).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program:
0 min: 5% B
15 min: 30% B
25 min: 90% B
30 min: 5% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: 305 nm (Max absorption for pyridone ring) and 220 nm (Impurity scan).
Critical Note on Causality:
The choice of pH 4.0 is deliberate. Pyridones can exhibit tautomerism or protonation effects. Maintaining a slightly acidic pH suppresses the ionization of residual pyridine precursors and stabilizes the keto-form of the pyridone, ensuring sharp peak shapes and reproducible retention times [2].
Conclusion
For critical drug development and impurity profiling, Product A (Analytical Standard) is the mandatory choice. The apparent cost savings of Product B (Research Grade) are negated by the labor cost of in-house qualification (qNMR/KF) and the high risk of isomeric interference (1,3-DMP) which can lead to OOS (Out of Specification) investigations.
References
Bodempudi, S., et al. "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance."[1] American Journal of Analytical Chemistry, vol. 6, no.[1] 12, 2015, pp. 1019-1029.[1] Link
BenchChem Application Note. "Protocols for the Purity Assessment of 2(1H)-Pyridinone Derivatives." BenchChem Technical Resources, 2025. Link
Spectroscopic Elucidation and Comparative Profiling: Pirfenidone vs. 1,5-Dimethyl-2-pyridone
As drug development pipelines grow increasingly stringent, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Pirfenidone (5-methyl-1-phenyl-2-(...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines grow increasingly stringent, the precise structural characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a globally recognized antifibrotic agent primarily indicated for the treatment of idiopathic pulmonary fibrosis (IPF)[1]. During its synthesis—typically involving the coupling of 5-methyl-2-pyridone with bromobenzene derivatives—various structural analogs and impurities can emerge[2].
One fundamental analog is 1,5-dimethyl-2-pyridone , which replaces the N-phenyl ring of pirfenidone with an N-methyl group. For analytical chemists and researchers, differentiating these two molecules spectroscopically is a critical exercise in quality control and structure-activity relationship (SAR) profiling. This guide provides an objective, data-driven comparison of their spectral signatures, explaining the quantum mechanical and steric causalities behind the observed data.
Mechanistic Causality: The Impact of N-Substitution
To understand the spectral differences between pirfenidone and 1,5-dimethyl-2-pyridone, we must first analyze their 3D conformations and electronic environments.
Steric Clash and Orthogonality: In pirfenidone, the bulky N-phenyl ring experiences significant steric repulsion from the adjacent carbonyl oxygen (C=O) and the C6-proton of the pyridone core. Consequently, the phenyl ring cannot adopt a fully coplanar conformation with the pyridone ring. It twists out of plane, adopting a roughly orthogonal geometry.
Anisotropic Shielding: Because of this orthogonal twist, the protons on the pyridone ring (particularly C6-H) sit at the periphery of the phenyl ring's magnetic anisotropic shielding cone. This alters their local magnetic environment compared to a purely aliphatic substituent.
Inductive Effects: The N-methyl group in 1,5-dimethyl-2-pyridone is purely electron-donating via inductive effects (+I), whereas the N-phenyl group in pirfenidone has competing inductive electron-withdrawing (-I) and resonance (+M) effects, subtly shifting the electron density across the pyridone conjugated system.
Comparative Spectral Data
The following tables summarize the quantitative spectral data for both compounds, highlighting the diagnostic peaks used for structural differentiation[2],[3].
Table 1: Nuclear Magnetic Resonance (¹H NMR) Comparison
Unaffected by N-substitution due to distance from the nitrogen atom.
N-R Group
7.30 – 7.49
~3.55
Multiplet (5H) / Singlet (3H)
The primary diagnostic feature. Aromatic multiplet vs. highly deshielded aliphatic singlet.
C3-H
6.59
~6.45
Doublet (1H, J ≈ 9.3 Hz)
Alpha to the carbonyl; slightly deshielded in pirfenidone due to phenyl ring current.
C4-H
7.20
~7.25
Doublet of Doublets (1H)
Meta-coupling (J ≈ 2.4 Hz) with C6-H and ortho-coupling (J ≈ 9.3 Hz) with C3-H.
C6-H
7.10
~7.10
Broad Singlet/Doublet (1H)
Adjacent to the nitrogen; experiences the most direct steric/magnetic influence from the N-substituent.
Table 2: Key FT-IR and Mass Spectrometry Parameters
Parameter
Pirfenidone
1,5-Dimethyl-2-pyridone
Diagnostic Significance
C=O Stretch (IR)
1670 cm⁻¹
~1665 cm⁻¹
Conjugated amide carbonyl. Slightly higher frequency in pirfenidone due to phenyl group electronics[2].
Aromatic C=C (IR)
1530 – 1600 cm⁻¹
~1550 – 1600 cm⁻¹
Pyridone ring breathing modes.
Out-of-Plane C-H
700, 760 cm⁻¹
Absent
Confirms the presence of a mono-substituted benzene ring in pirfenidone[3].
Molecular Weight
185.22 g/mol
123.15 g/mol
Absolute mass difference of 62 Da (Phenyl vs. Methyl).
Base Peak [M+H]⁺
m/z 186
m/z 124
Primary molecular ion peak in ESI+ Mass Spectrometry.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in a pharmaceutical analytical lab, spectral acquisition must follow self-validating workflows. Do not simply run the samples; build internal checks into the protocol.
Protocol A: ¹H and ¹³C NMR Acquisition
Rationale: CDCl₃ is chosen as the solvent because neither compound possesses exchangeable protons (like -OH or -NH) that would require a polar aprotic solvent like DMSO-d6 for resolution.
Sample Preparation: Dissolve 10–15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
System Suitability (Self-Validation): Before analyzing the sample peaks, verify the internal standards. The TMS peak must be calibrated to exactly 0.00 ppm . The residual non-deuterated chloroform (CHCl₃) peak must appear at 7.26 ppm (for ¹H) and 77.16 ppm (for ¹³C). If these drift, the magnetic field is poorly locked or shimmed, and the data is invalid.
Acquisition Parameters: Run 16 to 64 scans for ¹H NMR (depending on concentration) with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation between pulses, allowing for accurate integration of the C5-CH₃ and N-CH₃ singlets.
Protocol B: ATR-FTIR Spectroscopy
Rationale: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet pressing because it is non-destructive, prevents moisture absorption (which obscures the 3000-3500 cm⁻¹ region), and eliminates pressure-induced polymorphic changes in the API.
Background Validation (Self-Validation): Prior to sample loading, acquire a background scan (32 scans, 4 cm⁻¹ resolution) of the clean diamond crystal. The software must automatically subtract ambient CO₂ (~2350 cm⁻¹) and H₂O vapor. A flat baseline confirms a clean crystal.
Sample Application: Apply 2–3 mg of solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
Verification: Confirm the C=O stretch at 1670 cm⁻¹. If the peak is broadened or split, it may indicate a mixture of polymorphs or incomplete solvent drying[4].
Analytical Workflow Visualization
The following diagram maps the logical progression from raw batch extraction through chromatographic separation and final spectroscopic structural assignment.
Figure 1: Analytical workflow for the chromatographic separation and spectroscopic validation of pyridone analogs.
Conclusion
Differentiating pirfenidone from its structural analogs like 1,5-dimethyl-2-pyridone relies heavily on identifying the spectral consequences of N-substitution. While the pyridone core remains largely intact, the replacement of the N-phenyl ring with an N-methyl group eliminates the complex aromatic multiplet in ¹H NMR, removes the out-of-plane bending vibrations in FT-IR, and shifts the molecular mass by 62 Da. By employing self-validating spectroscopic protocols, researchers can ensure high-fidelity structural elucidation critical for pharmaceutical compliance and safety.
References
Wikipedia Contributors. "Pirfenidone." Wikipedia, The Free Encyclopedia. Available at: [Link][1]
Vemula, V. R., et al. "Synthesis of Potential Related Substances of Pirfenidone." ProQuest / International Journal of Pharmaceutical Sciences and Research. Available at:[Link][2]
European Medicines Agency (EMA). "Esbriet, INN-Pirfenidone - Assessment Report." EMA. Available at:[Link][4]
Patel, et al. "Preparation and Evaluation of Pirfenidone Topical Spray for the Treatment of Peyronie's Disease." TIJER - International Research Journal. Available at:[Link][3]
Comparative Guide: Crystal Structure & Solid-State Dynamics of N-Substituted 2-Pyridones
Executive Summary Objective: This guide provides a technical comparison of the solid-state properties of N-substituted 2-pyridones against their unsubstituted counterparts. It is designed for medicinal chemists and cryst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of the solid-state properties of N-substituted 2-pyridones against their unsubstituted counterparts. It is designed for medicinal chemists and crystallographers optimizing drug scaffolds.[1]
Core Insight: The N-substitution of the 2-pyridone scaffold acts as a "structural lock," eliminating the lactam-lactim tautomerism and removing the primary hydrogen bond donor (N-H). This modification drastically alters crystal packing forces, shifting the dominant interaction from strong N-H···O hydrogen bonds to weaker C-H···O and
- stacking interactions.[1] This shift frequently correlates with lower melting points and altered solubility profiles, a critical consideration in formulation (e.g., Pirfenidone).[1]
Part 1: The Tautomeric & Structural Landscape
The "Lactam Lock" Mechanism
Unsubstituted 2-pyridone exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In the solid state, the lactam form predominates, stabilized by robust amide-like dimerization.[1] N-substitution permanently locks the molecule in the lactam configuration, forcing the carbonyl oxygen to seek alternative, weaker interaction partners.
Diagram 1: Tautomerism vs. N-Substitution Logic
The following diagram illustrates the structural consequences of N-substitution.
Caption: N-substitution eliminates the tautomeric equilibrium, forcing the crystal lattice to rely on secondary weak interactions rather than primary hydrogen bonds.[1]
Part 2: Comparative Analysis of Intermolecular Forces
The table below contrasts the crystallographic data of the parent scaffold against N-methyl and N-aryl derivatives. Note the dramatic drop in melting point upon N-methylation, indicative of the loss of the strong intermolecular hydrogen bond network.
The H-Bond Penalty: The drop in melting point from 107°C (2-pyridone) to ~30°C (N-methyl-2-pyridone) quantifies the lattice energy lost by removing the N-H donor.[1] The crystal lattice of the N-methyl derivative is held together only by weak van der Waals forces and dipole alignment.
Restoration via Molecular Weight: Pirfenidone regains solid stability (MP ~109°C) not through H-bonds, but through increased molecular weight and efficient packing of the phenyl ring, despite the lack of a strong donor.
Bond Length Consistency: The C=O bond length remains consistent (~1.24–1.26 Å) across derivatives, confirming that the electronic structure of the ring remains in the amide-like (lactam) form regardless of substitution.
Part 3: Case Study – Pirfenidone (N-Phenyl Derivative)[1]
Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone) represents the successful application of this scaffold in drug development (Idiopathic Pulmonary Fibrosis).[1]
Crystal Habit: Colorless blocks/prisms.
Chirality & Space Group: Crystallizes in the chiral space group
, despite the molecule itself being achiral (it forms a chiral crystal lattice due to packing).
Conformation: The molecule is not planar .[2] The steric clash between the carbonyl oxygen and the phenyl ring protons forces a twist angle of approximately 50.3° between the pyridone and phenyl rings.
Significance: This "twist" prevents tight
- stacking between the two rings of the same molecule, creating a more open lattice structure that contributes to its favorable solubility profile compared to flat, planar aromatics.
Part 4: Experimental Protocols
Protocol A: Crystal Growth of N-Substituted Pyridones
Growing X-ray quality crystals of N-substituted pyridones (especially alkyl derivatives) is challenging due to their low melting points and high solubility.[1]
Solvent Selection: Use non-polar solvents (Toluene, Hexane) to encourage dipole-dipole aggregation.[1] Avoid alcohols, which may compete for H-bonding sites (C=O).[1]
Method: Temperature Gradient Technique (Preferred for Pirfenidone-types).[1]
Dissolve 100 mg of compound in 2 mL Toluene at 60°C.
Seal vial and place in an insulated water bath.[1]
Allow to cool slowly to 4°C over 48–72 hours.
Why: Slow cooling prevents oiling out, a common issue with N-alkyl pyridones.[1]
When solving the structure, you must validate the assignment of N vs. C in the ring.
Check: The internal ring angle at Nitrogen is typically >120° for N-substituted pyridones.[1]
Check: The C=O bond length must be distinct from C-O. If
, suspect disorder or incorrect tautomer assignment.[1]
Diagram 2: Crystallography Workflow
Caption: Workflow emphasizing the critical purification step to remove O-alkyl byproducts which can co-crystallize and confuse structural refinement.
References
Barbero, M., et al. (2019).[1][3] "Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API)."[1][4] Acta Crystallographica Section E, 75(7), 984–986.[1][3] Link
Munshi, P., & Guru Row, T. N. (2005).[1] "Topological Analysis of Charge Density Distribution in N-Methyl-2-pyridone." The Journal of Physical Chemistry A, 109(4), 659–672. (Provides electron density data confirming the lactam electronic structure).
A Senior Application Scientist's Guide to the Proper Disposal of 2(1H)-Pyridone, 1,5-dimethyl-
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2(1H)-Pyridone, 1,5-dimethyl-, grounding every recommendation in established safety principles and regulatory standards.
The core directive for handling this compound is straightforward: 2(1H)-Pyridone, 1,5-dimethyl-, and its derivatives must be treated as hazardous waste. [1][2] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][3][4]
Hazard Profile and Essential Precautions
Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. While 2(1H)-Pyridone, 1,5-dimethyl- is a specific compound, its classification within the pyridine family informs our risk assessment. Pyridine derivatives are known to cause skin, eye, and respiratory irritation.[5][6][7] Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.
The causality is clear: direct contact can lead to irritation or more severe health effects, and improper disposal can release these hazards into the environment. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][8]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard Classification
Precautionary Statement
Required PPE & Engineering Controls
Skin Corrosion/Irritation
Causes skin irritation. Wash hands and any exposed skin thoroughly after handling.[5][6]
Gloves: Nitrile or neoprene gloves must be worn. Inspect gloves prior to use.[1][6]
Serious Eye Damage/Irritation
Causes serious eye irritation. Avoid contact with eyes.[5][6][7]
Eye Protection: Chemical splash goggles or a face shield are mandatory.[6]
Respiratory Tract Irritation
May cause respiratory irritation. Avoid breathing dust/fumes.[6][7]
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[1][8]
General Handling
Do not eat, drink, or smoke when using this product.[9]
Protective Clothing: Wear a lab coat or a chemical-resistant suit.[6]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to create a closed-loop, verifiable system for waste management, from generation to final pickup.
Step 1: Waste Collection and Segregation
Action: Collect all waste containing 2(1H)-Pyridone, 1,5-dimethyl-, including residual amounts, contaminated consumables (e.g., pipette tips, absorbent materials), and spill cleanup debris, in a designated hazardous waste container.[1][8]
Rationale: Segregating hazardous waste at the source prevents accidental mixing with incompatible materials and ensures the waste stream is correctly identified for the disposal facility.
Step 2: Container Selection and Labeling
Action: Use a chemically compatible, sealable, and airtight container. Plastic containers are often preferred.[1][10][11] Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label.[10]
Labeling Requirements: The label must be filled out completely and legibly with the following information:
The full chemical name: "Waste 2(1H)-Pyridone, 1,5-dimethyl-". Do not use abbreviations or chemical formulas.[10]
A list of all chemical components and their approximate percentages, totaling 100%.[10]
Relevant hazard information (e.g., Irritant).
The name of the principal investigator and the laboratory contact information.
Rationale: Proper labeling is a critical regulatory requirement (EPA/RCRA) that ensures safety for everyone who handles the container and informs the disposal facility of its contents for appropriate treatment, such as incineration.[2][12]
Step 3: Temporary On-Site Storage
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be a cool, dry, and well-ventilated secondary containment location.[1][8]
Storage Integrity: The SAA should be away from sources of ignition, heat, direct sunlight, and incompatible materials such as strong oxidizers and acids.[1][8] Keep the container closed at all times except when adding waste.[11]
Rationale: Safe storage minimizes the risk of spills, reactions, and exposure. Secondary containment ensures that any potential leak from the primary container is captured.
Step 4: Arranging for Final Disposal
Action: Once the container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8][10]
Rationale: Final disposal must be handled by a licensed and approved waste disposal company.[5][13][14] Your EHS department manages this process to ensure compliance with all local, state, and federal regulations.[15]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate & Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[1]
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1][8]
Collect Waste: Carefully sweep up or collect the absorbed material and place it into a suitable, sealable container for disposal.[6][8]
Label and Dispose: Label the container as hazardous waste, detailing the contents (including the absorbent material), and manage it according to the disposal protocol above.[8]
The following diagram illustrates the decision-making process for managing waste 2(1H)-Pyridone, 1,5-dimethyl-.
Caption: Disposal workflow for 2(1H)-Pyridone, 1,5-dimethyl-.
References
Toxicological Profile for Pyridine . National Center for Biotechnology Information (NCBI). [Link]
Pyridine Standard Operating Procedure . Washington State University. [Link]
SAFETY DATA SHEET . (2015, March 25). U.S. WATER. [Link]
SAFETY DATA SHEET . (2018, October 17). Chem Service. [Link]
Material Safety Data Sheet . (2005, October 3). Cole-Parmer. [Link]
Hazardous Chemical Waste Disposal . NJIT Environmental Health and Safety Department. [Link]
TOXICOLOGICAL PROFILE FOR PYRIDINE . (1992, September). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency (EPA). [Link]
MATERIALS PROCEDURES . New Jersey Department of Transportation. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (2003, February 15). University of Pennsylvania EHRS. [Link]
Personal protective equipment for handling 2(1H)-Pyridone, 1,5-dimethyl-
Executive Summary: The "Unknown" Hazard Protocol 1,5-Dimethyl-2(1H)-pyridone (CAS: 70233-11-9) is a structural analog to several bioactive pyridone antifibrotics (e.g., Pirfenidone). While specific toxicological datasets...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Unknown" Hazard Protocol
1,5-Dimethyl-2(1H)-pyridone (CAS: 70233-11-9) is a structural analog to several bioactive pyridone antifibrotics (e.g., Pirfenidone). While specific toxicological datasets for this isomer may be less comprehensive than for commodity chemicals, its structural class dictates a strict safety posture.
Critical Hazard Profile:
Primary Risks: Acute toxicity (oral), severe eye/skin irritation, and respiratory tract irritation (H302, H315, H319, H335).
Specific Class Risk: Pyridone derivatives are known photosensitizers . Users must protect both the substance and their own skin from excessive light exposure during handling.[1][2]
Physical State: Solid/Powder (Risk of airborne particulate generation).
This guide prioritizes the Precautionary Principle : in the absence of complete permeation data, we default to the highest standard of barrier protection compatible with laboratory dexterity.
Part 1: Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.
Figure 1: Hierarchy of Controls for Pyridone Handling
Caption: Operational hierarchy. Note that for 1,5-dimethyl-2(1H)-pyridone, engineering controls (fume hood) are non-negotiable due to potential respiratory irritation.
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale:
Pyridones are often solubilized in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO) for reaction. Standard nitrile gloves degrade rapidly in DCM. Therefore, the PPE strategy changes based on the state of the chemical.
Table 1: Task-Based PPE Specifications
Body Zone
PPE Component
Specification & Rationale
Hand (Solid)
High-Grade Nitrile
Spec: Minimum 5 mil (0.12 mm) thickness.Why: Sufficient protection against dry powder contact.
Hand (Solution)
Double Gloving / Laminate
Spec: Inner: PE/EVOH (Silver Shield™); Outer: Nitrile.Why: If dissolved in DCM/Chloroform, nitrile provides <2 mins protection. Laminate liners prevent breakthrough of the carrier solvent.
Respiratory
P100 / N95
Spec: NIOSH-approved particulate respirator (if outside hood).Why: Pyridone dust is a respiratory irritant (H335). Primary control must be the Fume Hood.
Eye/Face
Chemical Goggles
Spec: Indirect vented or non-vented goggles (ANSI Z87.1).Why: Safety glasses are insufficient for fine powders which can bypass side-shields and cause severe ocular irritation (H319).
Body
Lab Coat (Tyvek® preferred)
Spec: Disposable, non-woven polyethylene (if handling >10g).Why: Prevents dust accumulation on cotton clothing, which can lead to secondary exposure or photosensitization outside the lab.
Part 3: Operational Protocol (Weighing & Transfer)
Objective: Transfer 1,5-dimethyl-2(1H)-pyridone from stock container to reaction vessel with 0% skin contact and <0.1% mass loss to air.
Step-by-Step Methodology:
Pre-Operation Check:
Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
Static Control: Place an ionizing bar or anti-static gun near the balance. Pyridone powders are often static-prone, leading to "jumping" powder.
Donning Sequence:
Wash hands -> Inner Glove (Laminate if using solvents) -> Lab Coat -> Outer Glove (Nitrile) -> Goggles.
Tape the cuff: If handling large quantities (>100g), tape the outer glove to the lab coat sleeve to prevent wrist exposure.
Weighing Procedure:
Do not weigh on the open bench. Move the microbalance inside the hood or use a localized powder containment enclosure.
Open the stock container slowly to equilibrate pressure.
Use a disposable anti-static spatula.
Technique: Transfer directly into a tared vial or flask. Do not use weighing paper (high spill risk); use a weighing boat or funnel.
Decontamination:
Wipe the exterior of the stock container with a damp Kimwipe (water/surfactant) before returning it to storage.
Do not use compressed air to clean the balance; use a HEPA vacuum.
Figure 2: Safe Handling Workflow
Caption: Workflow logic. The "Add Solvent" step is critical; ensure vessel is closed or under reflux immediately to prevent vapor generation.
Part 4: Disposal & Emergency Response[3]
Disposal Strategy:
Solid Waste: Collect in a dedicated container labeled "Hazardous Solid Waste - Pyridone Derivative."
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
Destruction: Incineration is the required method. Do not flush down drains; pyridones can be persistent in aquatic environments.
Spill Response (Small Scale < 50g):
Alert: Announce the spill to immediate lab neighbors.
Isolate: Mark the area.
Neutralize:
Powder: Cover with wet paper towels (to prevent dust) then scoop into a bag.
Solution: Use a universal absorbent (vermiculite or absorbent pads).
Clean: Wash the surface with water and soap (surfactant). Pyridones are generally water-soluble or dispersible.
Verify: Check gloves for contamination and change immediately.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 116543, 1,5-Dimethyl-2-pyridone. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Pyridin-2(1H)-one derivatives hazard classification. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R). Retrieved from [Link]